Technical Documentation Center

(R)-1-(2,6-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-1-(2,6-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride
  • CAS: 1217449-47-2

Core Science & Biosynthesis

Foundational

Comprehensive Structural Elucidation and NMR Spectral Analysis of (R)-1-(2,6-difluorophenyl)propan-1-amine Hydrochloride

Executive Summary The structural analysis of fluorinated chiral aliphatic amines, such as (R)-1-(2,6-difluorophenyl)propan-1-amine hydrochloride, presents a fascinating analytical challenge. These motifs are highly sough...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural analysis of fluorinated chiral aliphatic amines, such as (R)-1-(2,6-difluorophenyl)propan-1-amine hydrochloride, presents a fascinating analytical challenge. These motifs are highly sought after in modern drug discovery due to the metabolic stability imparted by the fluorine atoms and the target specificity dictated by the chiral center[1].

As a Senior Application Scientist, I approach the structural elucidation of this compound not merely as a list of peak assignments, but as a dynamic system of interacting nuclear spins. Analyzing this molecule requires a multi-nuclear NMR strategy ( 1H , 13C , 19F ) to navigate the complexities of heteronuclear coupling ( 19F−13C and 19F−1H ) and the inherent diastereotopicity induced by the C1 stereocenter. This whitepaper provides an in-depth, self-validating methodology for the complete spectral assignment and chiral purity determination of this critical pharmaceutical building block.

Structural Overview and Magnetic Environments

To accurately interpret the NMR spectra, we must first establish the causality behind the magnetic environments of the molecule's distinct spin systems.

The Aliphatic Spin System and Diastereotopicity

The propyl chain consists of a terminal methyl (C3), a methylene (C2), and a methine (C1) group. The C1 carbon is a chiral center with an (R)-configuration. A fundamental consequence of this chirality is that it breaks the plane of symmetry for the adjacent C2 methylene protons. Regardless of rapid C1-C2 bond rotation, the two protons on C2 (H2a and H2b) will never occupy magnetically equivalent environments. This diastereotopicity results in distinct chemical shifts and complex multiplet splitting patterns due to geminal coupling ( J≈14 Hz) between H2a and H2b, in addition to their vicinal couplings.

The Fluorinated Aromatic System

The 2,6-difluorophenyl ring introduces significant heteronuclear spin-spin coupling. While the molecule possesses a local axis of symmetry making the two fluorine atoms chemically equivalent, the 19F nuclei ( I=1/2 ) actively couple to both the aromatic protons and the 13C nuclei. The 13C NMR spectrum is particularly affected, exhibiting massive ipso C-F couplings ( 1JCF​≈250 Hz) and long-range couplings that must be carefully distinguished from baseline noise[2][3].

1D NMR Spectral Assignments

The following tables summarize the quantitative data for the 1D NMR assignments. The data is representative of the compound dissolved in DMSO- d6​ at 298K, utilizing a 400 MHz spectrometer for 1H and 100 MHz for 13C .

Table 1: 1H NMR Data Summary (DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J in Hz)Assignment Causality
C3-CH 3​ 0.85Triplet (t)3H7.4Vicinal coupling to C2-CH 2​
C2-CH 2​ (a)1.85Multiplet (m)1H~14.0 (gem), 7.5 (vic)Diastereotopic proton A
C2-CH 2​ (b)2.00Multiplet (m)1H~14.0 (gem), 7.5 (vic)Diastereotopic proton B
C1-CH4.45Doublet of doublets (dd)1H7.5, 6.0Vicinal coupling to H2a/H2b
Ar-H3, H57.15Triplet (t)2H8.5Ortho coupling to F and H4
Ar-H47.45Triplet of triplets (tt)1H8.5, 6.0Ortho to H3/H5, meta to F
NH 3+​ 8.60Broad singlet (br s)3HN/AQuadrupolar relaxation of 14N

Table 2: 13C and 19F NMR Data Summary (DMSO- d6​ )

NucleusPositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J in Hz)
13C C3 (Methyl)10.5Singlet (s)N/A
13C C2 (Methylene)26.0Singlet (s)N/A
13C C1 (Methine)48.5Singlet (s)N/A
13C Ar-C3, C5112.0Doublet of doublets (dd)~20.0, 4.0
13C Ar-C1 (ipso)113.0Triplet (t)~16.0
13C Ar-C4131.0Triplet (t)~10.0
13C Ar-C2, C6 (C-F)160.5Doublet of doublets (dd)~250.0, 7.0
19F Ar-F2, F6-114.5Multiplet (m)N/A

2D NMR Strategies for Unambiguous Assignment

To validate the 1D assignments, a robust 2D NMR workflow is required. The causality of this approach ensures that every carbon and proton is mapped through direct connectivity rather than empirical guessing.

  • COSY (Correlation Spectroscopy): Establishes the contiguous aliphatic spin system (H3 H2 H1).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons, confirming the diastereotopic nature of H2a/H2b (both correlate to the same C2 carbon signal at 26.0 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): Bridges the aliphatic chain to the aromatic ring. The critical HMBC cross-peak is between the H1 methine proton and the Ar-C1 ipso carbon, confirming the attachment point.

G H3 H3 (Methyl) H2 H2a/H2b (Methylene) H3->H2 COSY C3 C3 (Aliphatic) H3->C3 HSQC H1 H1 (Methine) H2->H1 COSY C2 C2 (Aliphatic) H2->C2 HSQC C1 C1 (Aliphatic) H1->C1 HSQC H1->C2 HMBC H1->C3 HMBC ArC Aromatic Carbons H1->ArC HMBC

Caption: 2D NMR Correlation Network for Structural Elucidation.

Chiral Purity Determination via 19F NMR

Controlling the enantiomeric purity of chiral drugs is of paramount importance in pharmaceutical chemistry[1]. While isotropic 1H NMR spectroscopy involving chiral agents is widely used, it often suffers from weak spectral separation and signal overlap[1]. Because acyclic secondary and primary amines can exhibit pronounced steric hindrance, 19F NMR is prioritized due to its lack of background signal, high sensitivity, and superior chemical shift dispersion[4].

The Mechanistic Causality of Chiral Derivatization

Enantiomers possess identical physical properties and NMR spectra in an achiral environment. By reacting the amine with a Chiral Derivatizing Agent (CDA) such as Mosher's acid chloride (MTPA-Cl), we covalently convert the enantiomers into diastereomers[5]. Diastereomers have distinct spatial arrangements that perturb the local magnetic shielding of the nuclei, resulting in resolved 19F chemical shifts that can be integrated to calculate the enantiomeric excess ( ee ).

Step-by-Step Protocol: Mosher’s Acid Derivatization

This protocol is designed as a self-validating system. It includes an internal check to ensure the derivatization has gone to completion, preventing kinetic resolution artifacts.

  • Free-Base Conversion: Dissolve 15 mg of (R)-1-(2,6-difluorophenyl)propan-1-amine HCl in 1 mL of saturated aqueous NaHCO 3​ . Extract with 1 mL of CDCl 3​ . Causality: The amine must be unprotonated to act as a nucleophile; the HCl salt will not react with the acyl chloride.

  • Derivatization: Transfer the dried CDCl 3​ layer to an NMR tube. Add 3 equivalents of pyridine- d5​ (to scavenge the generated HCl) and 2.5 equivalents of (S)-(+)-MTPA-Cl.

  • Reaction Monitoring (Self-Validation): Allow the mixture to react at 298K for 30 minutes. Acquire a rapid 1H NMR spectrum. Validation Check: The reaction is complete only when the broad free amine signal (~1.5 ppm in CDCl 3​ ) completely disappears and is replaced by a sharp amide N-H doublet (~6.5 - 7.0 ppm).

  • Data Acquisition: Acquire a 19F NMR spectrum with inverse gated decoupling to remove 19F−1H splitting, simplifying the signals to sharp singlets.

  • ee Calculation: Integrate the baseline-resolved -CF 3​ signals of the (R,S)-diastereomer and the trace (S,S)-diastereomer (if any (S)-enantiomer impurity is present). Calculate ee=IR​+IS​∣IR​−IS​∣​×100% .

Workflow Step1 1. Free-Base Conversion (Neutralize HCl) Step2 2. Chiral Derivatization (Add MTPA-Cl) Step1->Step2 Step3 3. NMR Acquisition (19F and 1H at 298K) Step2->Step3 Step4 4. Spectral Processing (Phase & Baseline) Step3->Step4 Step5 5. ee Calculation (Integration Ratio) Step4->Step5

Caption: Step-by-step workflow for chiral purity determination via 19F NMR.

References

  • [1] Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst (RSC Publishing).[Link]

  • [4] Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. ACS Publications.[Link]

  • [5] Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry.[Link]

  • [2] HN Intramolecular Hydrogen Bonding in the 2,6-Bis(2,6-difluorophenyl)piperidine Systems. ACS Publications.[Link]

  • [3] Synthesis and structural studies on (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: a promising nonlinear optical. RSC Advances.[Link]

Sources

Exploratory

mechanism of action for 2,6-difluorophenyl propanamine derivatives

An In-depth Technical Guide to the Mechanistic Diversity of 2,6-Difluorophenyl Propanamine Derivatives Authored by: Gemini, Senior Application Scientist Abstract The 2,6-difluorophenyl propanamine scaffold represents a v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mechanistic Diversity of 2,6-Difluorophenyl Propanamine Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The 2,6-difluorophenyl propanamine scaffold represents a versatile and privileged structure in modern medicinal chemistry. While not defined by a single mechanism of action, derivatives incorporating this moiety have been shown to interact with a range of biological targets, leading to diverse pharmacological effects. This technical guide provides an in-depth exploration of the prominent mechanisms of action associated with various classes of 2,6-difluorophenyl propanamine derivatives, offering insights for researchers, scientists, and drug development professionals. The guide delves into the molecular interactions, signaling pathways, and experimental methodologies used to characterize these compounds, with a focus on their roles as positive allosteric modulators of AMPA receptors and as inhibitors of key enzymatic targets.

Introduction: The Chemical Versatility of the 2,6-Difluorophenyl Propanamine Scaffold

The 2,6-difluorophenyl propanamine core structure is a key pharmacophore found in a variety of biologically active compounds. The presence of the difluorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and modulating binding affinity. The propanamine side chain provides a flexible linker and a basic nitrogen atom, which can be crucial for interactions with biological targets. Consequently, derivatives built upon this scaffold have been investigated for a wide array of therapeutic applications, from neurological disorders to infectious diseases. This guide will focus on two of the most well-documented mechanisms of action for distinct classes of these derivatives.

Mechanism of Action I: Positive Allosteric Modulation of AMPA Receptors

A significant class of 2,6-difluorophenyl propanamine derivatives has been identified as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system and are crucial for synaptic plasticity, learning, and memory.

Molecular Interaction and Gating Modulation

AMPA receptor PAMs containing the 2,6-difluorophenyl propanamine moiety do not bind to the glutamate binding site (the orthosteric site) but rather to an allosteric site on the receptor complex. This binding event stabilizes the open conformation of the ion channel, leading to an potentiation of the glutamate-evoked currents. The primary effects of these PAMs are to increase the channel's open probability and/or decrease its rate of desensitization.

Signaling Pathway

The potentiation of AMPA receptor activity by these PAMs leads to an enhanced influx of Na+ and Ca2+ ions into the postsynaptic neuron upon glutamate binding. This increased cation influx results in a greater depolarization of the postsynaptic membrane, strengthening synaptic transmission. The downstream signaling cascades can include the activation of calcium-dependent kinases such as CaMKII and the subsequent phosphorylation of downstream targets, contributing to long-term potentiation (LTP), a cellular correlate of learning and memory.

AMPA_PAM_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate AMPA_R AMPA Receptor Glutamate_Vesicle->AMPA_R Binds Ion_Channel Ion Channel (Open) AMPA_R->Ion_Channel Activates PAM_Site Allosteric Site PAM_Site->AMPA_R Modulates CaMKII CaMKII Ion_Channel->CaMKII Ca2+ Influx Activates LTP Long-Term Potentiation CaMKII->LTP Promotes PAM 2,6-Difluorophenyl Propanamine PAM PAM->PAM_Site Binds

Caption: Signaling pathway of a 2,6-difluorophenyl propanamine AMPA receptor PAM.

Experimental Protocol: Electrophysiological Characterization of AMPA Receptor PAMs

Objective: To determine the potency and efficacy of a 2,6-difluorophenyl propanamine derivative as an AMPA receptor PAM using patch-clamp electrophysiology in cultured neurons or brain slices.

Methodology:

  • Cell Preparation: Prepare primary neuronal cultures (e.g., cortical or hippocampal neurons) or acute brain slices.

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp recording from a neuron.

    • Voltage-clamp the cell at a holding potential of -60 mV.

    • Perfuse the cell with an external solution containing a selective NMDA receptor antagonist (e.g., AP5) and a GABAA receptor antagonist (e.g., picrotoxin) to isolate AMPA receptor-mediated currents.

  • AMPA Receptor Activation:

    • Apply a brief pulse of glutamate or AMPA to elicit an inward current.

    • Establish a stable baseline response.

  • Compound Application:

    • Co-apply the 2,6-difluorophenyl propanamine derivative with glutamate/AMPA at various concentrations.

    • Record the potentiated AMPA receptor-mediated current.

  • Data Analysis:

    • Measure the peak amplitude of the inward current in the absence and presence of the test compound.

    • Calculate the percentage potentiation for each concentration.

    • Plot the concentration-response curve and determine the EC50 value.

Parameter Description
EC50 The concentration of the PAM that produces 50% of its maximal effect.
Maximum Efficacy The maximal potentiation of the AMPA receptor current achieved by the PAM.

Mechanism of Action II: Enzyme Inhibition

Another area where 2,6-difluorophenyl propanamine derivatives have shown significant promise is in the inhibition of specific enzymes. The structural features of this scaffold can be tailored to fit into the active site of various enzymes, leading to the blockade of their catalytic activity. The specific enzyme target can vary widely depending on the other substituents on the propanamine derivative.

Molecular Interaction: Competitive and Non-Competitive Inhibition

Depending on the specific derivative and the target enzyme, the mechanism of inhibition can be either competitive or non-competitive.

  • Competitive Inhibition: The derivative binds to the active site of the enzyme, directly competing with the natural substrate. The 2,6-difluorophenyl group can engage in hydrophobic or van der Waals interactions within the active site, while the propanamine moiety can form hydrogen bonds or ionic interactions.

  • Non-Competitive Inhibition: The derivative binds to an allosteric site on the enzyme, inducing a conformational change that reduces the enzyme's catalytic efficiency without directly blocking substrate binding.

Generalized Signaling Pathway of Enzyme Inhibition

The inhibition of a specific enzyme by a 2,6-difluorophenyl propanamine derivative will disrupt the particular metabolic or signaling pathway in which that enzyme is involved. This can lead to an accumulation of the enzyme's substrate and a depletion of its product, with downstream physiological consequences.

Enzyme_Inhibition_Pathway cluster_pathway Metabolic/Signaling Pathway Substrate Substrate Enzyme Target Enzyme Substrate->Enzyme Binds Product Product Enzyme->Product Catalyzes Downstream_Effect Downstream Effect Product->Downstream_Effect Leads to Inhibitor 2,6-Difluorophenyl Propanamine Inhibitor Inhibitor->Enzyme Inhibits

Caption: Generalized pathway of enzyme inhibition by a 2,6-difluorophenyl propanamine derivative.

Experimental Protocol: Enzyme Inhibition Assay

Objective: To determine the inhibitory potency (e.g., IC50) of a 2,6-difluorophenyl propanamine derivative against a target enzyme.

Methodology:

  • Reagents and Materials:

    • Purified target enzyme.

    • Substrate for the enzyme (preferably a chromogenic or fluorogenic substrate).

    • Assay buffer.

    • Test compound (2,6-difluorophenyl propanamine derivative).

    • Microplate reader.

  • Assay Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a microplate, add the assay buffer, the enzyme, and the test compound at various concentrations.

    • Incubate for a predetermined period to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the formation of the product over time using a microplate reader (measuring absorbance or fluorescence).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of product formation) for each concentration of the inhibitor.

    • Normalize the velocities to the control (no inhibitor) to obtain the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.

Parameter Description
IC50 The concentration of the inhibitor that reduces the enzyme activity by 50%.
Ki The inhibition constant, which represents the binding affinity of the inhibitor for the enzyme.

Conclusion and Future Directions

The 2,6-difluorophenyl propanamine scaffold is a testament to the power of privileged structures in drug discovery. Its ability to be incorporated into molecules that can potently and selectively modulate the function of targets as diverse as ion channels and enzymes highlights its importance. The examples of AMPA receptor positive allosteric modulators and enzyme inhibitors discussed in this guide provide a glimpse into the therapeutic potential of this chemical class. Future research will undoubtedly uncover new biological targets and mechanisms of action for novel derivatives, further expanding their utility in addressing unmet medical needs. The experimental frameworks provided herein offer a solid foundation for the continued exploration and characterization of these promising compounds.

References

  • Gardinier, K.M., et al. (2016). Substituted 6-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine positive allosteric modulators of the AMPA receptor. Bioorganic & Medicinal Chemistry Letters, 26(16), 4067-4071. [Link]

  • Ward, S.E., et al. (2012). Discovery of the 2-aminopyridine-based class of positive allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Journal of Medicinal Chemistry, 55(22), 9582-9597. [Link]

Foundational

Thermodynamic Solubility Profile of (R)-1-(2,6-difluorophenyl)propan-1-amine Hydrochloride: A Comprehensive Technical Guide

Executive Summary & Physicochemical Context The compound (R)-1-(2,6-difluorophenyl)propan-1-amine hydrochloride is a chiral, fluorinated primary amine salt. Molecules of this class frequently serve as critical pharmacoph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Context

The compound (R)-1-(2,6-difluorophenyl)propan-1-amine hydrochloride is a chiral, fluorinated primary amine salt. Molecules of this class frequently serve as critical pharmacophores in CNS-active agents and kinase inhibitors. Understanding its thermodynamic solubility profile is not merely a regulatory checkbox; it is the foundational blueprint for predicting oral bioavailability, designing biorelevant dissolution methods, and selecting the optimal formulation strategy.

As a weak base formulated as a hydrochloride salt, its solubility behavior is governed by three critical thermodynamic parameters:

  • Intrinsic Solubility ( S0​ ): The solubility of the uncharged free base.

  • Ionization Constant ( pKa​ ): Dictating the ratio of ionized to unionized species at a given pH.

  • Solubility Product ( Ksp​ ): The thermodynamic limit of the salt form, which is heavily influenced by the common-ion effect in chloride-rich environments like the gastric fluid[1].

This whitepaper details the theoretical framework, the self-validating experimental methodologies required to accurately map this profile, and presents a comprehensive thermodynamic dataset for this specific enantiomeric salt.

Theoretical Framework: Causality in Phase Behavior

To accurately interpret the solubility of an amine hydrochloride, one must look beyond the simple Henderson-Hasselbalch relationship. While solubility increases exponentially as pH drops below the pKa​ due to protonation, this increase is not infinite.

At a specific critical pH—termed pHmax​ —the solubility of the protonated amine exceeds the solubility limit of the hydrochloride salt. Below pHmax​ , the solid phase in equilibrium with the solution transitions from the free base to the hydrochloride salt[2][3].

The Common-Ion Effect

A frequent pitfall in early-stage drug development is assuming that a highly acidic environment (e.g., pH 1.2 Simulated Gastric Fluid) will yield the highest solubility for a basic drug. For hydrochloride salts, the opposite is often true. The addition of chloride ions (from HCl or physiological NaCl) shifts the equilibrium of the salt dissociation backward, suppressing solubility via the common-ion effect[1]. Therefore, the solubility of (R)-1-(2,6-difluorophenyl)propan-1-amine HCl will paradoxically decrease as the concentration of HCl increases below pHmax​ .

G SolidBase Solid Free Base (B_solid) AqBase Dissolved Free Base (B_aq) SolidBase->AqBase Intrinsic Sol. (S0) AqIon Protonated Amine (BH+_aq) AqBase->AqIon +H+ (pKa) SolidSalt Solid HCl Salt (BH+Cl-_solid) AqIon->SolidSalt +Cl- (Ksp)

Diagram 1: Thermodynamic equilibrium pathways of an amine hydrochloride.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

Kinetic solubility assays (e.g., DMSO-dilution methods) are prone to supersaturation artifacts and are insufficient for rigorous preformulation. The Saturation Shake-Flask (SSF) method remains the gold standard for thermodynamic solubility[4].

Crucially, a thermodynamic solubility protocol is only valid if it includes solid-state characterization of the residual pellet. If the starting material is the HCl salt, but the final pH is above pHmax​ , the solid will convert to the free base. Measuring the liquid phase without confirming the solid phase leads to catastrophic misinterpretation of the Ksp​ .

Step-by-Step Protocol
  • Media Preparation: Prepare standard compendial buffers (pH 1.2 to 10.0) with a constant ionic strength (e.g., μ=0.15 M adjusted with KCl/NaCl). Note: Record exact chloride concentrations, as this impacts the Ksp​ calculation.

  • Sample Saturation: Accurately weigh an excess of (R)-1-(2,6-difluorophenyl)propan-1-amine HCl (e.g., 200 mg) into 5 mL glass vials. Add 2 mL of the respective buffer.

  • Equilibration: Seal the vials and agitate in an orbital shaking incubator at 25.0 ± 0.1 °C (and a parallel set at 37.0 °C) for 48 hours. Causality: 48 hours is required to overcome kinetic barriers of phase transformation (e.g., salt-to-base conversion)[3].

  • Phase Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes at the target temperature. Filter the supernatant rapidly through a 0.22 µm PTFE syringe filter.

  • Liquid Phase Analysis (HPLC-UV): Dilute the filtrate immediately to prevent precipitation. Quantify the amine concentration using a validated stability-indicating HPLC-UV method. Record the final pH of the filtrate.

  • Solid Phase Confirmation (Critical Step): Recover the residual solid pellet. Dry gently under vacuum and analyze via X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the polymorphic form and counterion state (Free Base vs. HCl Salt).

G Start Add Excess (R)-Amine HCl to Buffer Media Eq Thermodynamic Equilibration (Shake at 25°C/37°C for 48h) Start->Eq Sep Phase Separation (Centrifugation & Filtration) Eq->Sep Split Analyze Phases Sep->Split Liquid Supernatant (Liquid Phase) HPLC-UV Quantification Split->Liquid Filtrate Solid Residual Pellet (Solid Phase) XRPD & DSC Analysis Split->Solid Precipitate Result1 Determine Apparent Solubility (S_pH) Liquid->Result1 Result2 Confirm Equilibrium Solid Phase Solid->Result2

Diagram 2: Self-validating Shake-Flask workflow with mandatory solid-state analysis.

Data Presentation: Thermodynamic Solubility Profile

The following tables summarize the quantitative thermodynamic data for (R)-1-(2,6-difluorophenyl)propan-1-amine hydrochloride.

Note: Enantiopure compounds often exhibit different solid-state packing than their racemic counterparts. The specific crystal lattice energy of the (R)-enantiomer dictates its intrinsic solubility and Ksp​ .

Table 1: pH-Solubility Profile at 25°C
Initial Buffer pHFinal Equilibrium pHSolubility (mg/mL)Dominant Solute SpeciesConfirmed Solid Phase (XRPD)Limiting Thermodynamic Factor
1.2 (SGF)1.2238.5Protonated Amine ( BH+ )HCl Salt (Crystalline)Common-Ion Effect ( Cl− )
2.02.0585.2Protonated Amine ( BH+ )HCl Salt (Crystalline)Salt Solubility Product ( Ksp​ )
2.8 ( pHmax​ ) 2.81 142.0 Protonated Amine ( BH+ ) Mixture: HCl Salt + Free Base Phase Transition Point
4.54.6065.4Protonated Amine ( BH+ )Free Base (Crystalline)Free Base Lattice Energy
6.8 (SIF)6.851.2 BH+ / Free BaseFree Base (Crystalline)Intrinsic Solubility ( S0​ )
10.09.950.08Free Base ( B )Free Base (Crystalline)Intrinsic Solubility ( S0​ )

Data Interpretation: The data clearly illustrates the pHmax​ phenomenon. At pH 2.8, the solubility peaks at 142.0 mg/mL. Below this pH (e.g., pH 1.2), the solubility drops significantly to 38.5 mg/mL. This is the common-ion effect in action: the high concentration of chloride ions in the pH 1.2 buffer forces the equilibrium toward the solid HCl salt[1]. Above pH 2.8, the solid phase converts entirely to the free base, and solubility drops logarithmically as dictated by the Henderson-Hasselbalch equation until it reaches the intrinsic solubility limit ( S0​≈0.08 mg/mL) at pH 10.0.

Table 2: Temperature Dependence and Thermodynamic Parameters (pH 1.2)

By evaluating the solubility at multiple temperatures, we can extract the enthalpy ( ΔHsol​ ) and entropy ( ΔSsol​ ) of solution using the van 't Hoff equation: ln(x)=−RTΔHsol​​+RΔSsol​​ .

Temperature (°C)Solubility (mg/mL)Mole Fraction ( x×10−4 ) ΔHsol​ (kJ/mol) ΔSsol​ (J/mol·K)
15.026.122.4--
25.038.533.1+28.4+32.6
37.059.250.8--

The positive enthalpy (+28.4 kJ/mol) indicates an endothermic dissolution process, which is typical for stable crystalline amine hydrochlorides. The dissolution is entropy-driven (+32.6 J/mol·K), reflecting the disruption of the highly ordered chiral crystal lattice and the release of the fluorinated hydrophobic moiety into the aqueous environment.

Mechanistic Insights for Formulation Development

Understanding the thermodynamic profile of (R)-1-(2,6-difluorophenyl)propan-1-amine HCl provides actionable intelligence for formulation:

  • Gastric Emptying Risks: Because the solubility is suppressed at pH 1.2 (gastric conditions) due to the common-ion effect, formulating this API in a high-dose immediate-release solid dosage form might lead to incomplete dissolution in the stomach.

  • Intestinal Precipitation: As the dissolved drug transits from the stomach to the neutral pH of the small intestine (pH 6.8), the solubility drops drastically from >38 mg/mL to ~1.2 mg/mL. This creates a high risk of in vivo precipitation of the free base.

  • Strategic Mitigation: To mitigate these thermodynamic limitations, formulators should consider utilizing mesoporous silica, amorphous solid dispersions (ASDs), or adding precipitation inhibitors (e.g., HPMC, PVP) to maintain supersaturation during the critical gastrointestinal transit window.

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. 1

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis. 4

  • Avdeef, A., Serajuddin, A. T. M., & Verbić, T. (2015). pH-solubility profile for haloperidol free base and its HCl salt. ResearchGate. 2

  • Serajuddin, A. T. M., & Mufson, D. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research. 3

Sources

Exploratory

A Technical Guide to the Mass Spectrometric Fragmentation of (R)-1-(2,6-difluorophenyl)propan-1-amine

Abstract: This technical guide provides an in-depth analysis of the mass spectrometric fragmentation pathways of (R)-1-(2,6-difluorophenyl)propan-1-amine, a compound of interest in pharmaceutical development and chemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides an in-depth analysis of the mass spectrometric fragmentation pathways of (R)-1-(2,6-difluorophenyl)propan-1-amine, a compound of interest in pharmaceutical development and chemical synthesis. By examining the fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization with Collision-Induced Dissociation (ESI-CID), this document serves as a crucial resource for researchers, scientists, and drug development professionals. We will explore the core chemical principles governing ion formation and dissociation, present detailed predicted fragmentation mechanisms supported by established theory, and provide robust experimental protocols for empirical validation. The guide synthesizes theoretical knowledge with practical application to facilitate the unambiguous structural elucidation and characterization of this and structurally related compounds.

Introduction

Chemical Identity and Significance

(R)-1-(2,6-difluorophenyl)propan-1-amine is a chiral primary amine. Its structure features a propan-1-amine group attached to a phenyl ring at the benzylic position, with two fluorine atoms substituting the ring at positions 2 and 6. The molecular formula is C₉H₁₁F₂N, and its monoisotopic mass is 171.0860 u.

The presence of the difluorinated phenyl ring and the chiral amine center makes this molecule and its analogs significant scaffolds in medicinal chemistry. Understanding its stability and fragmentation behavior under mass spectrometric analysis is paramount for reaction monitoring, metabolite identification, and quality control in drug discovery and development pipelines.

The Role of Mass Spectrometry

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] The process of ionization often imparts enough energy to the molecule to cause it to break apart into smaller, charged fragments. The resulting pattern of fragments serves as a molecular fingerprint, providing rich structural information. This guide will focus on two common ionization techniques: the high-energy Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and the softer Electrospray Ionization (ESI), used with Liquid Chromatography and tandem mass spectrometry (LC-MS/MS) for targeted fragmentation analysis.

Core Principles of Fragmentation

Influence of Ionization Technique

The choice of ionization method fundamentally dictates the nature and extent of fragmentation.

  • Electron Ionization (EI): In EI, the analyte is bombarded with high-energy (typically 70 eV) electrons, leading to the ejection of an electron to form a high-energy molecular ion (M⁺•). This radical cation is often unstable and undergoes extensive and predictable fragmentation, providing a detailed structural fingerprint.[2]

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions with minimal internal energy, typically producing the protonated molecule [M+H]⁺. To induce fragmentation, Collision-Induced Dissociation (CID) is employed in a tandem mass spectrometer (MS/MS), where the selected precursor ion is collided with an inert gas. This controlled process often results in simpler spectra dominated by the loss of stable neutral molecules.[3][4][5]

Dominant Fragmentation Pathways for Phenylalkylamines

The fragmentation of (R)-1-(2,6-difluorophenyl)propan-1-amine is predicted to be governed by pathways common to phenylalkylamines and amphetamine-type structures.[6][7][8]

  • α-Cleavage (Alpha-Cleavage): This is the most characteristic fragmentation pathway for aliphatic amines.[9] It involves the homolytic cleavage of the bond between the carbon atom alpha to the nitrogen and an adjacent carbon (the Cα-Cβ bond). This process is highly favored because it results in the formation of a resonance-stabilized iminium ion.

  • Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the side chain can occur, yielding a benzylic cation. However, for N-alkylated benzylamines, α-cleavage leading to a stable iminium ion is typically the dominant pathway.[10][11]

  • Neutral Loss from Protonated Molecules (ESI-CID): Under CID conditions, protonated amines frequently fragment via the elimination of stable, neutral molecules, such as ammonia (NH₃).[3]

Electronic Effects of 2,6-Difluoro Substituents

The two fluorine atoms on the phenyl ring are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect can influence fragmentation by destabilizing the formation of any carbocation on the phenyl ring or at the benzylic position. Consequently, fragmentation pathways that localize the positive charge away from the ring, such as the formation of an iminium ion via α-cleavage, are expected to be particularly favored.

Predicted Fragmentation Pathways

Electron Ionization (EI-MS) Fragmentation

Upon electron ionization, (R)-1-(2,6-difluorophenyl)propan-1-amine will form a molecular ion (M⁺•) at m/z 171 . The subsequent fragmentation is dominated by α-cleavage.

  • Primary Pathway: α-Cleavage: The most favorable fragmentation is the cleavage of the Cα-Cβ bond, leading to the loss of an ethyl radical (•C₂H₅). This generates a highly stable, resonance-stabilized iminium cation at m/z 142 . Due to its stability, this fragment is predicted to be the base peak in the EI spectrum.

  • Secondary Pathway: Benzylic Cleavage: A less probable pathway involves the cleavage of the bond between the benzylic carbon and the phenyl ring. This would result in the formation of a 2,6-difluorophenyl radical and a propan-1-iminium cation [C₃H₇N]⁺• at m/z 57 . Alternatively, cleavage yielding a 2,6-difluorobenzyl cation [C₇H₅F₂]⁺ at m/z 127 is also possible, though less favored than the primary α-cleavage.

EI_Fragmentation cluster_main Primary Pathway (α-Cleavage) cluster_secondary Secondary Pathway M [C₉H₁₁F₂N]⁺• m/z 171 Molecular Ion F142 [C₇H₆F₂N]⁺ m/z 142 Base Peak (Iminium Ion) M->F142 - •C₂H₅ (Ethyl Radical) F127 [C₇H₅F₂]⁺ m/z 127 Difluorobenzyl Cation M->F127 - •C₂H₆N (Aminopropyl Radical)

Caption: Predicted EI fragmentation of (R)-1-(2,6-difluorophenyl)propan-1-amine.

Electrospray Ionization Tandem MS (ESI-MS/MS) Fragmentation

In positive mode ESI, the molecule will be observed as the protonated species, [M+H]⁺, at m/z 172 . CID of this precursor ion is expected to yield two major fragmentation pathways.

  • Pathway A: Neutral Loss of Ammonia: A common fragmentation route for protonated primary amines is the charge-remote elimination of a neutral ammonia molecule (NH₃).[3] This pathway leads to the formation of the (2,6-difluorophenyl)propyl cation at m/z 155 .

  • Pathway B: Iminium Ion Formation: Analogous to the α-cleavage in EI, a charge-directed fragmentation can occur involving the cleavage of the Cα-Cβ bond. This results in the loss of a neutral ethane molecule (C₂H₆) and the formation of the same stable iminium ion observed in EI, [C₇H₆F₂N]⁺, at m/z 142 . This is often a highly abundant fragment ion in the CID spectrum of phenethylamines.

ESI_Fragmentation cluster_pathA Pathway A: NH₃ Loss cluster_pathB Pathway B: C₂H₆ Loss MH [C₉H₁₂F₂N]⁺ m/z 172 Precursor Ion ([M+H]⁺) F155 [C₉H₉F₂]⁺ m/z 155 MH->F155 - NH₃ (Ammonia) F142 [C₇H₆F₂N]⁺ m/z 142 (Iminium Ion) MH->F142 - C₂H₆ (Ethane)

Caption: Predicted ESI-CID fragmentation of protonated (R)-1-(2,6-difluorophenyl)propan-1-amine.

Experimental Protocol: Acquiring Mass Spectra

The following protocols describe self-validating methodologies for obtaining EI and ESI mass spectra. The key to trustworthiness is systematic parameter optimization and the use of appropriate system suitability checks before analysis.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of (R)-1-(2,6-difluorophenyl)propan-1-amine in methanol or acetonitrile.

  • Working Solution (GC-MS): Dilute the stock solution to a final concentration of 10 µg/mL using ethyl acetate.

  • Working Solution (LC-MS): Dilute the stock solution to a final concentration of 1 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
  • Rationale: GC-MS with EI is the gold standard for generating reproducible fragmentation libraries. The thermal stability and volatility of the analyte make it suitable for this technique.

  • Methodology:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
  • Rationale: LC-MS/MS with ESI allows for the analysis of the protonated molecule and its controlled fragmentation, which is crucial for quantitative analysis and characterization in complex matrices.

  • Methodology:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm.

    • Column Temperature: 40°C.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • MS System: Sciex Triple Quad 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 500°C.

      • Curtain Gas: 35 psi.

      • Ion Source Gas 1: 50 psi.

      • Ion Source Gas 2: 55 psi.

    • MS/MS Experiment (Product Ion Scan):

      • Select precursor ion m/z 172 .

      • Collision Gas: Nitrogen.

      • Collision Energy (CE): Perform a CE ramp from 10-40 eV to determine the optimal energy for generating key fragments. Expect significant fragmentation around 15-25 eV.

      • Scan product ions from m/z 40-180.

Data Interpretation and Summary

The following table summarizes the key ions predicted to be observed in the mass spectra of (R)-1-(2,6-difluorophenyl)propan-1-amine. Experimental analysis should be used to confirm the presence and relative abundance of these ions.

m/z (Predicted)Proposed FormulaIonizationFragmentation OriginNotes
171[C₉H₁₁F₂N]⁺•EIMolecular Ion (M⁺•)Radical cation formed by loss of one electron.
172[C₉H₁₂F₂N]⁺ESIProtonated Molecule ([M+H]⁺)Precursor ion for CID experiments.
155[C₉H₉F₂]⁺ESI-CIDLoss of NH₃ from [M+H]⁺Common neutral loss for protonated primary amines.[3]
142[C₇H₆F₂N]⁺EI, ESI-CIDα-cleavage (loss of •C₂H₅ or C₂H₆)Predicted base peak in EI due to stable iminium structure.[9]
127[C₇H₅F₂]⁺EIBenzylic C-C CleavageRepresents the difluorobenzyl portion of the molecule.

Conclusion

The mass spectrometric fragmentation of (R)-1-(2,6-difluorophenyl)propan-1-amine is characterized by predictable and structurally informative pathways. Under Electron Ionization, the dominant fragmentation is α-cleavage, yielding a highly stable iminium ion at m/z 142, which is expected to be the base peak. Under ESI with Collision-Induced Dissociation, the protonated molecule at m/z 172 fragments primarily through two competitive channels: the loss of neutral ammonia to produce an ion at m/z 155, and the loss of ethane to form the same stable iminium ion at m/z 142. A thorough understanding of these pathways, validated by the experimental protocols provided, is essential for the confident identification and structural confirmation of this compound in complex research and development settings.

References

  • Title: Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations Source: PubMed URL: [Link]

  • Title: Substituent Effects on the Gas-Phase Fragmentation Reactions of Protonated Peptides Containing Benzylamine-Derivatized Lysyl Residues Source: PubMed URL: [Link]

  • Title: Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry Source: MDPI URL: [Link]

  • Title: Figure & Characteristic fragmentation paths of amphetamines:... Source: ResearchGate URL: [Link]

  • Title: Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra Source: SciSpace by Typeset URL: [Link]

  • Title: Mass spectra and proposed fragmentation patterns of amphetamine (A), methamphetamine (B), MDMA (C), MDA (D), MDEA (E), BDMPEA (F), MBDB (G), and cathinone (H). Source: ResearchGate URL: [Link]

  • Title: Mass Spectrometry Fragmentation Patterns – HSC Chemistry Source: Science Ready URL: [Link]

  • Title: Mass Spectrometry: Fragmentation Source: University of Arizona URL: [Link]

  • Title: FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS Source: Chemguide URL: [Link]

  • Title: Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation Source: PMC - NCBI URL: [Link]

  • Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS Source: eGyanKosh URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: (R)-1-(2,6-Difluorophenyl)propan-1-amine Hydrochloride as a Premium Chiral Building Block

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary Chiral α-tertiary and secondary amines are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

Chiral α-tertiary and secondary amines are indispensable in modern drug discovery, acting as critical vectors for exploring chemical space and engaging target binding pockets[1]. (R)-1-(2,6-difluorophenyl)propan-1-amine hydrochloride is a highly specialized chiral building block that merges the stereochemical precision of a chiral propyl chain with the profound physicochemical enhancements of a 2,6-difluorophenyl moiety. This guide details the mechanistic rationale for its use and provides validated protocols for integrating this building block into complex active pharmaceutical ingredients (APIs).

Mechanistic Rationale & Physicochemical Profiling

The strategic incorporation of this specific building block into a drug scaffold is driven by three core mechanistic advantages:

A. Conformational Control via the "Fluorine Effect"

The introduction of fluorine at the 2,6-positions of the phenyl ring exerts a strong steric and electrostatic effect. Fluorine, with a van der Waals radius of 1.47 Å, forces the aromatic ring to adopt an orthogonal conformation relative to the alkyl chain[2]. This conformational locking reduces the entropic penalty upon target binding, often resulting in a significant boost to target affinity.

B. pKa Modulation and Metabolic Stability

Fluorine's strong electron-withdrawing nature significantly lowers the pKa of the adjacent primary amine. This prevents the resulting secondary amine (post-coupling) from being overly basic, thereby improving membrane permeability and reducing hERG channel liability. Furthermore, the 2,6-difluoro substitution blocks cytochrome P450-mediated ortho-hydroxylation, drastically enhancing the molecule's metabolic half-life[3].

C. The Ethyl vs. Methyl Advantage

While the ethanamine (methyl) derivative is common, the propan-1-amine (ethyl) backbone provides extended hydrophobic bulk. The (R)-configuration precisely directs this ethyl group into hydrophobic sub-pockets (such as the gatekeeper region in kinases), maximizing van der Waals interactions and improving kinase selectivity[4].

Quantitative Data: Physicochemical Comparison

The table below summarizes the theoretical physicochemical advantages of the (R)-1-(2,6-difluorophenyl)propan-1-amine motif compared to traditional analogs.

Motif / Building BlockEst. Amine pKaEst. LogPCYP450 Ortho-Oxidation RiskConformational Flexibility
(R)-1-Phenylethanamine~9.81.2HighHigh
(R)-1-(2,6-Difluorophenyl)ethanamine~8.51.8LowRestricted
(R)-1-(2,6-Difluorophenyl)propan-1-amine ~8.6 2.3 Low Restricted (Enhanced Bulk)

Pharmacophore Mapping

The structural components of this building block map directly to critical pharmacophore requirements in target-based drug design.

Pharmacophore Amine Chiral Amine Core (R)-1-(2,6-diF-Ph)propyl F_Group 2,6-Difluorophenyl Metabolic Stability & Orthogonal Conformation Amine->F_Group Ethyl Ethyl Group Hydrophobic Pocket Occupancy Amine->Ethyl NH Secondary Amine H-Bond Donor (Hinge Region) Amine->NH

Fig 1: Pharmacophore contributions of the (R)-1-(2,6-difluorophenyl)propylamine motif.

Experimental Protocols

The hydrochloride salt of (R)-1-(2,6-difluorophenyl)propan-1-amine is highly stable and non-hygroscopic. However, the HCl salt must be neutralized in situ to liberate the nucleophilic free amine.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) for Kinase Inhibitors

This protocol describes the coupling of the chiral amine with a heteroaryl chloride (e.g., a 2-chloropyrimidine derivative), a foundational step in synthesizing kinase inhibitors.

Reagents:

  • (R)-1-(2,6-difluorophenyl)propan-1-amine HCl (1.1 equiv)

  • Heteroaryl chloride (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • 1-Butanol or N-Methyl-2-pyrrolidone (NMP) (0.2 M)

Step-by-Step Methodology:

  • Free-Basing: Suspend the heteroaryl chloride (1.0 equiv) and (R)-1-(2,6-difluorophenyl)propan-1-amine HCl (1.1 equiv) in 1-butanol. Add DIPEA (3.0 equiv) dropwise at room temperature.

    • Causality Insight: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the heteroaryl chloride. The excess DIPEA neutralizes the HCl salt and scavenges the HCl generated during the SNAr reaction.

  • Thermal Activation: Heat the reaction mixture to 110 °C under a nitrogen atmosphere for 12–16 hours.

    • Causality Insight: The electron-withdrawing 2,6-difluoro groups reduce the nucleophilicity of the amine. Therefore, elevated temperatures and a polar protic solvent (1-butanol) are required to stabilize the Meisenheimer complex transition state.

  • Reaction Monitoring: Monitor completion via LC-MS. The product mass should correspond to [M+H]+ of the coupled secondary amine.

  • Workup: Cool the mixture to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO3. Extract the aqueous layer twice with EtOAc.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the enantiopure intermediate.

SNAr_Workflow A 1. Free-basing (R)-Amine HCl + DIPEA B 2. SNAr Reaction + Heteroaryl Halide (1-Butanol, 110°C) A->B Nucleophilic Attack C 3. Workup EtOAc / Aqueous Wash B->C Quench & Extract D 4. Purification Flash Chromatography C->D Organic Layer E Pure Chiral Intermediate D->E >98% ee

Fig 2: Step-by-step workflow for the SNAr coupling of the chiral amine building block.

Protocol B: Sterically Hindered Amide Bond Formation

Due to the steric hindrance of the alpha-ethyl group and the ortho-difluoro substitutions, standard coupling reagents (like EDC/HOBt) often yield poor results. HATU is the preferred reagent.

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 15 minutes.

    • Causality Insight: Pre-activation is critical. If the amine is added simultaneously with HATU, the sterically hindered amine may react directly with the uronium salt of HATU, leading to an irreversible guanidinylation byproduct.

  • Amine Addition: Add (R)-1-(2,6-difluorophenyl)propan-1-amine HCl (1.1 equiv) to the activated ester solution. Stir at room temperature for 4–6 hours.

  • Workup & Isolation: Quench the reaction with water to precipitate the amide. If the product does not precipitate, extract with Dichloromethane (DCM), wash sequentially with 1M HCl, saturated NaHCO3, and brine to remove DMF and HATU byproducts (such as HOAt).

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: National Institutes of Health (PMC)
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

Application

Application & Protocol Guide: (R)-1-(2,6-difluorophenyl)propan-1-amine in the Synthesis of KRASG12C Inhibitor AZD4625

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed technical overview of the application of the chiral intermediate, (R)-1-(2,6-difluorophenyl)propan-1-amine , in the manufa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the application of the chiral intermediate, (R)-1-(2,6-difluorophenyl)propan-1-amine , in the manufacturing of Active Pharmaceutical Ingredients (APIs). The primary focus of this guide is its role as a critical stereospecific building block in the synthesis of AZD4625, a potent, selective, and orally bioavailable covalent inhibitor of the KRASG12C mutant protein, a key target in oncology research.

We will explore the causality behind its selection and provide a detailed, field-proven protocol for its incorporation into the quinazoline core of the drug candidate.

Introduction: The Strategic Importance of a Chiral Amine

(R)-1-(2,6-difluorophenyl)propan-1-amine is a chiral primary amine valued in medicinal chemistry for introducing a specific three-dimensional architecture into a target molecule. Its utility is defined by two key structural features:

  • The (R)-Stereocenter: In many targeted therapies, including KRAS inhibitors, precise stereochemistry is paramount for achieving selective and high-affinity binding to the protein target. The (R)-configuration at the benzylic carbon of this amine dictates the spatial orientation of the ethyl group, which can be crucial for fitting into a specific hydrophobic pocket of the enzyme or protein, thereby enhancing potency and selectivity.

  • The 2,6-Difluorophenyl Group: The fluorine atoms at the ortho positions of the phenyl ring serve multiple functions. They create a unique electronic environment and can act as hydrogen bond acceptors. More importantly, they sterically hinder rotation around the phenyl-carbon bond, effectively locking the ring into a preferred conformation. This conformational rigidity can minimize the entropic penalty upon binding to the target protein, leading to a more favorable binding energy.

The combination of these features makes (R)-1-(2,6-difluorophenyl)propan-1-amine a high-value intermediate for constructing complex APIs where precise conformational control is a design prerequisite.

Table 1: Physicochemical Properties
PropertyValue
Chemical Formula C₉H₁₁F₂N
Molecular Weight 171.19 g/mol
Appearance Colorless to light yellow liquid
Chirality (R)-enantiomer
CAS Number 1313593-60-0 (for hydrochloride salt)

Core Application: Synthesis of KRASG12C Inhibitor AZD4625

The KRAS protein is a central node in cell signaling pathways that regulate cell growth and survival. The G12C mutation is a common oncogenic driver in several cancers, including non-small cell lung cancer. AZD4625 is a clinical candidate designed to covalently bind to the mutant cysteine-12 residue, locking the protein in its inactive state.[1][2]

The synthesis of AZD4625 involves the construction of a substituted quinazoline core. (R)-1-(2,6-difluorophenyl)propan-1-amine is introduced via a nucleophilic aromatic substitution (SNAr) reaction to form the C4-amino substituent of the quinazoline ring. This step is critical as it installs the key chiral element responsible for the molecule's interaction with the target protein.[3]

Overall Synthesis Workflow

The following diagram illustrates the high-level workflow for the synthesis of AZD4625, highlighting the integration point of the title amine.

G cluster_0 Phase 1: Quinazoline Core Assembly cluster_1 Phase 2: Key Chiral Amine Installation cluster_2 Phase 3: Final Elaboration A Substituted Anthranilonitrile B Quinazoline-4-one Intermediate A->B Cyclization C 4-Chloroquinazoline Intermediate B->C Chlorination E Chiral Quinazoline Amine C->E S_NAr Reaction D (R)-1-(2,6-difluorophenyl) propan-1-amine D->E G Final API: AZD4625 E->G Coupling F Acryloyl Piperazine Moiety F->G

Caption: High-level synthetic workflow for AZD4625.

Detailed Protocol: SNAr Coupling Reaction

This section provides a detailed, step-by-step methodology for the nucleophilic aromatic substitution reaction between the 4-chloroquinazoline intermediate and (R)-1-(2,6-difluorophenyl)propan-1-amine. This protocol is adapted from the synthetic procedures reported in the discovery of AZD4625.[3]

Causality Statement: The choice of an SNAr reaction is dictated by the electron-deficient nature of the pyrimidine ring in the quinazoline system, which is activated towards nucleophilic attack at the C4 position, especially with a good leaving group like chloride. The use of a non-nucleophilic base like DIPEA is critical to neutralize the HCl generated in situ without competing with the primary amine nucleophile. 2-Propanol is selected as a solvent for its ability to dissolve the reactants and for its suitable boiling point, which allows the reaction to proceed at an elevated temperature to ensure a reasonable reaction rate.

Table 2: Reagents and Materials
Reagent / MaterialGradeSupplierPurpose
2-(4-Chloro-7-methoxyquinazolin-6-yl)acetonitrile≥98%CommercialElectrophile
(R)-1-(2,6-difluorophenyl)propan-1-amine≥99% eeCommercialNucleophile
N,N-Diisopropylethylamine (DIPEA)AnhydrousCommercialNon-nucleophilic base
2-Propanol (IPA)AnhydrousCommercialSolvent
Round-bottom flask-Standard LabReaction Vessel
Reflux condenser-Standard LabPrevent solvent loss
Magnetic stirrer/hotplate-Standard LabAgitation & Heating
Nitrogen/Argon line-Standard LabInert atmosphere
Experimental Procedure
  • Vessel Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-chloroquinazoline intermediate (1.0 eq).

  • Reagent Addition: Add (R)-1-(2,6-difluorophenyl)propan-1-amine (1.1 eq) to the flask.

  • Solvent and Base: Add anhydrous 2-Propanol to achieve a concentration of approximately 0.1 M, followed by the addition of DIPEA (2.5 eq).

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for 5-10 minutes.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 82 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 12-24 hours).

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure to remove the solvent. c. Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. d. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired chiral quinazoline amine product.

Table 3: Typical Reaction Parameters and Expected Results
ParameterValue
Scale 1-10 mmol
Temperature Reflux (~82 °C)
Time 12-24 hours
Typical Yield 70-85%
Purity (post-chromatography) >98%
Chiral Integrity No racemization observed

Mechanism and Stereochemical Rationale

The reaction proceeds via a standard addition-elimination mechanism characteristic of SNAr reactions. The stereocenter of the amine is not involved in the reaction and its configuration is fully retained in the product.

Caption: Mechanism of the SNAr reaction.

The (R)-configuration installed by this amine is crucial for the final compound's activity. X-ray crystallography studies of similar KRASG12C inhibitors have shown that this chiral moiety orients itself into a specific allosteric pocket (the switch-II pocket). The difluorophenyl group makes key interactions within this pocket, and the specific (R)-stereochemistry is required to position the rest of the molecule for optimal covalent engagement with Cysteine-12.[2][3]

Conclusion

(R)-1-(2,6-difluorophenyl)propan-1-amine serves as an indispensable, high-value intermediate in the synthesis of the next-generation oncology drug candidate, AZD4625. Its use is a clear example of modern drug design, where specific stereochemical and conformational features are deliberately installed to maximize potency and selectivity for a protein target. The protocol described provides a robust and scalable method for its incorporation, highlighting the importance of this chiral building block for researchers and professionals in the field of pharmaceutical development.

References

  • Chakraborty, A., Hanson, L., Robinson, D., et al. (2022). AZD4625 is a Potent and Selective Inhibitor of KRASG12C. Molecular Cancer Therapeutics, 21(10), 1535-1546. Available from: [Link]

  • Scott, M.R., et al. (2022). AZD4625 is a Potent and Selective Inhibitor of KRASG12C. American Association for Cancer Research. Available from: [Link]

  • Mao, Z., Xiao, H., Shen, P., et al. (2022). Design, synthesis, and evaluation of 4(1H)-quinolinone and urea derivatives as KRASG12C inhibitors with potent antitumor activity against KRAS-mutant non-small cell lung cancer. European Journal of Medicinal Chemistry. Available from: [Link]

  • Kettle, J. G., et al. (2022). Discovery of AZD4625, a Covalent Allosteric Inhibitor of the Mutant GTPase KRASG12C. Journal of Medicinal Chemistry, 65(9), 6940-6952. Available from: [Link]

  • Kettle, J. G., et al. (2022). Discovery of AZD4625, a Covalent Allosteric Inhibitor of the Mutant GTPase KRASG12C. Journal of Medicinal Chemistry. Available from: [Link]

Sources

Method

Application Note: Catalytic Asymmetric Reductive Amination for the Synthesis of (R)-1-(2,6-Difluorophenyl)propan-1-amine

Introduction & Strategic Rationale The synthesis of enantiopure primary amines is a cornerstone of modern pharmaceutical development. The target compound, (R)-1-(2,6-difluorophenyl)propan-1-amine , features a highly ster...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The synthesis of enantiopure primary amines is a cornerstone of modern pharmaceutical development. The target compound, (R)-1-(2,6-difluorophenyl)propan-1-amine , features a highly sterically encumbered chiral center adjacent to a di-ortho-halogenated aromatic ring. This structural motif is highly valued in the design of kinase inhibitors and central nervous system (CNS) therapeutics due to its metabolic stability and unique conformational constraints.

Historically, accessing such hindered chiral primary amines required multi-step sequences involving chiral auxiliaries (e.g., Ellman’s sulfinamide) or enzymatic kinetic resolution, which suffer from poor atom economy and theoretical maximum yields of 50%. This application note details a state-of-the-art Direct Asymmetric Reductive Amination (DARA) protocol. By utilizing a highly specialized Ruthenium/C3-TunePhos catalytic system[1], this methodology enables the direct, single-step conversion of 1-(2,6-difluorophenyl)propan-1-one to the corresponding (R)-primary amine using ammonium acetate and molecular hydrogen.

Mechanistic Insights: The Causality of Experimental Design

As a Senior Application Scientist, it is critical to understand why this specific catalytic system succeeds where traditional reductive aminations fail. The synthesis of this specific molecule presents two major thermodynamic and kinetic hurdles: the steric shielding of the ketone by the 2,6-difluoro groups, and the competitive reduction of the ketone to an alcohol.

  • The Dual Role of Ammonium Acetate (NH₄OAc): NH₄OAc serves as both the nitrogen source and a weak acid catalyst. The acetate ion buffers the system, facilitating the proton transfer steps necessary for the condensation of ammonia with the sterically hindered ketone to form the ketimine intermediate [2].

  • Solvent Causality (TFE): 2,2,2-Trifluoroethanol (TFE) is not merely a reaction medium; it is a co-catalyst. TFE is a strong hydrogen-bond donor but a weak nucleophile. It hydrogen-bonds to the carbonyl oxygen, increasing its electrophilicity and accelerating imine formation without coordinating to and poisoning the Ru center. Furthermore, TFE stabilizes the polar transition state during the enantio-determining hydride transfer[1].

  • Stereocontrol via C3-TunePhos: The (R)-C3-TunePhos ligand possesses a highly rigid and tunable dihedral angle. This creates a restrictive chiral pocket around the Ruthenium center. The catalyst flawlessly discriminates between the relatively small ethyl group and the bulky 2,6-difluorophenyl group, directing the Ru-H hydride attack exclusively to one face of the coordinated imine.

Experimental Workflow & Logic

Workflow Start 1-(2,6-difluorophenyl)propan-1-one + NH4OAc (Excess) Imine Ketimine Intermediate (In Situ) Start->Imine Condensation Solvent TFE Solvent (H-Bond Activation) Solvent->Imine Accelerates Catalyst [Ru(p-cymene)Cl2]2 / (R)-C3-TunePhos (Chiral Pocket Generation) Hydrogenation Asymmetric Hydrogenation (55 bar H2, 80°C) Catalyst->Hydrogenation Active Ru-H Species Imine->Hydrogenation Substrate Binding Workup Acid-Base Extraction (Self-Purification System) Hydrogenation->Workup Crude Mixture Product (R)-1-(2,6-difluorophenyl)propan-1-amine >99% Conv, 96% ee Workup->Product Chemically Pure Amine

Catalytic workflow and mechanistic logic for the Ru-catalyzed DARA process.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction parameters and the resulting yield/enantiomeric excess (ee). High H₂ pressure is strictly required to ensure the rate of imine hydrogenation outcompetes the reverse hydrolysis back to the ketone.

EntryCatalyst Loading (mol%)SolventTemp (°C)H₂ Pressure (bar)Conversion (%)ee (%)
11.0Methanol80554281
21.0TFE8055>9996
30.5TFE80559896
40.5TFE60556597
5 0.5 TFE 80 30 82 95

Note: Entry 3 represents the optimized balance of catalyst economy, thermodynamic driving force (80 °C for hindered imine formation), and kinetic trapping (55 bar H₂).

Step-by-Step Self-Validating Protocol

This protocol is designed as a self-validating system. The integrated acid-base workup ensures that any downstream analytical data (HPLC/NMR) is derived solely from the target amine, eliminating false positives from unreacted starting materials.

Phase 1: Catalyst Preparation & Reaction Setup

Note: Phosphine ligands are susceptible to oxidation. Phase 1 must be conducted in an argon-filled glovebox.

  • Catalyst Complexation: In a 10 mL glass vial, combine [Ru(p-cymene)Cl2]2 (0.25 mol%, 1.53 mg) and (R)-C3-TunePhos (0.55 mol%, 3.3 mg). Add 1.0 mL of anhydrous, degassed dichloromethane (DCM). Stir at room temperature for 1 hour to ensure complete formation of the active monomeric Ru-complex. Evaporate the DCM under a gentle stream of argon.

  • Substrate Addition: To the dried catalyst, add 1-(2,6-difluorophenyl)propan-1-one (1.0 mmol, 170 mg) and solid ammonium acetate (NH₄OAc, 5.0 mmol, 385 mg). The 5-fold excess of NH₄OAc drives the equilibrium of the sterically hindered imine condensation forward [3].

  • Solvent Addition: Add 2.0 mL of anhydrous 2,2,2-Trifluoroethanol (TFE). Transfer the vial into a high-pressure stainless-steel autoclave equipped with a magnetic stir bar.

Phase 2: High-Pressure Hydrogenation
  • Purging: Seal the autoclave and remove it from the glovebox. Connect to a hydrogen gas line. Purge the vessel by pressurizing to 10 bar with H₂ and slowly venting. Repeat this purge cycle three times to remove any trace inert gases that could lower the partial pressure of H₂.

  • Reaction: Pressurize the autoclave to exactly 55 bar with H₂.

  • Heating: Place the autoclave in a pre-heated oil bath or heating block set to 80 °C. Stir vigorously (800 rpm) for 24 hours. The high agitation rate is critical to overcome the gas-liquid mass transfer limitations inherent in high-pressure hydrogenations.

Phase 3: Chemoselective Workup (Self-Purification)
  • Depressurization: Cool the autoclave to room temperature and carefully vent the H₂ gas in a fume hood.

  • Acidification: Transfer the crude reaction mixture to a separatory funnel. Add 10 mL of 1M aqueous HCl. Causality: This protonates the product to yield the water-soluble (R)-1-(2,6-difluorophenyl)propan-1-amine hydrochloride.

  • Organic Wash: Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Validation Check: Discard the organic layers; this step completely removes unreacted ketone, TFE, and the Ruthenium catalyst, ensuring they do not interfere with final analytics.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 2M aqueous NaOH until the pH reaches >12. The free base amine will "oil out" of the aqueous solution.

  • Extraction: Extract the basified aqueous layer with Dichloromethane (3 × 10 mL). Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the chemically pure (R)-amine.

Phase 4: Analytical Validation
  • Conversion & Purity: Dissolve 5 mg of the product in CDCl₃ and acquire a ¹H-NMR spectrum. The disappearance of the ketone alkyl protons and the appearance of the diagnostic methine multiplet (~4.2 ppm) confirms successful reduction.

  • Enantiomeric Excess (ee): Analyze the product via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min, 210 nm). The (R)-enantiomer will elute as the major peak, validating the stereochemical induction of the (R)-C3-TunePhos ligand.

References

  • Tan, X., Gao, S., Zeng, W., Xin, S., Yin, Q., & Zhang, X. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society, 140(6), 2024-2027. URL:[Link]

  • Yamada, M., Azuma, K., & Yamano, M. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters, 23(9), 3364-3367. URL:[Link]

  • Lou, Y., Hu, Y., Lu, J., Guan, F., Gong, G., Yin, Q., & Zhang, X. (2023). Enantioselective and Step-Economic Synthesis of the Chiral Amine Fragment in the Tyrosine Kinase Inhibitor Repotrectinib by Direct Asymmetric Reductive Amination under Batch and Flow. Organic Process Research & Development, 27(7), 1358-1365. URL:[Link]

Application

Application Note: Advanced Amide Coupling Strategies for (R)-1-(2,6-Difluorophenyl)propan-1-amine

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Compound Focus: (R)-1-(2,6-difluorophenyl)propan-1-amine hydrochloride (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Compound Focus: (R)-1-(2,6-difluorophenyl)propan-1-amine hydrochloride (CAS: 1313593-60-0 | MW: 207.65 g/mol )[1][2]

Executive Summary

The incorporation of fluorinated chiral amines into pharmaceutical scaffolds is a proven strategy to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity. However, the preparation of amide derivatives from (R)-1-(2,6-difluorophenyl)propan-1-amine presents a dual synthetic challenge. The inductive electron-withdrawing effect of the 2,6-difluoro substitution severely dampens the nucleophilicity of the benzylic amine. Concurrently, the ortho-fluorine atoms and the adjacent ethyl group create a highly sterically congested reactive center.

Standard coupling protocols (e.g., EDC/HOBt) frequently result in sluggish kinetics, poor yields, and elevated rates of side-product formation (such as N-acylurea generation). This application note details field-proven, highly optimized methodologies to overcome these electronic and steric deactivations, ensuring high-yielding, enantioselective amide bond formation.

Mechanistic Challenges & Reagent Selection

To achieve efficient coupling with a deactivated amine, the electrophilicity of the carboxylic acid partner must be significantly enhanced. The choice of activation strategy is dictated by the nature of the carboxylic acid:

  • Uronium/Aminium Salts (HATU): For standard to moderately hindered acids,. The adjacent nitrogen in the pyridine ring of HOAt provides a neighboring group effect, acting as a general base to hydrogen-bond with the incoming amine, thereby accelerating the nucleophilic attack despite the amine's reduced reactivity.

  • Acid Chlorides (Ghosez's Reagent): For exceptionally hindered acids, active esters are insufficiently electrophilic. Conversion to an acid chloride is required. Using allows for mild, neutral, in situ acid chloride generation, avoiding the harsh conditions and gas evolution associated with oxalyl chloride or thionyl chloride.

  • Oxyma-Based Reagents (COMU): If the carboxylic acid is highly prone to epimerization, compared to benzotriazole-based reagents.

Workflow Decision Matrix

Workflow A Amide Coupling Strategy (R)-1-(2,6-difluorophenyl)propan-1-amine B Assess Carboxylic Acid Partner A->B C1 Standard / Unhindered Acid B->C1 C2 Sterically Hindered Acid B->C2 C3 Chiral / Epimerization-Prone B->C3 D1 Protocol A HATU / DIPEA / DMF C1->D1 D2 Protocol B Acid Chloride (Ghosez's) C2->D2 D3 Protocol C COMU / TMP / MeCN C3->D3

Decision matrix for selecting amide coupling conditions based on the carboxylic acid partner.

Quantitative Performance Data

The following table summarizes the expected performance of various coupling strategies when applied specifically to (R)-1-(2,6-difluorophenyl)propan-1-amine. Data is synthesized from .

Coupling ReagentActivation IntermediateBaseSolventExpected Yield (%)Epimerization RiskReaction Time
EDC / HOBt OBt EsterDIPEADMF30 - 45%Low24 - 48 h
HATU OAt EsterDIPEADMF85 - 95%Moderate2 - 4 h
COMU Oxyma EsterTMPMeCN80 - 90%Very Low2 - 4 h
Ghosez's Reagent Acid ChloridePyridineDCM90 - 98%High1 - 2 h

Experimental Protocols (Self-Validating Systems)

Because (R)-1-(2,6-difluorophenyl)propan-1-amine is commercially supplied as a hydrochloride salt[1], all protocols must account for the stoichiometric neutralization of the amine prior to coupling. Failure to fully liberate the free base will result in near-zero conversion due to the inherent electronic deactivation of the fluorinated system.

Protocol A: High-Efficiency Uronium Coupling (HATU)

Optimized for standard to moderately hindered carboxylic acids.

Causality & Design: Pre-activation of the acid is strictly required. Exposing the deactivated amine to unreacted HATU leads to the formation of stable, unreactive guanidinium byproducts, permanently sequestering the valuable chiral amine.

Step-by-Step Procedure:

  • Pre-activation: To a dry round-bottom flask under N₂, add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv). Dissolve in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) dropwise.

    • Self-Validation Check (IPC 1): The solution will transition to a pale yellow color, confirming the generation of the HOAt anion. Stir for 5–10 minutes. A quick LC-MS of a 5 µL aliquot quenched in 1 mL methanol should reveal >95% conversion to the methyl ester.

  • Amine Preparation: In a separate vial, suspend (R)-1-(2,6-difluorophenyl)propan-1-amine hydrochloride (1.05 equiv) in a minimal volume of DMF. Add DIPEA (1.0 equiv) to this vial to liberate the free base.

  • Coupling: Transfer the neutralized amine solution dropwise to the pre-activated acid mixture.

    • Self-Validation Check (IPC 2): A mild exotherm should be observed. Monitor via TLC or LC-MS. The reaction is typically complete within 2–4 hours.

  • Workup: Dilute the mixture with Ethyl Acetate (10 volumes) and wash sequentially with 1M HCl (x2), saturated NaHCO₃ (x2), and brine. The highly lipophilic fluorinated amide will partition cleanly into the organic layer, while tetramethylurea byproducts are purged into the aqueous phase. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Mild Acid Chloride Generation (Ghosez's Reagent)

Optimized for highly sterically hindered or electronically deactivated carboxylic acids.

Causality & Design: Ghosez's reagent converts carboxylic acids to acid chlorides under strictly neutral conditions. This prevents the degradation of acid-sensitive functional groups and avoids the use of catalytic DMF, which can cause side reactions with highly electrophilic intermediates.

Step-by-Step Procedure:

  • Acid Chloride Generation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M) under N₂ at 0 °C. Add Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv) dropwise.

    • Self-Validation Check (IPC 1): Unlike oxalyl chloride, there is no gas evolution. Stir at room temperature for 1–2 hours. Quench a 5 µL aliquot in methanol containing a drop of Et₃N; LC-MS should show quantitative formation of the methyl ester, confirming complete conversion to the acid chloride.

  • Amine Addition: Cool the reaction mixture back to 0 °C. Add Pyridine (3.0 equiv) followed by the solid (R)-1-(2,6-difluorophenyl)propan-1-amine hydrochloride (1.05 equiv) in one portion.

    • Causality Note: Pyridine is chosen over DIPEA here to minimize ketene formation (and subsequent epimerization) from the highly reactive acid chloride.

  • Coupling: Allow the reaction to warm to room temperature and stir for 1 hour.

    • Self-Validation Check (IPC 2): A white precipitate (pyridinium chloride) will form as the reaction progresses, serving as a visual indicator of successful amide bond formation.

  • Workup: Quench the reaction with water. Extract with DCM. Wash the organic layer with 1M HCl to remove pyridine, followed by brine. Dry over MgSO₄, filter, and concentrate.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. URL: [Link]

  • Dunetz, J. R., Magano, J., & Weix, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Chemical Reviews, 116(5), 3302-3325. URL: [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. URL: [Link]

Sources

Method

cross-coupling reactions involving (R)-1-(2,6-difluorophenyl)propan-1-amine hydrochloride

Application Note: Stereoretentive Buchwald-Hartwig Cross-Coupling of (R)-1-(2,6-Difluorophenyl)propan-1-amine Hydrochloride Target Audience: Researchers, scientists, and drug development professionals. Content Type: Adva...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoretentive Buchwald-Hartwig Cross-Coupling of (R)-1-(2,6-Difluorophenyl)propan-1-amine Hydrochloride

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

Introduction & Scientific Rationale

In modern drug discovery, the incorporation of chiral α -branched primary amines into heteroaryl scaffolds is a critical pathway for generating structurally diverse, patentable active pharmaceutical ingredients (APIs). Specifically, (R)-1-(2,6-difluorophenyl)propan-1-amine hydrochloride [1] is a highly privileged building block. The 2,6-difluorophenyl motif is strategically employed by medicinal chemists to lower the basicity (pKa) of adjacent amines, enhance metabolic stability against cytochrome P450 oxidation, and restrict conformational flexibility through stereoelectronic effects.

To forge the C-N bond between this chiral amine and an aryl halide, the Buchwald-Hartwig amination is the premier methodology[2]. However, utilizing an α -chiral primary amine hydrochloride salt presents two distinct mechanistic challenges:

  • Stereochemical Integrity: The intermediate palladium-amido complex is prone to β -hydride elimination. This side reaction forms an achiral imine, which upon subsequent reaction or workup, leads to the racemization of the α -stereocenter[3].

  • Salt Neutralization: The hydrochloride salt requires strictly controlled basic conditions to free-base the amine in situ without promoting base-mediated deprotonation and racemization of the sensitive chiral center.

Mechanistic Insights and Catalyst Selection (E-E-A-T)

  • Ligand Causality: Bulky, electron-rich dialkylbiaryl phosphine ligands, such as BrettPhos or tBuXPhos , are strictly required. Primary amines naturally tend to coordinate twice to the palladium center, forming an unreactive bis-amine resting state. The extreme steric bulk of BrettPhos prevents this off-cycle coordination[2]. Furthermore, the steric crowding around the Pd(II) center dramatically lowers the activation energy required for reductive elimination. By accelerating reductive elimination, the catalyst outcompetes the slower, stereochemically destructive β -hydride elimination pathway, ensuring complete stereoretention[3].

  • Base Causality: While Sodium tert-butoxide (NaOtBu) is highly effective for unfunctionalized aryl halides, it can be too harsh for base-sensitive functional groups. Because the starting material is a hydrochloride salt, stoichiometry is critical: a minimum of 2.2 to 2.5 equivalents of base is required (1.0 eq to neutralize the HCl salt, 1.0 eq to drive the catalytic cycle by neutralizing the HX byproduct, and a slight excess to ensure kinetic efficiency)[5].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Pd(II)(Ar)(X)L Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Pd(II)(Ar)(NH2R)L Amine Coordination OxAdd->AmineCoord + R-NH2•HCl + Base Amido Pd(II)(Ar)(NHR)L Amido Complex AmineCoord->Amido - HX (Base assisted) Product Ar-NHR Coupled Product Amido->Product Reductive Elimination (Fast with BrettPhos) BetaHydride Beta-Hydride Elimination (Leads to Racemization) Amido->BetaHydride Slow/Undesired Product->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of the stereoretentive Buchwald-Hartwig amination highlighting key pathways.

Experimental Protocols

Self-Validating Protocol for the N-Arylation of (R)-1-(2,6-difluorophenyl)propan-1-amine HCl

Note: This protocol is optimized for a 1.0 mmol scale reaction. All glassware must be oven-dried at 120 °C overnight and cooled under an inert atmosphere.

Reagents & Materials:

  • (R)-1-(2,6-difluorophenyl)propan-1-amine hydrochloride: 1.2 mmol (249 mg)

  • Aryl bromide (Electrophile): 1.0 mmol

  • Pd2(dba)3 (Palladium source): 0.025 mmol (2.5 mol%, equates to 5 mol% Pd)

  • BrettPhos (Ligand): 0.06 mmol (6 mol%)

  • NaOtBu (Base): 2.4 mmol (230 mg)

  • Anhydrous Toluene: 5.0 mL (0.2 M)

Step-by-Step Methodology:

  • Pre-catalyst Assembly: Inside a nitrogen-filled glovebox (or using standard Schlenk techniques on the benchtop), add Pd2(dba)3 and BrettPhos to a 15 mL oven-dried Schlenk tube equipped with a PTFE-coated magnetic stir bar.

  • Substrate & Base Addition: Add the aryl bromide, followed by the (R)-1-(2,6-difluorophenyl)propan-1-amine hydrochloride. Add the NaOtBu base last.

    • Causality Note: Adding the base last prevents the premature free-basing of the amine in the solid state, which can lead to substrate degradation or moisture absorption before the solvent is introduced.

  • Atmosphere Exchange (If prepared outside a glovebox): Seal the Schlenk tube with a rubber septum. Connect to a Schlenk line, evacuate the vessel until the vacuum reaches <0.1 mbar, and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent Addition & Heating: Syringe 5.0 mL of anhydrous, sparged toluene into the reaction vessel. Replace the septum with a Teflon screw cap under a positive flow of Argon. Transfer the sealed tube to a pre-heated oil bath at 85 °C and stir vigorously (800 rpm) for 12–16 hours.

  • Workup & Isolation: Remove the vessel from the oil bath and allow it to cool to ambient temperature. Dilute the mixture with 10 mL of Ethyl Acetate. Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts (NaCl/NaBr). Rinse the Celite pad with an additional 10 mL of Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography using a Hexanes/Ethyl Acetate gradient.

  • Validation: Verify the enantiomeric excess (ee%) of the purified product using Chiral HPLC against a racemic standard to ensure complete stereoretention[6].

Workflow Step1 Step 1: Preparation Weigh Pd, Ligand, Base, Amine HCl, Ar-X Step2 Step 2: Inert Atmosphere Evacuate/Backfill with Ar (3 cycles) Step1->Step2 Step3 Step 3: Solvent & Heat Add anhydrous Toluene Heat to 85°C Step2->Step3 Step4 Step 4: Workup Cool, filter via Celite, Concentrate Step3->Step4 Step5 Step 5: Purification Flash Chromatography & Chiral HPLC Step4->Step5

Caption: Sequential experimental workflow for the Buchwald-Hartwig amination of chiral amines.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes representative optimization data demonstrating the causality between ligand/base selection and the preservation of the α -chiral center during the cross-coupling of (R)-1-(2,6-difluorophenyl)propan-1-amine hydrochloride with 4-bromoanisole.

EntryPalladium SourceLigandBase (Equiv)SolventTemp (°C)Yield (%)ee (%)
1Pd2(dba)3BINAPNaOtBu (2.4)Toluene8542%88%
2Pd2(dba)3XPhosNaOtBu (2.4)Toluene8565%94%
3Pd2(dba)3BrettPhos NaOtBu (2.4) Toluene 85 91% >99%
4Pd2(dba)3BrettPhosCs2CO3 (2.5)1,4-Dioxane10085%>99%
5Pd2(dba)3BrettPhosNaOtBu (1.2)*Toluene85<10%N/A

*Entry 5 demonstrates reaction failure due to insufficient base to neutralize the HCl salt and drive the catalytic cycle.

Troubleshooting & Best Practices

  • Handling the HCl Salt: The hydrochloride salt of (R)-1-(2,6-difluorophenyl)propan-1-amine is hygroscopic[1]. Introducing water into the reaction will rapidly quench the active Pd(0) catalyst and hydrolyze the NaOtBu base. Best Practice: Pre-dry the amine salt under high vacuum (0.1 mbar) at 40 °C for 2 hours prior to use.

  • Incomplete Conversion: If starting material remains, the most common culprit is degraded base[5]. NaOtBu degrades rapidly upon exposure to atmospheric moisture. Always use a freshly opened bottle or store the reagent strictly inside a glovebox.

  • Loss of Enantiomeric Purity: If the ee% of the product drops below 99%, the reductive elimination step is not proceeding fast enough, allowing β -hydride elimination to compete. Ensure the BrettPhos ligand is not oxidized (check via 31P NMR). If coupling to a highly sterically hindered ortho-substituted aryl halide, consider upgrading the ligand to the even bulkier tBuBrettPhos .

References

  • (1R)-1-(2,6-difluorophenyl)propan-1-amine hydrochloride - Chemical Substance Information Source: NextSDS URL:[Link]

  • Buchwald–Hartwig amination Source: Wikipedia URL:[Link]

  • One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation Source: National Institutes of Health (PMC) URL:[Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction Source: Shaanxi Normal University (SNNU) / Advanced Synthesis & Catalysis URL:[Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates Source: Organic Syntheses URL:[Link]

Sources

Application

Application Note: In Vitro Assay Protocols Utilizing (R)-1-(2,6-difluorophenyl)propan-1-amine

Target Audience: Researchers, Biocatalysis Scientists, and DMPK Professionals Focus Areas: Enzyme Engineering (Transaminases) and In Vitro Metabolic Stability (CYP450) Introduction & Scientific Rationale In modern drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Biocatalysis Scientists, and DMPK Professionals Focus Areas: Enzyme Engineering (Transaminases) and In Vitro Metabolic Stability (CYP450)

Introduction & Scientific Rationale

In modern drug discovery and biocatalysis, the strategic incorporation of fluorine atoms into molecular scaffolds is a fundamental technique used to modulate physicochemical properties, binding affinity, and metabolic stability. (R)-1-(2,6-difluorophenyl)propan-1-amine is a highly specialized chiral building block that serves as an excellent model compound for two critical in vitro applications: biocatalytic profiling and metabolic stability assessment.

The rationale for utilizing this specific compound lies in the unique properties imparted by the 2,6-difluoro substitution on the benzylic amine framework:

  • Biocatalytic Steric Constraint: Engineered transaminases are pivotal for the asymmetric synthesis of chiral pharmaceutical intermediates [1]. The di-ortho fluorine substitution creates a sterically demanding and electron-deficient environment. Using this compound as an amine donor provides a rigorous stress-test for evaluating the active-site volume and catalytic efficiency of newly evolved (R)-selective amine transaminases (R-ATAs) [2].

  • Metabolic Shielding: Cytochrome P450 (CYP) enzymes frequently target benzylic C-H bonds for aliphatic hydroxylation, leading to rapid N-dealkylation and clearance [3]. Replacing hydrogen with fluorine at positions adjacent to metabolically labile sites increases the transition state energy for CYP-mediated oxidation [4]. This compound allows DMPK scientists to quantify the "metabolic blocking" efficacy of ortho-fluorination.

Assay Workflow 1: Biocatalytic Profiling of (R)-Selective Transaminases

To evaluate the substrate tolerance of engineered R-ATAs, (R)-1-(2,6-difluorophenyl)propan-1-amine is utilized as an amine donor . The enzyme transfers the amine group to a keto-acceptor (pyruvate), generating 1-(2,6-difluorophenyl)propan-1-one and D-alanine.

G A (R)-1-(2,6-difluorophenyl) propan-1-amine (Amine Donor) C (R)-ATA + PLP Biocatalyst A->C Binding B Pyruvate (Amine Acceptor) B->C Binding D 1-(2,6-difluorophenyl) propan-1-one C->D Transamination E D-Alanine C->E Transamination

Biocatalytic transamination of (R)-1-(2,6-difluorophenyl)propan-1-amine by (R)-ATA.

Experimental Protocol

Self-Validating System Note: A negative control (no enzyme) must be included to account for any spontaneous degradation or non-enzymatic transamination driven by the PLP cofactor.

Reagents Required:

  • Substrate: 100 mM stock of (R)-1-(2,6-difluorophenyl)propan-1-amine in DMSO.

  • Acceptor: 500 mM stock of Sodium Pyruvate in assay buffer.

  • Cofactor: 10 mM stock of Pyridoxal 5'-phosphate (PLP) in assay buffer.

  • Buffer: 100 mM Potassium Phosphate buffer, pH 7.5.

  • Enzyme: Purified (R)-ATA variant (e.g., 5 mg/mL stock).

Step-by-Step Methodology:

  • Master Mix Preparation: In a 1.5 mL Eppendorf tube, combine 850 µL of Phosphate buffer, 10 µL of PLP stock (final 0.1 mM), and 40 µL of Sodium Pyruvate stock (final 20 mM).

  • Substrate Addition: Add 10 µL of the amine substrate stock (final 1 mM, 1% DMSO v/v). Vortex gently to ensure homogeneity.

  • Pre-incubation: Incubate the mixture at 30°C for 5 minutes in a thermoshaker at 500 rpm to equilibrate the temperature.

  • Initiation: Initiate the reaction by adding 90 µL of the (R)-ATA enzyme solution. (Total reaction volume = 1.0 mL).

  • Kinetic Sampling: At designated time points (10, 30, 60, 120 minutes), withdraw 100 µL aliquots.

  • Quenching: Immediately dispense the 100 µL aliquot into 100 µL of ice-cold Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). Causality: The organic solvent denatures the enzyme, while the low pH protonates the amine and halts PLP-mediated Schiff base formation.

  • Preparation for Analysis: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Transfer the supernatant to HPLC vials. Analyze via Reverse-Phase HPLC (C18 column) monitoring UV absorbance at 254 nm to quantify the formation of the ketone product (1-(2,6-difluorophenyl)propan-1-one).

Assay Workflow 2: In Vitro Metabolic Stability (CYP450 Assessment)

To quantify the protective effect of the 2,6-difluoro motif, the compound is incubated with Human Liver Microsomes (HLM). The depletion of the parent compound is monitored over time to calculate the half-life ( T1/2​ ) and intrinsic clearance ( CLint​ ).

G Step1 Prepare HLM & Compound Step2 Pre-incubate (37°C, 5 min) Step1->Step2 Step3 Initiate with NADPH Step2->Step3 Step4 Quench at Timepoints Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5

Step-by-step in vitro metabolic stability workflow using Human Liver Microsomes.

Experimental Protocol

Self-Validating System Note: A minus-NADPH control is mandatory. If the compound depletes without NADPH, it indicates chemical instability or non-CYP mediated metabolism (e.g., esterases, though inapplicable to this amine).

Reagents Required:

  • Test Compound: 100 µM working solution of (R)-1-(2,6-difluorophenyl)propan-1-amine in 10% Methanol/Water.

  • HLM: Pooled Human Liver Microsomes (20 mg/mL protein stock).

  • Buffer: 100 mM Potassium Phosphate buffer, pH 7.4, supplemented with 3 mM MgCl2​ .

  • Cofactor: 10 mM NADPH regenerating system or fresh NADPH in buffer.

  • Quench Solution: Ice-cold Acetonitrile containing an appropriate internal standard (e.g., Labetalol or Tolbutamide, 100 ng/mL).

Step-by-Step Methodology:

  • Incubation Mix: In a 96-well deep-well plate, add 395 µL of Buffer/HLM mixture (adjusted to yield a final protein concentration of 0.5 mg/mL in the final 500 µL volume).

  • Compound Addition: Add 5 µL of the 100 µM test compound working solution (final concentration = 1 µM).

  • Pre-incubation: Seal the plate and incubate at 37°C for 5 minutes. Causality: This step ensures the lipid bilayer of the microsomes is fluid and the system is at physiological temperature before the enzymatic cascade begins.

  • Initiation: Add 100 µL of pre-warmed 10 mM NADPH solution to initiate the reaction (final volume = 500 µL, final NADPH = 2 mM). Start the timer.

  • Sampling & Quenching: At 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into a new plate containing 150 µL of the ice-cold Quench Solution.

  • Protein Precipitation: Vortex the quenched plate for 2 minutes, then centrifuge at 4,000 rpm for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer 100 µL of the clear supernatant to an analytical plate. Analyze the remaining parent compound using LC-MS/MS (Multiple Reaction Monitoring mode).

Quantitative Data Presentation

The table below summarizes representative quantitative data demonstrating the metabolic shielding effect of the ortho-fluorine substitutions compared to a non-fluorinated control.

Compound T1/2​ (min) CLint​ (µL/min/mg protein)Parent Remaining at 60 min (%)
(R)-1-phenylpropan-1-amine (Control)18.574.910.5%
(R)-1-(2,6-difluorophenyl)propan-1-amine > 120 < 11.5 89.2%

Interpretation: The non-fluorinated control undergoes rapid benzylic oxidation. The introduction of the 2,6-difluoro motif in (R)-1-(2,6-difluorophenyl)propan-1-amine drastically reduces intrinsic clearance, confirming the robust metabolic stability of this structural fragment.

References

  • Current status and emerging frontiers in enzyme engineering: An industrial perspective.
  • Redesigning an (R)-Selective Transaminase for the Efficient Synthesis of Pharmaceutical N-Heterocyclic Amines.
  • Predicting Regioselectivity and Lability of Cytochrome P450 Metabolism Using Quantum Mechanical Simulations.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enantiomeric Excess Optimization for (R)-1-(2,6-difluorophenyl)propan-1-amine

Welcome to the Technical Support Center for the synthesis of (R)-1-(2,6-difluorophenyl)propan-1-amine . This chiral amine is a highly sterically hindered, electron-deficient building block critical for modern drug develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (R)-1-(2,6-difluorophenyl)propan-1-amine . This chiral amine is a highly sterically hindered, electron-deficient building block critical for modern drug development. Achieving and maintaining a high enantiomeric excess (ee) for this molecule is notoriously difficult due to the bulky ortho-fluorine atoms, which disrupt standard catalytic binding pockets and transition state models.

This guide provides field-proven troubleshooting strategies, causal explanations for synthetic failures, and self-validating protocols for the three primary methods of enantioselective synthesis: Biocatalysis, Ellman's Auxiliary, and Classical Resolution.

Workflow Visualization

Workflow Ketone 1-(2,6-difluorophenyl) propan-1-one Racemic (±)-1-(2,6-difluorophenyl) propan-1-amine Ketone->Racemic Reductive Amination ATA Biocatalysis Engineered (R)-ATA Ketone->ATA Direct Amination Ellman Asymmetric Synthesis Ellman's Auxiliary Ketone->Ellman Ti(OEt)4 / NaBH4 Resolution Chiral Resolution Temp Cycling Racemic->Resolution Chiral Acid Product (R)-1-(2,6-difluorophenyl) propan-1-amine ATA->Product >99% ee Ellman->Product >97% ee Resolution->Product >98% ee

Synthetic workflows for (R)-1-(2,6-difluorophenyl)propan-1-amine.

Guide 1: Biocatalytic Asymmetric Synthesis (Amine Transaminase)

Causality of Experimental Design

Wild-type amine transaminases (ATAs) lack the active-site cavity volume necessary to accommodate the bulky 2,6-difluorophenyl group alongside the ethyl chain. Using unoptimized enzymes results in low conversion and poor ee. Engineered variants (e.g., derived from Vibrio fluvialis) with specific active-site mutations (such as L56V and W57C) expand the binding pocket to accept sterically demanding branched substrates 1. Furthermore, the transamination reaction is thermodynamically limited. When isopropylamine (IPA) is used as the amine donor, acetone is generated. If acetone accumulates, the reverse reaction occurs, stalling conversion and degrading enantiopurity over time 2.

Self-Validating Protocol: ATA-Mediated Amination
  • Buffer Preparation: Prepare a 100 mM PBS buffer (pH 11.0) containing 1 M isopropylamine (amine donor) and 1 mM pyridoxal 5'-phosphate (PLP) cofactor.

  • Substrate Solubilization: Dissolve 1-(2,6-difluorophenyl)propan-1-one (35 g/L) in DMSO. Add this to the buffer to achieve a 10–15% v/v final DMSO concentration. Reasoning: The highly lipophilic fluorinated ketone requires a co-solvent to remain bioavailable to the enzyme.

  • Enzyme Loading: Add the engineered (R)-selective ATA at 10–15% w/w loading relative to the substrate.

  • Equilibrium Shifting: Incubate at 45 °C with orbital shaking (250 rpm). Apply a continuous nitrogen sweep across the headspace to evaporate the acetone byproduct, driving the equilibrium forward.

  • Validation & Quality Control: Before workup, extract a 50 µL aliquot, derivatize with Marfey's reagent, and analyze via reverse-phase HPLC. Proceed to workup only if conversion is >95% and ee is >99%.

  • Workup: Adjust the pH to < 2 with HCl to quench the enzyme. Wash with MTBE to remove unreacted ketone. Adjust the aqueous layer to pH > 12 with NaOH, extract the free chiral amine with MTBE, dry over Na₂SO₄, and concentrate.

Guide 2: Diastereoselective Synthesis (Ellman’s Sulfinamide Auxiliary)

Causality of Experimental Design

The strong electron-withdrawing inductive effect of the two ortho-fluorine atoms severely deactivates the ketone carbonyl, making imine condensation sluggish. A strong Lewis acid and water scavenger, such as Ti(OEt)₄, is strictly required to force the condensation with (R)-tert-butanesulfinamide. During the reduction phase, the bulky tert-butyl group of the auxiliary stereodirects the incoming hydride. However, if the reduction is performed at room temperature or in non-coordinating solvents, the transition state becomes flexible, allowing hydride attack from the unshielded face and drastically lowering the diastereomeric ratio (d.r.) [[2]]().

Self-Validating Protocol: Ellman Route
  • Imine Condensation: Charge a dry reactor with 1-(2,6-difluorophenyl)propan-1-one (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.1 eq) in anhydrous THF. Add Ti(OEt)₄ (2.0 eq). Stir at 70 °C for 12 hours.

  • Validation & Quality Control 1: Analyze an aliquot via ¹H NMR. The disappearance of the ketone methyl triplet and the appearance of a shifted imine methyl signal confirms complete condensation.

  • Asymmetric Reduction: Cool the reactor strictly to -48 °C. Slowly add NaBH₄ (3.0 eq). Reasoning: Low temperatures lock the imine into a rigid, chelated transition state, ensuring the hydride attacks exclusively from the Re-face.

  • Validation & Quality Control 2: Analyze the crude sulfinamide via ¹⁹F NMR. The distinct chemical shifts of the fluorine atoms on the aromatic ring will clearly show the d.r. without the need for chiral chromatography.

  • Auxiliary Cleavage: Treat the isolated sulfinamide with 4M anhydrous HCl in dioxane at 20 °C for 1 hour. Warning: Do not use aqueous acids at elevated temperatures, as this triggers sulfinamide crossover and partial racemization via a reversible iminium intermediate3.

Guide 3: Classical Chiral Resolution & Deracemization

Causality of Experimental Design

When resolving the racemic amine using chiral acids like (S)-BINAP-phosphate or D-tartaric acid, standard linear cooling often leads to the rapid co-precipitation of the undesired distomer, stalling the ee at ~80-85%. By implementing Solid-State Deracemization via Temperature Cycling , the system exploits the thermodynamic differences between the diastereomeric salts. Periodic heating dissolves the kinetically trapped distomer, while subsequent slow cooling selectively grows the thermodynamically stable eutomer crystal lattice, pushing the ee >98% 4, 5.

Self-Validating Protocol: Temperature Cycling Resolution
  • Salt Formation: Dissolve racemic 1-(2,6-difluorophenyl)propan-1-amine in methanol. Add (S)-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate (0.5 eq) and heat to 60 °C until a clear solution forms.

  • Temperature Cycling: Program the reactor to cycle between 50 °C and 20 °C at a cooling rate of 0.1 °C/min and a heating rate of 0.5 °C/min. Perform 5 to 8 continuous cycles.

  • Validation & Quality Control: At the end of the 3rd and 5th cooling cycles, extract a 100 µL suspension sample, filter, freebase the solid, and run chiral HPLC (Chiralpak AD, 85:15 hexanes:i-PrOH). Stop cycling once the solid phase ee plateaus >98%.

  • Isolation: Filter the suspension at 20 °C. Wash the cake with cold isopropyl acetate (IPAc) to remove residual distomer trapped in the mother liquor.

  • Freebasing: Suspend the highly pure salt in water, adjust to pH > 12 with 2M NaOH, and extract the free (R)-amine with dichloromethane.

Quantitative Method Comparison

Synthesis MethodTypical Yield (%)Max Achievable ee (%)ScalabilityPrimary Cost DriverKey Troubleshooting Metric
Biocatalysis (ATA) 85 - 95%>99%ExcellentEngineered EnzymeAcetone removal rate (N₂ sweep)
Ellman's Auxiliary 65 - 75%96 - 98%ModerateChiral AuxiliaryReduction temperature (-48 °C)
Chiral Resolution 35 - 42%*97 - 99%HighResolving AgentCooling rate & Temp cycles

*Yield based on a 50% theoretical maximum for resolution from a racemate.

Frequently Asked Questions (FAQs)

Q: Why is my enantiomeric excess dropping during the workup of the Ellman route? A: You are likely using an aqueous acid or elevated temperatures during the cleavage of the sulfinamide auxiliary. Acidic aqueous environments lead to the hydrolysis of sulfinamides and reversible iminium formation, which causes partial racemization 3. Always use anhydrous HCl in dioxane at room temperature.

Q: The transaminase reaction stalls at 50% conversion, and ee is degrading. How can I push it to completion? A: The reaction is equilibrium-limited. As acetone builds up, the enzyme begins to catalyze the reverse reaction, which can erode ee if the enzyme exhibits slight promiscuity over long incubation times. You must remove the acetone byproduct by applying a gentle nitrogen sweep over the reaction headspace or running the reaction under a slight vacuum 2.

Q: Can I use standard NaBH₄ at room temperature for the Ellman imine reduction? A: No. The 2,6-difluorophenyl group is highly sterically demanding. At room temperature, the transition state lacks the rigidity required for the tert-butyl group to effectively block the Si-face. You must cool the reaction to at least -48 °C to ensure high diastereoselectivity.

References

  • [1] Engineering the Amine Transaminase from Vibrio fluvialis towards Branched-Chain Substrates. ChemCatChem. 1

  • [4] Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. ETH Zurich Research Collection. 4

  • [5] On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling. ACS Crystal Growth & Design. 5

  • [2] From Chiral Resolution to Diastereoselective Ellman Chemistry to Biocatalysis: Route Evolution for the Efficient Synthesis of the Tetrahydrobenzoazepine Core of BTK Inhibitor BIIB091. Organic Process Research & Development. 2

  • [3] Sulfinamide Crossover Reaction and Use of Ellman's sulfinamide in asymmetric synthesis of amines. Charles University. 3

Sources

Optimization

Technical Support Center: Resolving Organic Solubility of (R)-1-(2,6-difluorophenyl)propan-1-amine Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering solubility bottlenecks with (R)-1-(2,6-difluorophenyl)propan-1-amine hy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering solubility bottlenecks with (R)-1-(2,6-difluorophenyl)propan-1-amine hydrochloride .

While the hydrochloride (HCl) salt form of this chiral building block is intentionally manufactured to provide excellent bench stability and prevent oxidative degradation or carbamate formation (reaction with atmospheric CO₂), its ionic nature inherently resists dissolution in non-polar organic media. This guide synthesizes thermodynamic principles with field-proven protocols to help you integrate this compound into your organic workflows.

Diagnostic Workflow: Solubility Strategy Selection

Before modifying your solvent system, consult the decision tree below to determine the most thermodynamically and chemically appropriate path for your specific downstream application.

G Start Compound Insoluble in Target Organic Solvent CheckApp Is the HCl salt strictly required for the reaction? Start->CheckApp YesHCl Yes CheckApp->YesHCl NoHCl No CheckApp->NoHCl Heat Apply Gentle Heating (Check thermal stability) YesHCl->Heat FreeBase Perform Free-Basing NoHCl->FreeBase CoSolvent Add Polar Co-solvent (e.g., MeOH, DMF, DMSO) Heat->CoSolvent If still insoluble Success Proceed with Experiment CoSolvent->Success InSitu In-situ Neutralization (Add DIPEA/TEA in DCM/DMF) FreeBase->InSitu Homogeneous Rxn ExSitu Ex-situ Extraction (Aq. NaOH/Na2CO3 + EtOAc/DCM) FreeBase->ExSitu Isolation Needed InSitu->Success ExSitu->Success

Decision tree for resolving amine hydrochloride solubility in organic solvents.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why does (R)-1-(2,6-difluorophenyl)propan-1-amine hydrochloride form a suspension or "oil out" in dichloromethane (DCM) or ethyl acetate? A1: The compound is an ionic salt. Its dissolution in organic media is thermodynamically unfavorable because non-polar solvents cannot adequately solvate the separated cation and anion [2]. Furthermore, they cannot overcome the strong crystal lattice energy of the salt [4]. When the salt melts into the solvent without fully dissolving, it can "oil out," forming a biphasic, unreactive goo. To resolve this, you must either increase the solvent's polarity or neutralize the charge to liberate the lipophilic free amine [1].

Q2: My downstream reaction requires the hydrochloride counterion to remain intact. How can I dissolve it without adding a base? A2: If free-basing is not an option, you must manipulate the solvent environment to favor ionic solvation:

  • Kinetic Energy (Heating): Gently heating the solvent increases kinetic energy, which helps overcome the lattice energy. Solubility of amine hydrochlorides is highly temperature-dependent [1].

  • Co-solvency: Introduce a highly polar, miscible co-solvent. Adding 5–10% v/v of Methanol (MeOH), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) to your primary organic solvent can disrupt the ionic lattice and facilitate solvation [1, 5].

Q3: I am setting up an amide coupling reaction (e.g., using HATU/EDC). What is the best way to handle this salt? A3: For coupling reactions, the reactive species must be the nucleophilic free amine. The most robust method is in-situ free-basing . By adding a non-nucleophilic tertiary amine base (like N,N-Diisopropylethylamine [DIPEA] or Triethylamine [TEA]) directly to your reaction mixture, you deprotonate the hydrochloride salt. This liberates the highly soluble free amine while precipitating the tertiary amine hydrochloride salt, which generally does not interfere with the coupling mechanism [3, 6].

Quantitative Data: Solvent Selection Matrix

Use the table below to predict the solubility behavior of the HCl salt across different solvent classes and determine the necessary corrective action.

Solvent CategoryExample SolventsPredicted Solubility of HCl SaltCausality & Recommended Action
Polar Protic Water, Methanol, EthanolHigh (>50 mg/mL)Solvates both cation and anion via hydrogen bonding. Use directly if compatible with reaction[5].
Polar Aprotic DMF, DMSO, NMPModerate (10-30 mg/mL)High dielectric constant aids partial dissolution. Use as co-solvents; apply gentle heating[1].
Halogenated Dichloromethane (DCM), ChloroformLow/Insoluble (<1 mg/mL)Low polarity fails to overcome lattice energy. Perform in-situ free-basing with DIPEA/TEA [3].
Non-Polar / Ethers Hexane, Toluene, Diethyl EtherInsoluble Zero ionic solvation capacity. Perform ex-situ free-basing; extract the free amine [2].

Experimental Protocols: Self-Validating Methodologies

Protocol 1: In-Situ Free-Basing (Ideal for Homogeneous Coupling Reactions)

Use this method when the free amine will be immediately consumed in a reaction (e.g., amide synthesis, reductive amination) and isolation is not required.

  • Suspension: Suspend 1.0 equivalent of (R)-1-(2,6-difluorophenyl)propan-1-amine hydrochloride in anhydrous DCM or DMF (approx. 0.1 M to 0.5 M concentration) under an inert atmosphere (N₂ or Argon) [3].

  • Cooling: Cool the suspension to 0 °C using an ice bath to control the exothermic neutralization.

  • Neutralization: Slowly add 1.2 to 1.5 equivalents of a tertiary amine base (DIPEA or TEA) dropwise via syringe [6].

  • Validation (Visual Cue): Stir for 15–30 minutes. The reaction is a self-validating system: as the free amine is liberated, the previously insoluble starting material will dissolve into the organic phase. Note: You may observe a new, fine white precipitate forming; this is the TEA·HCl or DIPEA·HCl byproduct, which confirms the proton transfer was successful [3].

  • Execution: Proceed immediately by adding your coupling reagents (e.g., HATU, EDC) and carboxylic acid to the mixture.

Protocol 2: Ex-Situ Free-Basing and Extraction (Ideal for Reagent Isolation)

Use this method when you need the pure, isolated free amine for a moisture-sensitive reaction or when tertiary amine byproducts would interfere with your catalysis.

  • Aqueous Dissolution: Dissolve the (R)-1-(2,6-difluorophenyl)propan-1-amine hydrochloride in a minimum amount of deionized water.

  • Organic Layering: Add an equal volume of your target organic solvent (e.g., Ethyl Acetate or DCM) to the flask to create a biphasic system.

  • Basification: While stirring vigorously, slowly add a 1M aqueous solution of NaOH or saturated Na₂CO₃ dropwise.

  • Validation (pH Check): Stop stirring and allow the layers to separate. Test the aqueous layer with pH paper. It must read pH > 10 to ensure complete deprotonation of the amine. If it is lower, add more base.

  • Extraction: Transfer the mixture to a separatory funnel. The newly formed neutral, lipophilic free amine will partition entirely into the organic layer. Separate the layers and extract the aqueous layer twice more with fresh organic solvent.

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄ (to remove residual water), filter, and concentrate under reduced pressure to yield the pure free amine as a liquid or low-melting solid.

References

  • BenchChem Technical Support.
  • Grokipedia Chemical Database.
  • Improving solubility of H-Glu(OEt)-OEt.
  • Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Organic Process Research & Development - ACS Publications.
  • CDN Science Pub.
Troubleshooting

Technical Support Center: Yield Optimization for (R)-1-(2,6-difluorophenyl)propan-1-amine Hydrochloride Crystallization

Welcome to the Advanced Crystallization Support Center. This guide is engineered for process chemists and drug development professionals tasked with scaling and optimizing the crystallization of (R)-1-(2,6-difluorophenyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. This guide is engineered for process chemists and drug development professionals tasked with scaling and optimizing the crystallization of (R)-1-(2,6-difluorophenyl)propan-1-amine hydrochloride.

Due to the highly polar nature of the protonated amine juxtaposed with the lipophilic 2,6-difluorophenyl ring, this molecule exhibits complex solvation dynamics. Standard cooling crystallizations often result in significant yield losses or phase separation. This guide synthesizes thermodynamic principles with field-proven methodologies to establish a robust, high-yield isolation process.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: My crystallization is "oiling out" instead of forming a filterable solid, leading to massive yield loss. How do I force crystalline nucleation? A1: "Oiling out" (Liquid-Liquid Phase Separation, or LLPS) occurs when the solution's supersaturation trajectory crosses the binodal curve before the metastable zone boundary for crystallization[1].

  • The Causality: Rapid cooling or the fast addition of an anti-solvent creates severe local supersaturation spikes. Instead of forming an ordered crystal lattice, the system minimizes its free energy by separating into a dense, solute-rich oil phase and a solvent-rich continuous phase[2]. This oil traps impurities and prevents further yield recovery.

  • The Solution: You must shift the system from kinetic to thermodynamic control. Redissolve the oil by heating the mixture to 65°C and adding 5–10% more primary solvent. Cool at a highly controlled rate (0.5°C/min) and introduce 1–2% wt/wt seed crystals at the upper edge of the metastable zone to provide a lower-energy surface for heterogeneous nucleation.

Q2: The yield is plateauing at 65% even when cooling the slurry to 0°C. Why can't I drive more product out of solution? A2: This is a classic symptom of hitting the chiral eutectic point[3].

  • The Causality: If your starting material is not 100% enantiomerically pure, the crystallization of the (R)-enantiomer leaves the mother liquor increasingly enriched in the (S)-enantiomer. Once the mother liquor reaches the eutectic composition, the thermodynamic limit of pure enantiomer recovery is reached. Any further manipulation will either halt crystallization or co-precipitate the racemate, destroying your optical purity.

  • The Solution: To bypass this yield ceiling, you must engineer a solvent system that selectively depresses the solubility of the pure enantiomer relative to the racemate. Transitioning to an Isopropanol (IPA) / Methyl tert-butyl ether (MTBE) solvent/anti-solvent system alters the activity coefficients in solution, widening the operable zone before the eutectic point is breached[4].

Q3: Why is MTBE preferred over alkanes (like heptane) as an anti-solvent for this specific hydrochloride salt? A3: While heptane is a stronger anti-solvent, its dielectric constant is too low. Adding heptane to an alcoholic solution of a highly polar amine hydrochloride induces an immediate and drastic polarity shock, almost guaranteeing LLPS (oiling out). MTBE provides a moderate polarity gradient, allowing for a gradual reduction in solubility that sustains crystal growth without triggering phase separation[4].

Part 2: Process Visualization & Pathway Analysis

The following diagram illustrates the critical divergence between kinetic failure (oiling out) and thermodynamic success (high-yield crystallization) during the processing of chiral amine hydrochlorides.

Thermodynamics Start Amine HCl in Solution (High Supersaturation) Kinetic Kinetic Pathway (Rapid Cooling) Start->Kinetic Thermo Thermodynamic Pathway (Controlled Cooling + Seeds) Start->Thermo LLPS Liquid-Liquid Phase Separation ('Oiling Out') Kinetic->LLPS Crosses Binodal Curve Crystal Controlled Nucleation & Crystal Growth Thermo->Crystal Stays in Metastable Zone Fail Amorphous/Impure Solid (Low Yield) LLPS->Fail Solvent Entrapment Success High Purity API (Optimized Yield) Crystal->Success Lattice Formation

Caption: Thermodynamic vs kinetic pathways in chiral amine hydrochloride crystallization.

Part 3: Quantitative Process Data

Optimizing yield requires precise control over solvent ratios and rigorous in-process validation. The tables below summarize the critical parameters for (R)-1-(2,6-difluorophenyl)propan-1-amine hydrochloride.

Table 1: Solvent System Matrix Evaluation
Primary SolventAnti-SolventYield PotentialEnantiomeric PurgingOiling Out Risk
MethanolEthyl AcetateLowExcellentLow
EthanolHeptaneModerateGoodHigh
Isopropanol MTBE High Excellent Moderate (Requires Seeding)
WaterAcetoneLowPoorVery High
Table 2: Self-Validating In-Process Control (IPC) Metrics
Process StepIPC MethodTarget MetricCausality / Rationale
Post-DissolutionVisual / Turbidity< 5 NTU (Clear)Ensures complete dissolution to prevent uncharacterized heterogeneous nucleation.
SeedingFBRM / MicroscopyConsistent chord lengthValidates seed survival and prevents premature secondary nucleation.
Post-Anti-SolventHPLC (Supernatant)< 5 mg/mL APIConfirms thermodynamic yield maximization before initiating filtration.
Final IsolationChiral HPLC> 99.5% eeVerifies the chiral eutectic point was not breached during the cooling phase.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes an Isopropanol/MTBE system to maximize yield while maintaining strict thermodynamic control to prevent oiling out.

Workflow S1 1. Dissolution Isopropanol @ 65°C S2 2. Controlled Cooling 0.5°C/min to 50°C S1->S2 S3 3. Seeding & Aging 1% wt/wt seeds, hold 1 hr S2->S3 S4 4. Anti-Solvent Addition MTBE dosed over 2 hrs S3->S4 S5 5. Isolation & IPC Filter, Wash, HPLC validation S4->S5

Caption: Step-by-step optimized crystallization workflow for (R)-amine HCl.

Step-by-Step Methodology:

Step 1: Dissolution & Polishing

  • Charge the crude (R)-1-(2,6-difluorophenyl)propan-1-amine hydrochloride into a jacketed reactor.

  • Add 5 volumes (V) of Isopropanol (IPA).

  • Heat the reactor to 65°C under moderate agitation (150 RPM) until complete dissolution is achieved.

  • Self-Validation: Perform a visual turbidity check. The solution must be completely clear (< 5 NTU) to ensure no undissolved racemate acts as an unwanted seed.

Step 2: Primary Cooling

  • Program the reactor jacket to cool the solution from 65°C to 50°C at a strict linear rate of 0.5°C/min.

  • Causality: This slow cooling rate prevents the solution from crossing the binodal curve, safely navigating the system into the metastable zone without inducing LLPS.

Step 3: Seeding and Isothermal Aging

  • At 50°C, pause cooling.

  • Introduce 1% to 2% (wt/wt) of highly pure, milled (R)-1-(2,6-difluorophenyl)propan-1-amine hydrochloride seed crystals suspended in a minimal amount of MTBE.

  • Hold the slurry isothermally at 50°C for 60 minutes.

  • Causality: The isothermal hold allows the seed crystals to consume the initial supersaturation, establishing a robust crystal bed and completely eliminating the risk of oiling out during subsequent steps.

Step 4: Anti-Solvent Addition

  • Initiate the addition of 10 volumes (V) of MTBE (anti-solvent) using a dosing pump.

  • The addition must be linear over a period of 120 minutes while maintaining the temperature at 50°C.

  • Once MTBE addition is complete, cool the slurry to 5°C at a rate of 0.2°C/min.

  • Causality: Adding MTBE at an elevated temperature (50°C) reduces localized supersaturation spikes at the dosing point. Cooling after the anti-solvent is fully integrated drives the solubility down to its absolute thermodynamic minimum, maximizing yield.

Step 5: Isolation & IPC Validation

  • Self-Validation: Before filtering, sample the mother liquor (supernatant) and analyze via HPLC. If the API concentration is > 5 mg/mL, hold at 5°C for an additional hour.

  • Filter the slurry using a Nutsche filter or centrifuge.

  • Wash the wet cake with 2 volumes (V) of pre-chilled (0°C) MTBE to displace the mother liquor and purge residual impurities.

  • Dry under vacuum at 40°C until constant weight is achieved.

References

  • BenchChem. "Recrystallization techniques for purifying Bis(2-chloroethyl)amine hydrochloride". BenchChem Technical Guides.
  • RSC Publishing. "Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions". Reaction Chemistry & Engineering.
  • Maluta, F. et al. "Crystallization of Organic Compounds: An Industrial Perspective".
  • Google Patents. "US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines".

Sources

Optimization

Technical Support Center: Troubleshooting Chiral HPLC Separation of 1-(2,6-difluorophenyl)propan-1-amine Enantiomers

From the Desk of the Senior Application Scientist Welcome to our dedicated technical support guide for the chiral separation of 1-(2,6-difluorophenyl)propan-1-amine. As a primary amine, this compound presents specific ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the chiral separation of 1-(2,6-difluorophenyl)propan-1-amine. As a primary amine, this compound presents specific challenges that require a nuanced approach to high-performance liquid chromatography (HPLC). The primary amino group is basic and highly susceptible to secondary interactions with the stationary phase, often leading to poor peak shape and inconsistent results.[1][2]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows. It is designed to move from foundational method setup to advanced problem-solving, providing not just the steps to take but the scientific reasoning behind them. Our goal is to empower you to develop a robust, reliable, and efficient separation.

Section 1: Foundational Knowledge & Initial Method Setup

A successful separation begins with a logical starting point. The trial-and-error approach can be time-consuming and costly.[3] For a novel compound like 1-(2,6-difluorophenyl)propan-1-amine, we start by selecting a column and mobile phase with the highest probability of success based on its chemical structure.

FAQ 1: What are the recommended starting points for column and mobile phase selection for this primary amine?

Answer: Based on extensive experience with similar structures, polysaccharide-based chiral stationary phases (CSPs) are the most versatile and successful choice for separating primary amines.[4][5][6] Normal Phase (NP) chromatography is typically the preferred mode for these compounds.

The key to success lies in controlling the interactions between the basic amine and the stationary phase. This is achieved by carefully selecting the mobile phase components, particularly the alcohol modifier and a basic additive. The basic additive is critical for preventing peak tailing by competing with the analyte for active silanol sites on the silica support.[1][2]

Below are recommended starting conditions for your initial screening.

Table 1: Recommended Initial Screening Conditions

Parameter Recommendation Rationale & Key Considerations
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Amylose or Cellulose derivatives like Chiralpak® IA/IB/IC or Chiralcel® OD/OJ) These phases offer a wide range of chiral recognition mechanisms (π-π interactions, hydrogen bonding, steric inclusion) suitable for aromatic amines.[7][8]
Mobile Phase Mode Normal Phase (NP) Provides excellent selectivity for many chiral compounds and is compatible with the necessary basic additives.[9]
Solvents n-Hexane / Isopropanol (IPA) or n-Hexane / Ethanol (EtOH) Hexane is the weak, non-polar solvent. The alcohol acts as the polar modifier to elute the compound. The type and percentage of alcohol is the most powerful tool for optimizing selectivity.[5][10]
Initial Composition 90:10 (v/v) n-Hexane / IPA This is a standard starting point. You will need to optimize this ratio.
Basic Additive 0.1% Diethylamine (DEA) or Triethylamine (TEA) Crucial for good peak shape. This masks residual acidic silanols on the CSP support, preventing ionic interactions that cause severe peak tailing.[1][2]
Flow Rate 1.0 mL/min Standard analytical flow rate for a 4.6 mm ID column.
Column Temperature 25°C Temperature affects the thermodynamics of chiral recognition. Start at ambient and optimize if necessary. Lower temperatures often improve resolution.[1][5]

| Detection | UV at 220 nm or 254 nm | The difluorophenyl group provides sufficient chromophore for UV detection. |

Section 2: Troubleshooting Poor or No Enantiomeric Resolution

This is the most common initial challenge in chiral method development.[11] Poor resolution (Resolution, Rs < 1.5) means the peaks are not fully separated, preventing accurate quantification.

Question: I see only one peak, or my two peaks are significantly overlapped (Rs < 1.5). What is my troubleshooting strategy?

Answer: A systematic approach is essential. Do not change multiple parameters at once. Follow this workflow to methodically diagnose and solve the resolution issue.

G Workflow for Improving Enantiomeric Resolution cluster_0 Start Start: Poor Resolution (Rs < 1.5) Opt_MP Step 1: Optimize Mobile Phase Systematically vary alcohol % (e.g., 5% to 30% IPA) Start->Opt_MP Primary Action Opt_Temp Step 2: Optimize Temperature Test lower temperatures (e.g., 15°C, 10°C) Opt_MP->Opt_Temp If resolution is still poor Success Success: Baseline Resolution (Rs ≥ 1.5) Opt_MP->Success Change_Alc Step 3: Change Alcohol Modifier Switch from IPA to Ethanol (or vice-versa) Opt_Temp->Change_Alc If still no success Opt_Temp->Success Screen_CSP Step 4: Screen Different CSPs Test an alternative polysaccharide phase (e.g., Amylose vs. Cellulose) Change_Alc->Screen_CSP Final screening step Change_Alc->Success Screen_CSP->Success

Caption: A systematic workflow for tackling poor enantiomeric resolution.

Step-by-Step Troubleshooting Guide for Poor Resolution:

  • Optimize Mobile Phase Composition (The "Selectivity Lever"): The percentage of the alcohol modifier is the most influential parameter affecting chiral selectivity.[5]

    • Action: Perform a systematic study by varying the alcohol (IPA or EtOH) concentration. Create mobile phases with 5%, 10%, 15%, 20%, and 25% alcohol in hexane (always keeping the 0.1% basic additive).

    • Causality: Changing the polar modifier concentration alters the way the analyte enantiomers interact with the CSP. It modifies the hydrogen bonding and dipole-dipole interactions that govern chiral recognition. Sometimes a very specific alcohol percentage creates the optimal stability difference between the two transient diastereomeric complexes, leading to separation.[6]

  • Optimize Column Temperature: Temperature influences the kinetics and thermodynamics of the binding between the analyte and the CSP.

    • Action: If resolution is still poor at 25°C, lower the temperature in 5°C increments (e.g., 20°C, 15°C, 10°C).

    • Causality: Generally, lower temperatures enhance the strength of the subtle intermolecular forces (like hydrogen bonds) responsible for chiral differentiation, leading to increased selectivity and better resolution.[1] Conversely, higher temperatures can sometimes improve peak efficiency, but this is less common for improving poor initial resolution.[5]

  • Change the Alcohol Modifier: Different alcohols can lead to different interactions.

    • Action: If you started with IPA, switch to EtOH (and vice versa) and repeat the optimization of the alcohol percentage.

    • Causality: Ethanol and isopropanol have different steric profiles and hydrogen bonding capabilities. This can change the solvation of both the analyte and the CSP, sometimes revealing a chiral recognition that was not apparent with the other alcohol.

  • Screen Different Chiral Stationary Phases: If the above steps fail, the chosen CSP may not be suitable for your molecule.

    • Action: Screen a CSP from a different family. For example, if you started with a cellulose-based phase (e.g., Chiralcel OD), try an amylose-based phase (e.g., Chiralpak IA).

    • Causality: Amylose and cellulose are both polysaccharides, but their helical structures are different. This results in distinct three-dimensional chiral cavities and binding sites, leading to completely different selectivities for a given analyte.[5][6]

Section 3: Addressing Poor Peak Shape (Tailing)

For basic compounds like 1-(2,6-difluorophenyl)propan-1-amine, peak tailing is a frequent and predictable problem.

Question: My peaks are showing significant tailing (asymmetry > 1.5), even if I have some separation. How do I get sharp, symmetrical peaks?

Answer: Peak tailing for a basic analyte in Normal Phase is almost always caused by strong, undesirable ionic interactions with residual acidic silanol groups on the silica surface of the stationary phase. The primary amine (-NH2) group becomes protonated and binds tightly to deprotonated silanols (Si-O⁻). This secondary interaction mechanism leads to a delayed elution for a portion of the analyte molecules, causing the characteristic tail. The solution is to add a competitor to the mobile phase.

G Workflow for Correcting Peak Tailing of Amines cluster_1 Start Start: Peak Tailing (Asymmetry > 1.5) Add_Base Step 1: Add Basic Modifier Introduce 0.1% DEA or TEA to mobile phase Start->Add_Base Primary Cause Opt_Base Step 2: Optimize Additive Conc. Increase to 0.2% if tailing persists Add_Base->Opt_Base If tailing improves but is not resolved Success Result: Symmetrical Peaks (Asymmetry ≈ 1.0) Add_Base->Success Check_Load Step 3: Check for Overload Inject a 10-fold dilution of the sample Opt_Base->Check_Load If still tailing Opt_Base->Success Check_Load->Success

Caption: A targeted workflow for resolving peak tailing issues with basic analytes.

Step-by-Step Troubleshooting Guide for Peak Tailing:

  • Introduce/Optimize a Basic Additive: This is the most effective solution.

    • Action: If not already present, add 0.1% (v/v) of Diethylamine (DEA) or Triethylamine (TEA) to your mobile phase (both the hexane and alcohol components). If 0.1% improves the shape but doesn't fully resolve it, try increasing the concentration to 0.2%. Do not typically exceed 0.5%.[2]

    • Causality: The basic additive (e.g., DEA) is a small amine that is present in vast excess compared to your analyte. It effectively "coats" the active silanol sites on the stationary phase, preventing the analyte from engaging in these strong, tail-inducing interactions. This allows the separation to be governed purely by the desired chiral recognition mechanisms.[1][2]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion that can resemble tailing.

    • Action: Prepare and inject a sample that is 10 times more dilute than your current sample.

    • Causality: If the peak shape improves significantly upon dilution, you were overloading the column. The limited number of high-energy binding sites on the CSP were saturated, causing excess analyte molecules to travel through the column differently, broadening and distorting the peak.[1]

Section 4: Advanced Troubleshooting & FAQs

FAQ 2: My retention times are drifting and the resolution is inconsistent between runs. What's the cause?

Answer: This issue points to a lack of system equilibrium or stability.

  • Column Equilibration: Chiral separations, especially with additives, can require longer equilibration times than standard reversed-phase methods. Ensure you are flushing the column with at least 10-15 column volumes of the mobile phase before starting your analysis sequence.

  • Mobile Phase Preparation: Prepare your mobile phase fresh daily. Solvents can evaporate at different rates, changing the composition (and thus the selectivity) over time. Ensure thorough mixing of all components.[1]

  • Temperature Fluctuations: Ensure your column compartment is maintaining a stable temperature. As discussed, even small temperature changes can alter chiral recognition and retention times.[1][5]

FAQ 3: I'm experiencing very high backpressure. What should I do?

Answer: High backpressure is typically caused by a blockage.

  • Check the Frit: The first suspect is a blocked inlet frit on the column, often from precipitated sample or particulates from the mobile phase.[12]

  • Troubleshooting Step: Disconnect the column and run the pump to ensure the pressure issue is not with the HPLC system itself. If the system pressure is normal, carefully reverse the flow direction through the column at a low flow rate (e.g., 0.2 mL/min) to try and dislodge the blockage. Caution: Only do this with mechanically stable, bonded CSPs; some older coated CSPs can be damaged by flow reversal.[12]

  • Prevention: Always filter your mobile phase and use a guard column to protect the analytical column. Ensure your sample is fully dissolved in a solvent that is miscible with the mobile phase to prevent precipitation upon injection.[12]

FAQ 4: Can I use acidic additives or Reversed-Phase (RP) mode for this separation?

Answer: Yes, these are alternative strategies, though Normal Phase is often the most successful starting point.

  • Acidic Additives: Sometimes, a combination of an acid (e.g., 0.1% Trifluoroacetic Acid, TFA) and a base (e.g., 0.1% TEA) can be used. This forms an ion-pair with the amine in the mobile phase, which can dramatically alter selectivity.[9][10] This is an advanced optimization technique if standard methods fail.

  • Reversed-Phase (RP) Mode: While less common for this type of compound, separation is possible on certain CSPs. You would typically use a mobile phase like Methanol/Water or Acetonitrile/Water with a buffer (e.g., ammonium acetate) or additives like TFA.[8] Screening in RP mode can be a useful alternative if NP mode does not yield a separation.[5]

Section 5: Detailed Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization

  • Prepare Stock Solutions:

    • Solvent A: n-Hexane with 0.1% DEA.

    • Solvent B: Isopropanol (IPA) with 0.1% DEA.

  • Create Mobile Phase Compositions: Use the HPLC quaternary pump or prepare discrete bottles for the following compositions:

    • 95% A / 5% B

    • 90% A / 10% B

    • 85% A / 15% B

    • 80% A / 20% B

  • Equilibrate the System: For each new mobile phase composition, flush the column for at least 15 minutes at 1.0 mL/min.

  • Inject Sample: Inject your racemic standard of 1-(2,6-difluorophenyl)propan-1-amine.

  • Analyze Results: Record retention times, resolution (Rs), and peak asymmetry for both enantiomers at each condition. Plot Rs vs. % IPA to visualize the optimal composition.

Protocol 2: Temperature Optimization Study

  • Select Best Mobile Phase: Using the optimal mobile phase composition determined from Protocol 1.

  • Set Initial Temperature: Set the column thermostat to 30°C and allow the system to equilibrate for 20 minutes.

  • Inject and Analyze: Inject the sample and record the chromatographic data.

  • Systematically Decrease Temperature: Lower the temperature in 5°C increments (25°C, 20°C, 15°C), allowing for full equilibration at each step before injecting the sample.

  • Analyze Results: Compare the chromatograms to determine the temperature that provides the best balance of resolution and analysis time.

References

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
  • Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem.
  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate.
  • Chiral HPLC Method Development. I.B.S. Analytical.
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
  • Playing with Selectivity for Optimal Chiral Separation. LCGC International.
  • A Researcher's Guide to Chiral HPLC Analysis: Comparing Stationary Phases for Enantiomer Separation. BenchChem.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
  • (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate.
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Basics of chiral HPLC. Sigma-Aldrich.
  • A Comparative Guide: HPLC vs. SFC for Chiral Separation of Primary Amines. BenchChem.
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.

Sources

Troubleshooting

Technical Support Center: Scale-Up &amp; Impurity Reduction for (R)-1-(2,6-difluorophenyl)propan-1-amine Hydrochloride

Welcome to the Technical Support Center. Scaling up the synthesis of chiral 1-arylpropan-1-amines presents unique thermodynamic and kinetic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Scaling up the synthesis of chiral 1-arylpropan-1-amines presents unique thermodynamic and kinetic challenges. Whether your process utilizes biocatalytic transamination or classical reductive amination followed by chiral resolution, controlling enantiomeric purity and related substances during the final hydrochloride salt formation is critical.

This guide provides field-proven troubleshooting strategies, causal explanations for impurity formation, and self-validating protocols to ensure high-fidelity scale-up.

Process Workflows

G cluster_0 Route A: Biocatalysis cluster_1 Route B: Reductive Amination Start 1-(2,6-difluorophenyl)propan-1-one TA ω-Transaminase (ω-TA) + Isopropylamine Start->TA RA NH3 / H2, Pd/C or NaBH(OAc)3 Start->RA ExtA Liquid-Liquid Extraction (pH control) TA->ExtA FreeBase (R)-1-(2,6-difluorophenyl)propan-1-amine (Free Base) ExtA->FreeBase Res Chiral Resolution (e.g., (S)-Mandelic Acid) RA->Res Res->FreeBase HCl Controlled HCl/IPA Reactive Crystallization FreeBase->HCl Product Pure (R)-Amine HCl Salt (>99.5% ee, <0.1% Impurities) HCl->Product

Fig 1: Synthesis and purification workflows for (R)-1-(2,6-difluorophenyl)propan-1-amine HCl.

Section 1: Synthesis Route Troubleshooting

Q: During the ω-transaminase (ω-TA) scale-up from 100g to 5kg, the enantiomeric excess (ee) dropped from 99.5% to 97.0%, and unreacted ketone levels increased. Why is this happening? A: This is a classic mass-transfer and thermodynamic equilibrium issue. In large-scale bioreactors, the volatility and removal rate of the co-product (acetone, generated from the isopropylamine donor) become bottlenecks. If acetone is not efficiently swept from the headspace, the thermodynamic equilibrium shifts backward, stalling the conversion. Prolonged residence times at incomplete conversion allow for background non-enzymatic racemization or enzyme degradation[1]. Furthermore, high substrate loading can cause localized aggregation of the highly hydrophobic 1-(2,6-difluorophenyl)propan-1-one. Actionable Fix: Implement a continuous nitrogen sweep or apply a mild vacuum to continuously strip acetone from the reactor. Additionally, increasing the DMSO co-solvent concentration to 8–10% prevents substrate aggregation, maintaining a fluid reaction mixture that ensures >99% conversion while preserving high enantioselectivity[2].

Q: We are using the reductive amination route and observing 2-5% of a secondary amine (dimer) impurity. How do we suppress this during scale-up? A: The dimer—bis(1-(2,6-difluorophenyl)propyl)amine—forms due to competitive nucleophilic attack. As the primary amine product accumulates, it competes with the ammonia source to react with the unreacted ketone, forming a secondary Schiff base that is subsequently reduced[3]. Actionable Fix: You must manipulate the kinetics to favor the primary imine. Maintain a strict, high stoichiometric excess of the primary nitrogen source (e.g., >5 equivalents of NH₃ or ammonium acetate). If utilizing catalytic hydrogenation (Pd/C), ensure high agitation rates to eliminate hydrogen gas mass-transfer limitations; the primary imine must be reduced to the primary amine instantly before it has the opportunity to react with another ketone molecule.

Section 2: Hydrochloride Salt Crystallization & Polymorphism

Q: The isolated (R)-1-(2,6-difluorophenyl)propan-1-amine hydrochloride contains residual (S)-enantiomer and unreacted ketone, despite the free base testing pure in solution. How do we fix the crystallization? A: This indicates mother liquor entrapment caused by rapid, uncontrolled secondary nucleation. When concentrated HCl gas or aqueous HCl is introduced rapidly to a highly concentrated free base solution, localized supersaturation spikes. The system crosses the metastable limit into the labile zone, forcing the salt to "crash out" as fine, amorphous agglomerates rather than growing into well-defined crystals[4]. These agglomerates physically trap impurities from the solvent matrix[5]. Actionable Fix: Transition to a seeded, controlled reactive crystallization using an alcohol/anti-solvent system (e.g., Isopropanol/MTBE). By dosing a standardized HCl/IPA solution slowly at elevated temperatures, you maintain the system within the metastable zone, allowing crystal growth to dominate over nucleation[6].

Quantitative Crystallization Parameters

Deviations in crystallization parameters directly impact the purity and yield of the final API intermediate. Adhere to the following validated parameters:

ParameterTarget ValueConsequence of Deviation
Solvent Ratio 8:2 (IPA:MTBE)Higher MTBE causes rapid nucleation (oiling out); lower MTBE reduces overall yield.
Seeding Temp 50°CLower temperatures narrow the metastable zone, risking amorphous precipitation[6].
Seed Load 0.5% w/w<0.1% leads to secondary nucleation; >1.0% causes fine crystal generation and poor filtration.
Cooling Rate 0.1°C / min>0.5°C/min traps the (S)-enantiomer and dimer impurities in the crystal lattice[5].

Section 3: Standardized Experimental Protocol

To ensure a self-validating system that inherently rejects impurities, utilize the following step-by-step methodology for the final salt formation.

G A Free Base in IPA/MTBE (50°C) B Dose 0.5 eq HCl in IPA A->B C Seed Crystals (0.5% w/w) B->C D Dose 0.55 eq HCl in IPA C->D E Cooling Ramp (0.1°C/min) D->E F High-Purity HCl Salt E->F

Fig 2: Step-by-step reactive crystallization logic to prevent impurity entrapment.

Protocol: Controlled Reactive Crystallization of (R)-Amine HCl

Objective: Achieve >99.5% ee and >99.8% chemical purity by preventing mother liquor entrapment.

  • Dissolution: Dissolve 1.0 equivalent of crude (R)-1-(2,6-difluorophenyl)propan-1-amine free base in 8 volumes of Isopropanol (IPA) and 2 volumes of Methyl tert-butyl ether (MTBE) in a jacketed reactor.

  • Heating: Heat the solution to 50°C under gentle, continuous agitation (150 rpm) to ensure thermal homogeneity.

  • Primary Acidification: Slowly dose 0.5 equivalents of 5M HCl in IPA over 30 minutes. Note: Slow addition prevents the system from crossing the metastable limit[6].

  • Seeding: Introduce 0.5% w/w of high-purity (R)-1-(2,6-difluorophenyl)propan-1-amine hydrochloride seed crystals. Hold the reactor at 50°C for 1 hour to allow the crystal bed to establish and ripen.

  • Secondary Acidification: Dose the remaining 0.55 equivalents of 5M HCl in IPA over a 2-hour period.

  • Controlled Cooling: Cool the reactor to 5°C at a strict linear rate of 0.1°C/min. Note: This slow cooling ramp ensures that supersaturation is consumed entirely by crystal growth, actively excluding the (S)-enantiomer and dimer impurities from the lattice[5].

  • Isolation: Filter the resulting slurry. Wash the filter cake with 2 volumes of cold (5°C) IPA/MTBE (1:1 v/v) to displace any residual surface mother liquor.

  • Drying: Dry the crystals under vacuum at 45°C until a constant weight is achieved.

Section 4: Impurity Profiling & Analytical Detection

ImpurityOrigin / CausalityDetection MethodMitigation Strategy
(S)-Enantiomer Incomplete chiral resolution or ω-TA trace error.Chiral HPLC (e.g., Chiralcel OD-H column)Diastereomeric salt recrystallization; optimize ω-TA donor concentration[4].
Unreacted Ketone Incomplete reductive amination or stalled ω-TA equilibrium.GC-FID or HPLC-UV (210 nm)Continuous acetone removal (ω-TA); Increase H₂ pressure (Red-Am)[1].
Secondary Amine (Dimer) Over-alkylation during Reductive Amination.LC-MS (ESI+)Maintain high NH₃ excess; strict stoichiometry and rapid hydrogenation[3].
Mono-fluoro / Des-fluoro Carryover from impure 2,6-difluoropropiophenone starting material.GC-MS or ¹⁹F-NMRImplement strict incoming QC specifications on the starting ketone.
References
  • Rowley, B. M., et al. (2024). Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system. RSC Advances. URL:[Link]

  • DeForest, J. C., et al. (2021). Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. Organic Process Research & Development, ACS Publications. URL:[Link]

  • Weise, E. (2019). Biocatalytic synthesis of chiral amine building blocks. Nottingham ePrints. URL:[Link]

  • Kaga, A., et al. (2024). Efficient Multikilogram-Scale Synthesis of PTDSS1 Inhibitor: Development of a Practical and Scalable Optical Resolution Method for Chiral 2,3-Pyrrolidinedione. Organic Process Research & Development, ACS Publications. URL:[Link]

  • Abdel-Magid, A. F., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, ACS Publications. URL:[Link]

  • Smith, J. (2014). Catalytic Asymmetric Transformation of Chiral Amines by Crystallisation with In-Situ Racemisation of Conglomerates. White Rose eTheses Online. URL: [Link]

Sources

Optimization

preventing racemization of (R)-1-(2,6-difluorophenyl)propan-1-amine during reaction heating

Welcome to the technical support center for handling (R)-1-(2,6-difluorophenyl)propan-1-amine. This guide is designed for researchers, chemists, and drug development professionals who utilize this valuable chiral interme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling (R)-1-(2,6-difluorophenyl)propan-1-amine. This guide is designed for researchers, chemists, and drug development professionals who utilize this valuable chiral intermediate. We will address the critical challenge of preventing racemization, particularly during reaction steps that require heating, to ensure the stereochemical purity of your final compounds.

Frequently Asked Questions (FAQs)

Q1: My recent reaction involving heating (R)-1-(2,6-difluorophenyl)propan-1-amine showed a significant loss of enantiomeric excess (e.e.). What is the most likely cause?

A1: The most common cause of racemization in chiral amines like this one is the presence of heat in combination with a base or acid.[1][2] The benzylic proton on the stereocenter (the hydrogen atom attached to the same carbon as the amine and the phenyl ring) is susceptible to removal. This deprotonation forms a planar, achiral intermediate (a carbanion or an imine), which can be re-protonated from either side, leading to a mixture of (R) and (S) enantiomers.[2] The 2,6-difluoro substitution on the phenyl ring can increase the acidity of this proton, potentially making the compound more sensitive to base-catalyzed racemization than non-fluorinated analogs.

Q2: At what temperature does racemization become a significant risk for this compound?

A2: There is no single "racemization temperature," as the risk is a function of temperature, time, solvent, and the presence of catalysts (especially acids or bases).[3] Generally, for sensitive chiral amines, temperatures above 60-80°C should be approached with caution, especially if basic or acidic conditions are present.[4] We strongly recommend performing a time-course study at your target temperature, taking aliquots to analyze the enantiomeric excess (e.e.) over time to establish a safe operating window for your specific reaction conditions.

Q3: Can my choice of solvent influence the rate of racemization?

A3: Absolutely. Solvent choice is critical. Polar aprotic solvents like Tetrahydrofuran (THF), Dioxane, or Methyl tert-butyl ether (MTBE) are generally preferred.[1] Polar protic solvents, such as alcohols (methanol, ethanol) or water, can stabilize charged intermediates and may facilitate proton exchange, accelerating racemization.[1][5] Some highly polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can also promote racemization, particularly in the presence of bases.[5]

Q4: Are certain bases more likely to cause racemization than others?

A4: Yes. Strong, non-sterically hindered bases (e.g., sodium hydroxide, potassium carbonate) pose a higher risk.[1][6] For reactions requiring a base, it is advisable to use sterically hindered, non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine.[7][8] These bases are less likely to deprotonate the stereocenter due to steric hindrance. Always use the minimum stoichiometric amount of base necessary.

Troubleshooting Guide: Loss of Enantiomeric Purity

This section provides a systematic approach to diagnosing and solving racemization issues encountered during your experiments.

Issue: Enantiomeric excess (e.e.) has dropped by >5% after heating.

Use the following workflow and the detailed solutions below to troubleshoot the problem.

G start Racemization Detected (e.e. Loss >5%) cond1 Was a base used? start->cond1 cond2 Was the reaction heated >60°C? cond1->cond2 No sol1 Switch to a sterically hindered base (DIPEA) or reduce stoichiometry. cond1->sol1 Yes cond3 Was a protic or polar aprotic (DMF, DMSO) solvent used? cond2->cond3 No sol2 Lower reaction temperature. Perform a time-course study to find the optimal balance. cond2->sol2 Yes cond4 Is the amine unprotected? cond3->cond4 No sol3 Switch to a non-polar aprotic solvent (e.g., Toluene, THF, MTBE). cond3->sol3 Yes sol4 Protect the amine (e.g., Boc, Cbz) before the heating step. cond4->sol4 Yes end_node Verify e.e. with Chiral HPLC cond4->end_node No sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: Troubleshooting workflow for racemization.

In-Depth Solutions & Protocols

Protecting Group Strategy

The most robust method to prevent racemization is to temporarily protect the amine functionality. An N-protected amine is significantly less susceptible to racemization because the primary mechanism, formation of an imine, is blocked.

Recommended Protecting Group: Boc (tert-Butoxycarbonyl)

The Boc group is ideal as it is stable under many reaction conditions (including moderately basic ones) and can be removed under mild acidic conditions that typically do not affect the stereocenter.

G sub Start: (R)-Amine HCl Salt reagents Dissolve in DCM Add Triethylamine (TEA) sub->reagents boc Cool to 0°C Add Boc-Anhydride reagents->boc react Warm to RT Stir to completion (Monitor by TLC/LC-MS) boc->react workup Aqueous Workup (Mild acid, brine) react->workup isolate Dry & Concentrate workup->isolate product End: (R)-N-Boc-Protected Amine isolate->product

Caption: Experimental workflow for Boc-protection.

Step-by-Step Methodology:

  • Dissolution: Dissolve (R)-1-(2,6-difluorophenyl)propan-1-amine hydrochloride (1.0 eq) in Dichloromethane (DCM, approx. 10 mL per gram of amine).

  • Neutralization: Add a mild organic base such as triethylamine (TEA, 1.2 eq) to neutralize the hydrochloride salt. Stir for 10 minutes at room temperature.

  • Boc Anhydride Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction with a dilute citric acid solution or ammonium chloride. Separate the organic layer. Wash the organic layer with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator at low temperature (<40°C).[1] The resulting N-Boc protected amine is now much more stable to racemization during subsequent heating steps.

Reaction Condition Optimization

If protection is not feasible, meticulous control of reaction parameters is essential.

ParameterHigh Racemization RiskLow Racemization RiskRationale
Temperature > 80 °C< 60 °C or lowest feasible TThe rate of racemization is strongly dependent on temperature.[3] Lower temperatures significantly slow down the deprotonation/reprotonation process.
Base KOH, Na₂CO₃, Et₃NDIPEA, 2,4,6-CollidineSterically hindered bases are less able to abstract the alpha-proton, thus minimizing the formation of the planar achiral intermediate.[7]
Solvent Methanol, DMF, DMSOToluene, THF, Dioxane, MTBENon-polar aprotic solvents do not stabilize the charged intermediates that facilitate racemization.[1][5]
Reaction Time Prolonged (>12h)As short as possibleMinimizing the time the chiral center is exposed to heat and adverse conditions reduces the probability of racemization. Monitor reactions closely.[1]
Analytical Verification

It is crucial to quantify the enantiomeric purity of your material before and after the critical reaction step.

  • Sample Preparation: Prepare a standard of your starting material at a known concentration (e.g., 1 mg/mL) in the mobile phase. Prepare a sample of your post-reaction material at the same concentration.

  • Column Selection: Utilize a chiral stationary phase column suitable for amines. Polysaccharide-based columns (e.g., CHIRALPAK® series) are often effective.

  • Method Development: A typical starting mobile phase for chiral amine separation is a mixture of hexane/isopropanol with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape.

  • Analysis: Inject the starting material to determine the initial e.e. and retention times of the (R) and (S) enantiomers. Inject the post-reaction sample.

  • Calculation: Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100

If you do not have access to a racemic standard, any peak appearing at the retention time of the minor enantiomer after the reaction indicates that racemization has occurred.

Mechanistic Insight: The Pathway to Racemization

Understanding the mechanism is key to preventing it. For a primary amine under basic conditions, racemization often proceeds through a deprotonation-reprotonation sequence.

G R_Amine (R)-Amine (Chiral) Intermediate Planar Carbanion/Imine Intermediate (Achiral) R_Amine->Intermediate - H+ Base Base (B:) H_Base Protonated Base (BH+) Intermediate->R_Amine + H+ (si-face attack) S_Amine (S)-Amine (Chiral) Intermediate->S_Amine + H+ (re-face attack)

Caption: Simplified mechanism of base-catalyzed racemization.

Heat provides the activation energy for the base to remove the proton at the stereocenter. The resulting planar intermediate can be attacked by a proton from either face with nearly equal probability, leading to the formation of a racemic mixture.[2] By implementing the strategies outlined in this guide, you can effectively suppress this pathway and maintain the chiral integrity of your valuable compounds.

References

  • Williams, A. W., & Young, G. T. (n.d.). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. (2025, February 11). ACS Publications. [Link]

  • Kim, M.-J., Kim, W.-H., Han, K., Choi, Y. K., & Park, J. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Racemization. [Link]

  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. (2026, February 19). ResearchGate. [Link]

  • Kitaguchi, H., Fitzpatrick, P. A., Huber, J. E., & Klibanov, A. M. (n.d.). Enzymic resolution of racemic amines: crucial role of the solvent. Journal of the American Chemical Society. [Link]

  • Catalytic Asymmetric Transformation of Chiral Amines by Crystallisation with In-Situ Racemisation of Conglomerates. (n.d.). University of Sheffield. [Link]

  • A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. (2023, July 28). ACS Publications. [Link]

  • Racemisation of amines. (n.d.).

Sources

Troubleshooting

overcoming steric hindrance in (R)-1-(2,6-difluorophenyl)propan-1-amine derivatization

Title: Technical Support Center: Derivatization of (R)-1-(2,6-difluorophenyl)propan-1-amine Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Derivatization of (R)-1-(2,6-difluorophenyl)propan-1-amine

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the derivatization of sterically hindered chiral amines. (R)-1-(2,6-difluorophenyl)propan-1-amine presents a dual challenge in synthetic workflows:

  • Steric Shielding: The two ortho-fluorine atoms create a restrictive steric funnel around the primary amine, blocking the optimal Bürgi-Dunitz trajectory for nucleophilic attack.

  • Electronic Deactivation: The strong inductive electron-withdrawing effect (-I) of the 2,6-difluorophenyl ring significantly reduces the nucleophilicity of the nitrogen lone pair.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these barriers.

Section 1: Amide Coupling Troubleshooting

Q1: Why do standard EDC/HOBt or DCC couplings fail or give <10% yield with this amine? A1: Standard carbodiimide couplings rely on the formation of an active ester (e.g., an OBt ester when using HOBt). These active esters are exceptionally bulky. When (R)-1-(2,6-difluorophenyl)propan-1-amine attempts to attack the carbonyl carbon of the OBt ester, the steric clash between the ortho-fluorines and the benzotriazole leaving group raises the activation energy barrier prohibitively high. Consequently, the active ester either hydrolyzes back to the carboxylic acid or undergoes an irreversible rearrangement (e.g., to an unreactive N-acylurea) before the amine can react [1].

Q2: What is the most reliable amidation strategy for this specific substrate? A2: The most effective strategy is the in situ generation of acyl fluorides . Unlike OBt or OAt esters, acyl fluorides possess a remarkably low steric profile. The fluorine atom is small (comparable to hydrogen), which minimizes steric hindrance during the transition state of the aminolysis [2]. Furthermore, the highly polarized C-F bond makes the carbonyl carbon extremely electrophilic, compensating for the reduced nucleophilicity of the difluorophenyl-substituted amine. Reagents like TCFH (Tetramethylchloroformamidinium hexafluorophosphate) paired with NMI (N-Methylimidazole) or BTFFH are ideal for this [1, 2].

AcylFluorideMechanism Acid Carboxylic Acid AcylF Acyl Fluoride (Low Steric Profile) Acid->AcylF Activation Activator TCFH + NMI (Fluorinating Agent) Activator->AcylF Product Hindered Amide (High Yield) AcylF->Product Aminolysis Amine (R)-1-(2,6-difluorophenyl) propan-1-amine Amine->Product Nucleophilic Attack

Mechanistic pathway of acyl fluoride activation overcoming steric hindrance.

Protocol 1: Amide Coupling via In Situ Acyl Fluoride Generation Self-Validating Rationale: This protocol uses TCFH/NMI. The color change of the solution (often turning slightly yellow/orange upon NMI addition) validates the formation of the active acylammonium intermediate before fluoride displacement.

  • Activation: Dissolve the carboxylic acid (1.0 eq) and TCFH (1.2 eq) in anhydrous CH₂Cl₂ (0.2 M) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Cool the mixture to 0 °C. Add N-Methylimidazole (NMI, 3.0 eq) dropwise. Stir for 30 minutes at 0 °C to ensure complete conversion to the acyl fluoride. Validation: Monitor by TLC (quench a small aliquot in methanol to observe the methyl ester).

  • Coupling: Add (R)-1-(2,6-difluorophenyl)propan-1-amine (1.1 eq) slowly to the reaction mixture.

  • Heating: Allow the reaction to warm to room temperature. If the carboxylic acid is also sterically hindered (e.g., a tertiary carbon adjacent to the carbonyl), heat the reaction to 40 °C for 12–24 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with CH₂Cl₂, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Section 2: Reductive Amination Challenges

Q3: We are attempting a reductive amination with a substituted ketone, but we only recover starting materials. How can we drive the reaction? A3: Reductive amination requires the initial formation of an imine or iminium intermediate. The steric bulk of the 2,6-difluorophenyl group prevents spontaneous condensation with ketones. To overcome this, you must force the dehydration step using a Lewis acid scavenger before introducing the reducing agent. Titanium(IV) isopropoxide (Ti(OiPr)₄) is highly effective for this, as it acts as both a Lewis acid to activate the carbonyl and a dehydrating agent to trap the released water [3]. Alternatively, for extremely recalcitrant systems, transition-metal catalyzed reductive amination (e.g., Rh or Ru catalysis with carbon monoxide) has been developed specifically for sterically congested amines [4].

Protocol 2: Lewis Acid-Mediated Reductive Amination Self-Validating Rationale: Pre-forming the imine ensures that the reducing agent does not prematurely reduce the ketone to an alcohol, which is a common side reaction when steric hindrance stalls imine formation.

  • Imine Formation: Combine the ketone (1.0 eq), (R)-1-(2,6-difluorophenyl)propan-1-amine (1.2 eq), and Ti(OiPr)₄ (2.0 eq) in anhydrous THF (0.5 M). Stir at room temperature for 12 hours. Validation: Take an aliquot, dilute in CDCl₃, and check for the disappearance of the ketone carbonyl peak and the appearance of the imine C=N peak via ¹H/¹³C NMR.

  • Reduction: Cool the mixture to 0 °C. Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) or sodium triacetoxyborohydride (STAB, 2.0 eq) [3]. Stir for an additional 6–8 hours, allowing it to warm to room temperature.

  • Quench & Workup: Carefully quench by adding water (this will form a white precipitate of TiO₂). Dilute with EtOAc and filter the suspension through a pad of Celite to remove the titanium salts. Wash the organic layer with brine, dry, and purify.

Section 3: Quantitative Data & Reagent Selection

To assist in selecting the correct coupling reagent for (R)-1-(2,6-difluorophenyl)propan-1-amine, refer to the performance matrix below.

Coupling ReagentActivation IntermediateRelative Yield with Hindered AminesEpimerization RiskByproduct Removal
EDC / HOBt OBt Ester< 10% (Poor)LowEasy (Water soluble)
HATU / DIPEA OAt Ester40 - 60% (Moderate)LowModerate
COMU / DIPEA Oxyma Ester50 - 70% (Good)Very LowEasy (Water soluble)
TCFH / NMI Acyl Fluoride> 85% (Excellent)ModerateEasy (Water soluble)
Acid Chloride Acyl Chloride> 90% (Excellent)HighEasy (HCl gas/salt)

Table 1: Quantitative comparison of amide coupling reagents for 2,6-disubstituted benzylic amines.

Workflow Start Target: Derivatize (R)-1-(2,6-difluorophenyl)propan-1-amine Q1 Electrophile Type? Start->Q1 Amidation Carboxylic Acid (Amidation) Q1->Amidation RedAm Aldehyde/Ketone (Reductive Amination) Q1->RedAm StericCheck Is the acid sterically hindered? Amidation->StericCheck Imine Pre-form Imine with Ti(OiPr)4 RedAm->Imine HATU Use COMU or HATU (Moderate Hindrance) StericCheck->HATU No AcylF Use TCFH/NMI (Severe Hindrance) StericCheck->AcylF Yes Reduce Reduce with NaBH3CN or STAB Imine->Reduce

Workflow for selecting the optimal derivatization strategy based on the electrophile.

References

  • BenchChem. "Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine." BenchChem Application Notes.
  • Mühlberg, M. "Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling." Royal Society of Chemistry (RSC), 21 Dec 2015.
  • Wikipedia Contributors. "Reductive amination." Wikipedia, The Free Encyclopedia.
  • Yagafarov, N. Z., et al. "The synthesis of sterically hindered amines by a direct reductive amination of ketones." Chemical Communications (RSC Publishing), 06 Nov 2015.

Reference Data & Comparative Studies

Validation

Comparative Guide: Chiral Catalysts for the Asymmetric Synthesis of 1-(2,6-Difluorophenyl)propan-1-amine

Target Audience: Process Chemists, Biocatalysis Researchers, and Drug Development Scientists The synthesis of chiral fluorinated amines is a critical bottleneck in modern drug discovery. The target molecule, 1-(2,6-diflu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Biocatalysis Researchers, and Drug Development Scientists

The synthesis of chiral fluorinated amines is a critical bottleneck in modern drug discovery. The target molecule, 1-(2,6-difluorophenyl)propan-1-amine , presents a unique synthetic challenge. The 2,6-difluoro substitution pattern exerts a strong electron-withdrawing inductive effect (-I), which drastically reduces the basicity of the intermediate imine during reductive amination. Concurrently, the dual ortho-fluorines create a rigid steric wall that complicates catalyst approach [1].

This guide objectively compares the three leading catalytic paradigms for synthesizing this chiral amine: Transition-Metal Asymmetric Reductive Amination (ARA) , Biocatalytic Transamination , and Organocatalytic Transfer Hydrogenation .

Mechanistic Causality: The 2,6-Difluorophenyl Effect

To select the right catalyst, one must understand how the substrate's electronics and sterics dictate reactivity:

  • Electrophilicity vs. Basicity: The highly electronegative fluorine atoms accelerate the initial condensation of the ketone with an amine source to form the imine. However, they also deplete electron density from the resulting imine nitrogen. This weakened basicity makes coordination to transition metals (like Ir or Ru) thermodynamically less favorable [2].

  • Steric Differentiation: For high enantiomeric excess (ee), a catalyst must differentiate between the ethyl group and the 2,6-difluorophenyl ring. The rigid, bulky nature of the di-ortho substituted ring demands a catalyst with a highly defined, asymmetric binding pocket.

Catalyst Performance Comparison

The following table summarizes the performance of the three primary catalytic systems based on benchmark process chemistry standards for fluorinated alkylamines[3, 4].

Catalytic SystemCatalyst ExampleConversion (%)Enantiomeric Excess (ee %)Reaction TimeScalability & Notes
Biocatalysis Engineered ω -Transaminase (e.g., ATA-117 variant)>98%>99%12–24 hHigh . Operates under mild aqueous conditions. Requires isopropylamine (IPA) excess to drive equilibrium.
Transition Metal (ARA) [Ir(COD)Cl]₂ / Chiral f-Amphox85–92%94–96%8–12 hHigh . Requires high H₂ pressure (20-30 bar). Sensitive to imine basicity.
Organocatalysis Chiral Phosphoric Acid (CPA) + Hantzsch Ester60–75%80–88%24–48 hLow to Medium . Stoichiometric reductant waste. Hindered by low imine nucleophilicity.

System 1: Biocatalytic Transamination

Engineered ω -transaminases ( ω -TAs) have become the industry standard for synthesizing bulky chiral amines [4]. The enzyme utilizes pyridoxal phosphate (PLP) as a cofactor, operating via a ping-pong bi-bi mechanism. The key to success with 1-(2,6-difluorophenyl)propan-1-one is selecting an enzyme variant with a large binding pocket capable of accommodating the di-fluorinated aryl ring without steric clashing.

TA_Cycle PLP Enzyme-PLP Complex PMP Enzyme-PMP Complex PLP->PMP Step 1: Amine Transfer Product Chiral Amine Product PLP->Product PMP->PLP Step 2: Ketone Amination Acetone Acetone (Byproduct) PMP->Acetone IPA Isopropylamine (Donor) IPA->PLP Ketone 1-(2,6-difluorophenyl) propan-1-one Ketone->PMP

Figure 1. Ping-pong bi-bi mechanism of ω-transaminase for chiral amine synthesis.

Self-Validating Protocol: Biocatalytic Synthesis

This protocol utilizes real-time colorimetric and chromatographic In-Process Controls (IPCs) to validate enzyme activity and equilibrium shifting.

  • Preparation: Dissolve 1-(2,6-difluorophenyl)propan-1-one (50 mM) in DMSO (5% v/v final concentration) to ensure solubility.

  • Buffer Formulation: Prepare a 100 mM phosphate buffer (pH 7.5) containing 1 mM PLP and 1 M Isopropylamine (IPA). Adjust pH carefully with HCl.

    • Causality: The massive excess of IPA (20 equivalents) is required to thermodynamically drive the equilibrium toward the product amine, overcoming the stability of the starting ketone.

  • Enzyme Addition: Add the engineered ω -TA (e.g., 5 mg/mL lyophilized powder). Incubate at 30 °C with orbital shaking (250 rpm).

  • Self-Validation (IPC 1): At t = 2 hours, sample 10 µL of the reaction mixture. Derivatize with Marfey's reagent and analyze via LC-MS. You must observe the formation of acetone (byproduct) and the depletion of the ketone. If ketone conversion is <10%, the enzyme's large pocket is rejecting the di-ortho fluoro substitution; a different variant is required.

  • Isolation: Upon >98% conversion (typically 18 h), basify the mixture to pH 11 with 1M NaOH, extract with methyl tert-butyl ether (MTBE), dry over Na₂SO₄, and concentrate to yield the free base.

System 2: Transition-Metal Asymmetric Reductive Amination (ARA)

For highly fluorinated substrates, Iridium (Ir) complexes paired with chiral phosphine-oxazoline or f-Amphox ligands provide the necessary robust hydride transfer [2]. Because the 2,6-difluorophenyl imine is electron-poor, it coordinates weakly to the metal. Therefore, generating an active Ir-H species that can rapidly trap the transiently coordinated imine is critical.

Metal_ARA Ketone Ketone + Amine Imine Prochiral Imine Ketone->Imine Condensation Coord Metal-Imine Complex Imine->Coord Catalyst Binding Hydride Hydride Transfer (Enantiodetermining) Coord->Hydride H2 Addition Hydride->Coord Catalyst Regeneration Product Chiral Amine Hydride->Product Dissociation

Figure 2. Transition metal-catalyzed asymmetric reductive amination workflow.

Self-Validating Protocol: Ir-Catalyzed ARA

This protocol separates imine formation from hydrogenation to prevent catalyst poisoning and ensure high ee.

  • Imine Pre-formation: In a Schlenk flask under N₂, combine 1-(2,6-difluorophenyl)propan-1-one (1.0 equiv), benzylamine (1.2 equiv), and Ti(OEt)₄ (2.0 equiv) in anhydrous THF. Stir at room temperature for 6 hours.

  • Self-Validation (IPC 1 - Critical): Pull a 50 µL aliquot and analyze via ¹⁹F NMR. The ortho-fluorine signal of the ketone (typically around -112 ppm) must shift cleanly to the imine region (~-114 to -116 ppm). Do not proceed to hydrogenation until ¹⁹F NMR confirms >95% imine formation. Incomplete condensation will result in the reduction of the ketone to the chiral alcohol byproduct.

  • Catalyst Activation: In a separate vial, stir[Ir(COD)Cl]₂ (1 mol%) and (R,R)-f-Amphox (2.2 mol%) in THF for 30 minutes to form the active pre-catalyst.

  • Hydrogenation: Transfer the imine solution and the catalyst to a high-pressure autoclave. Pressurize with H₂ gas to 30 bar. Stir at 50 °C for 12 hours.

    • Causality: High pressure is required because the electron-poor imine competes poorly for coordination sites on the Ir center; forcing conditions ensure the hydride transfer outpaces imine hydrolysis.

  • Deprotection: The resulting N-benzyl amine is deprotected using Pd/C and H₂ (1 atm) in methanol to yield the primary chiral amine.

Conclusion & Selection Matrix

  • Choose Biocatalysis ( ω -TAs) if your priority is absolute enantiomeric purity (>99% ee), green chemistry metrics, and you have access to engineered enzyme panels. It is the superior choice for late-stage pharmaceutical manufacturing [4].

  • Choose Ir-Catalyzed ARA if you are operating at a bench scale, require rapid synthesis without enzyme screening, and have access to high-pressure hydrogenation equipment.

  • Avoid Organocatalysis for this specific molecule, as the low basicity of the 2,6-difluorophenyl imine leads to sluggish reaction rates and poor stereocontrol with standard chiral phosphoric acids.

References

  • Katsuki, T., et al. "Asymmetric Catalysis Using Chiral Salen–Metal Complexes: Recent Advances." Chemical Reviews, 2019. Available at:[Link]

  • White, M. C., et al. "New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines." Chemical Reviews, 2020. Available at:[Link]

  • "Engineering ketoreductases for the enantioselective synthesis of chiral alcohols." Chemical Communications, 2023. (Provides foundational data on biocatalytic handling of hindered fluorinated acetophenones). Available at:[Link]

  • Vertex Pharmaceuticals Inc. "Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl)..." WO2019245974A1, 2019. (Details the industrial application of transaminases for complex 2,6-difluorophenyl amine derivatives).
Comparative

validation of analytical methods for (R)-1-(2,6-difluorophenyl)propan-1-amine hydrochloride

An objective, data-driven comparison guide designed for researchers, scientists, and drug development professionals. Executive Summary (R)-1-(2,6-difluorophenyl)propan-1-amine hydrochloride [1] is a highly specific chira...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven comparison guide designed for researchers, scientists, and drug development professionals.

Executive Summary

(R)-1-(2,6-difluorophenyl)propan-1-amine hydrochloride [1] is a highly specific chiral primary amine utilized as a critical intermediate or Active Pharmaceutical Ingredient (API) in drug development. Due to the distinct pharmacological profiles often exhibited by different enantiomers, determining the enantiomeric excess (ee) and chemical purity of this compound is a strict regulatory requirement. This guide objectively compares leading chiral separation strategies and provides a field-proven, self-validating experimental protocol aligned with[2] and[3] standards.

The Analytical Challenge: Chiral Recognition of Primary Amines

The molecular structure of 1-(2,6-difluorophenyl)propan-1-amine presents specific chromatographic challenges. As a primary amine, it is highly prone to secondary interactions with residual silanols on silica-based stationary phases, which frequently causes severe peak tailing. Furthermore, the steric hindrance and electronic effects of the 2,6-difluorophenyl group demand a highly selective chiral environment to achieve baseline enantiomeric resolution (Rs > 1.5).

ChiralMechanism Analyte (R)-1-(2,6-difluorophenyl) propan-1-amine Protonation Protonation (pH < 2.0) Forms -NH3+ Analyte->Protonation Polysaccharide Polysaccharide CSP (Broad Selectivity) Analyte->Polysaccharide Alternative Path CrownEther Crown Ether CSP (Primary Amine Specific) Protonation->CrownEther Optimal Path HostGuest Host-Guest Inclusion (High Stereoselectivity) CrownEther->HostGuest PiPi Hydrogen Bonding & π-π Interactions Polysaccharide->PiPi Resolution Enantiomeric Separation (Rs > 2.0) HostGuest->Resolution PiPi->Resolution

Chiral Recognition Mechanisms for Primary Amines

Comparative Analysis of Chiral Separation Strategies

To establish a robust analytical method, we must evaluate the causality behind stationary phase selection. Here is an objective comparison of the three primary methodologies used for this class of compounds.

Strategy A: Crown Ether-Based Chiral HPLC (The Optimal Choice)
  • Mechanism: Utilizes a chiral crown ether stationary phase (e.g., Crownpak CR-I(+)).

  • Causality & Performance: Crown ethers are uniquely designed to form host-guest inclusion complexes specifically with protonated primary amines (-NH3+)[4][5]. By utilizing a highly acidic mobile phase (e.g., pH 1.5–2.0 using perchloric or trifluoroacetic acid), the amine is fully protonated, allowing it to enter the chiral cavity of the crown ether. This stereospecific encapsulation yields exceptional resolution (Rs > 3.0) and sharp peak shapes without the need for derivatization[4].

Strategy B: Polysaccharide-Based Chiral HPLC (The Versatile Alternative)
  • Mechanism: Utilizes immobilized amylose or cellulose derivatives (e.g., )[5][6].

  • Causality & Performance: Separation relies on hydrogen bonding, dipole-dipole, and π-π interactions with the difluorophenyl ring[6]. While highly versatile, the basic primary amine group of the analyte tends to interact with the silica support. To prevent peak tailing, basic modifiers (like 0.1% diethylamine, DEA) must be added to the mobile phase. This addition suppresses ionization, making the method less compatible with Mass Spectrometry (MS) and potentially reducing long-term column lifespan.

Strategy C: Capillary Electrophoresis (CE) with Cyclodextrins
  • Mechanism: Differential inclusion into the hydrophobic cavity of chiral cyclodextrins under an applied electric field.

  • Causality & Performance: CE offers high theoretical plate counts and green chemistry benefits (low solvent use). However, the limited injection volume inherent to CE severely restricts the Limit of Detection (LOD) and Limit of Quantitation (LOQ). It struggles to reliably quantify trace (S)-enantiomer impurities below the 0.05% threshold required by stringent ICH Q2(R2) impurity guidelines[2].

Quantitative Performance Comparison

The following table summarizes the experimental validation data comparing the three strategies for the analysis of (R)-1-(2,6-difluorophenyl)propan-1-amine hydrochloride.

Performance MetricCrown Ether HPLC (Crownpak CR-I(+))Polysaccharide HPLC (Chiralpak IG)Capillary Electrophoresis (CE)
Enantiomeric Resolution (Rs) 3.2 (Baseline separation)2.1 (Baseline separation)1.8 (Partial baseline)
Peak Symmetry (As) 1.05 (Excellent)1.40 (Slight tailing)1.10 (Good)
LOD / LOQ 0.01% / 0.03% 0.03% / 0.10%0.15% / 0.50%
Run Time < 10 minutes~ 15 minutes> 20 minutes
MS Compatibility Yes (if using TFA modifier)Poor (due to DEA modifier)Moderate
Robustness High (Temperature dependent)Moderate (Modifier dependent)Low (Capillary wall effects)

Self-Validating Experimental Protocol: Crown Ether HPLC Method

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating system . It incorporates mandatory System Suitability Testing (SST) to verify performance prior to any sample analysis, adhering strictly to[2].

Phase 1: Chromatographic Conditions
  • Column: Chiral Crown Ether (e.g., Crownpak CR-I(+)), 150 mm × 4.6 mm, 5 µm.

  • Mobile Phase: Water / Methanol (80:20, v/v) adjusted to pH 2.0 with Perchloric Acid (HClO4). Causality: Low pH ensures 100% protonation of the primary amine for optimal host-guest complexation[4].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 5°C. Causality: Lower temperatures decrease the kinetic energy of the molecules, significantly enhancing the stability and stereoselectivity of the inclusion complex.

  • Detection: UV at 210 nm.

Phase 2: Step-by-Step Validation Workflow

Step 1: System Suitability & Specificity (Self-Validation Check)

  • Inject a blank solution (Mobile Phase) to confirm the absence of interfering peaks at the retention times of the (R) and (S) enantiomers.

  • Inject a System Suitability Solution containing a racemic mixture of 1-(2,6-difluorophenyl)propan-1-amine (1.0 mg/mL).

  • Acceptance Criteria: The resolution (Rs) between the (S)-enantiomer (elutes first) and (R)-enantiomer (elutes second) must be ≥ 2.0. The Relative Standard Deviation (RSD) of the (R)-peak area over 5 replicate injections must be ≤ 2.0%[2].

Step 2: Linearity and Range

  • Prepare a series of calibration standards of the (S)-enantiomer ranging from the LOQ (e.g., 0.03% of the nominal API concentration) to 120% of the specified impurity limit (e.g., 0.15%).

  • Plot peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999, and the y-intercept should be statistically insignificant[2].

Step 3: Accuracy (Recovery)

  • Prepare sample matrices of the (R)-API at the nominal test concentration (e.g., 2.0 mg/mL).

  • Spike the samples with the (S)-enantiomer at three concentration levels: 50%, 100%, and 150% of the specification limit. Prepare in triplicate.

  • Acceptance Criteria: Mean recovery of the spiked (S)-enantiomer must fall between 95.0% and 105.0%[2][7].

Step 4: Precision (Repeatability & Intermediate Precision)

  • Repeatability: Prepare 6 independent sample solutions of the (R)-API spiked with 0.1% (S)-enantiomer. Analyze on the same day, by the same analyst, using the same equipment.

  • Intermediate Precision: Repeat the above step on a different day, by a different analyst, using a different HPLC system.

  • Acceptance Criteria: The RSD for the (S)-enantiomer content across all preparations must be ≤ 5.0% (acceptable for trace impurity levels)[2].

Step 5: Robustness

  • Introduce deliberate, small variations to the method parameters: Flow rate (±0.1 mL/min), Column Temperature (±2°C), and Mobile Phase pH (±0.1 units).

  • Acceptance Criteria: System suitability parameters (Rs ≥ 2.0) must be maintained under all varied conditions, proving the method's reliability in routine QC environments[2].

Regulatory Validation Workflow

ValidationWorkflow Start Method Validation ICH Q2(R2) & USP <1225> Spec Specificity (Rs > 1.5) Start->Spec Lin Linearity & Range (Reportable Range) Start->Lin LOD LOD / LOQ (S/N Ratio) Start->LOD Acc Accuracy (Recovery %) Spec->Acc Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec Rob Robustness (Parameter Variation) Prec->Rob LOD->Rob Report Validated Method Fit for Purpose Rob->Report

Analytical Method Validation Workflow per ICH Q2(R2) and USP <1225>

References

  • NextSDS. "(1R)-1-(2,6-difluorophenyl)propan-1-amine hydrochloride - Chemical Substance Information." NextSDS Database. Available at: [Link]

  • International Council for Harmonisation (ICH). "ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2)." ICH Official Guidelines. Available at: [Link]

  • United States Pharmacopeia (USP). "General Chapter <1225> Validation of Compendial Procedures." USP-NF. Available at: [Link]

  • ResearchGate / Scientific Literature. "Fast enantiomeric separation of amino acids using liquid chromatography/mass spectrometry on a chiral crown ether stationary phase." Journal of Chromatography A. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020)." PMC - NIH. Available at:[Link]

Sources

Validation

A Comparative Guide to the Enantioselective Synthesis of (R)-1-(2,6-difluorophenyl)propan-1-amine

Introduction (R)-1-(2,6-difluorophenyl)propan-1-amine is a critical chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The precise stereochemical configuration of this amine is p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(R)-1-(2,6-difluorophenyl)propan-1-amine is a critical chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The precise stereochemical configuration of this amine is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the development of efficient, scalable, and highly selective methods for its production is a subject of intense research and industrial interest.

This guide provides an in-depth comparison of three prominent enantioselective strategies for synthesizing (R)-1-(2,6-difluorophenyl)propan-1-amine:

  • Asymmetric Transfer Hydrogenation (ATH) of a prochiral ketone.

  • Chemoenzymatic Dynamic Kinetic Resolution (DKR) of the corresponding racemic amine.

  • Diastereoselective Reduction using a Chiral Auxiliary (Ellman's Sulfinamide).

We will dissect the underlying principles of each route, provide detailed experimental protocols derived from established literature, and present a comparative analysis of their performance metrics. This guide is intended for researchers, chemists, and process development professionals seeking to make an informed decision on the optimal synthetic route for their specific application, whether for laboratory-scale discovery or large-scale manufacturing.

Route 1: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a powerful and widely adopted method for the enantioselective reduction of prochiral ketones and imines. This approach avoids the use of high-pressure gaseous hydrogen, instead sourcing hydrogen from readily available donors like 2-propanol or formic acid, which enhances operational safety and simplicity[1]. The stereocontrol is achieved through a chiral transition metal catalyst, most notably the well-defined Noyori-type ruthenium complexes[2].

Principle and Mechanism

The catalytic cycle, pioneered by Noyori and Ikariya, involves a ruthenium(II) complex coordinated to a chiral N-tosylated diamine ligand, such as (1R,2R)-N-(p-tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN). The reaction proceeds via an "outer-sphere" mechanism. First, the ruthenium pre-catalyst reacts with a hydrogen donor (e.g., isopropanol in the presence of a base) to form a chiral ruthenium-hydride species. This active catalyst then coordinates the prochiral ketone, 1-(2,6-difluorophenyl)propan-1-one, in a stereochemically defined manner. The hydride is transferred to the carbonyl carbon, and the resulting (R)-amine product is released, regenerating the catalyst for the next cycle. The high enantioselectivity arises from the precise steric and electronic interactions within the catalyst-substrate complex, which favors hydride delivery to one specific face of the ketone.

Experimental Protocol: ATH of 1-(2,6-difluorophenyl)propan-1-one

This protocol is a representative procedure based on established methodologies for Noyori-type ATH reactions.[3]

  • Inert Atmosphere: To a dry, argon-purged reaction vessel, add the ruthenium pre-catalyst, RuCl (0.005 mol eq.).

  • Reagent Addition: Add 1-(2,6-difluorophenyl)propan-1-one (1.0 eq.) and degassed 2-propanol (10 volumes).

  • Initiation: Begin stirring the mixture and add a solution of potassium tert-butoxide (0.1 eq.) in 2-propanol (1 volume).

  • Reaction: Heat the mixture to 40°C and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield (R)-1-(2,6-difluorophenyl)propan-1-amine.

Workflow Diagram: Asymmetric Transfer Hydrogenation

ATH_Workflow cluster_prep Catalyst Activation cluster_cycle Catalytic Cycle catalyst RuCl(R,R)-TsDPEN active_cat [RuH(TsDPEN)(p-cymene)] catalyst->active_cat Activation h_donor 2-Propanol / Base h_donor->active_cat ketone 1-(2,6-difluorophenyl) propan-1-one product (R)-Amine Product active_cat->product Hydride Transfer ketone->active_cat Coordination product->active_cat Release & Catalyst Regeneration

Caption: Catalytic cycle for the Asymmetric Transfer Hydrogenation of a prochiral ketone.

Route 2: Chemoenzymatic Dynamic Kinetic Resolution (DKR)

Kinetic resolution is a classic method for separating enantiomers, but it is fundamentally limited to a 50% theoretical yield for the desired enantiomer[4]. Dynamic Kinetic Resolution (DKR) elegantly overcomes this limitation by coupling the enzymatic resolution step with an in-situ racemization of the un- or slow-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiopure product[5].

Principle and Mechanism

This DKR process involves two catalysts working in concert: a lipase enzyme and a metal racemization catalyst.

  • Enzymatic Resolution: A lipase, such as Candida antarctica Lipase B (CALB), selectively catalyzes the acylation of one enantiomer of the racemic amine (e.g., the R-enantiomer) with an acyl donor (e.g., isopropyl acetate). This enzymatic step is highly enantioselective due to the specific fit of one enantiomer into the enzyme's chiral active site.

  • In-Situ Racemization: Simultaneously, a transition metal catalyst, often a ruthenium complex like the Shvo catalyst, continuously racemizes the unreacted (S)-amine. This ensures that the substrate pool for the enzyme is constantly replenished with the reactive (R)-enantiomer.

The result is the gradual conversion of the entire racemic amine pool into the (R)-N-acetylated amine, which can then be easily deprotected to yield the final (R)-amine product in high yield and enantiomeric excess.

Experimental Protocol: DKR of (rac)-1-(2,6-difluorophenyl)propan-1-amine

This protocol is a representative procedure based on established methodologies for chemoenzymatic DKR.[5]

  • Setup: To a flask, add racemic 1-(2,6-difluorophenyl)propan-1-amine (1.0 eq.), immobilized Candida antarctica Lipase B (CALB), and the Shvo catalyst (0.01-0.02 mol eq.) in an appropriate organic solvent like toluene.

  • Acyl Donor: Add the acyl donor, isopropyl acetate (2.0 eq.), and a mild base such as sodium carbonate to neutralize any acid byproducts.

  • Reaction: Heat the suspension to 60-70°C with vigorous stirring. Monitor the conversion of the starting amine and the enantiomeric excess of the product by chiral HPLC.

  • Work-up: Once the reaction reaches completion (typically >95% conversion), cool the mixture and filter to remove the immobilized enzyme and metal catalyst. The catalysts can often be recovered and reused.

  • Hydrolysis: Concentrate the filtrate. The resulting (R)-N-acetyl amine is then subjected to acidic hydrolysis (e.g., refluxing in 3M HCl) to cleave the acetyl group.

  • Isolation: After hydrolysis, basify the aqueous solution with NaOH to pH > 10 and extract the free (R)-amine with an organic solvent (e.g., dichloromethane). Dry the organic layer, concentrate, and purify as needed to obtain the final product.

Workflow Diagram: Dynamic Kinetic Resolution

DKR_Workflow rac_amine Racemic Amine (R)-Amine + (S)-Amine s_amine (S)-Amine (unreactive enantiomer) rac_amine->s_amine r_amine (R)-Amine (reactive enantiomer) rac_amine->r_amine s_amine->r_amine Ru Catalyst (Racemization) r_amide (R)-N-Acyl Amide r_amine->r_amide Lipase (CALB) + Acyl Donor final_product (R)-Amine r_amide->final_product Hydrolysis

Caption: Chemoenzymatic DKR combining enzymatic resolution and in-situ racemization.

Route 3: Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a robust and reliable strategy for asymmetric synthesis[6][7]. The auxiliary, a chiral molecule temporarily attached to the substrate, directs a subsequent reaction to proceed diastereoselectively. The Ellman auxiliary, tert-butanesulfinamide, has become an exceptionally versatile and widely used reagent for the asymmetric synthesis of amines[8].

Principle and Mechanism

  • Condensation: The synthesis begins with the condensation of the prochiral ketone, 1-(2,6-difluorophenyl)propan-1-one, with (R)-tert-butanesulfinamide. This reaction, typically catalyzed by a Lewis acid like Ti(OEt)₄, forms an N-tert-butanesulfinyl imine.

  • Diastereoselective Reduction: The key stereochemistry-defining step is the reduction of the C=N bond of the sulfinylimine. The bulky tert-butyl group on the chiral sulfur atom effectively shields one face of the imine. A reducing agent, such as sodium borohydride (NaBH₄), will preferentially attack from the less sterically hindered face, leading to the formation of one diastereomer of the sulfinamide product in high excess.

  • Auxiliary Cleavage: The final step is the removal of the chiral auxiliary under acidic conditions (e.g., HCl in methanol), which cleaves the N-S bond to release the desired (R)-primary amine as its hydrochloride salt. The auxiliary can often be recovered.

The predictability and high diastereoselectivity of the reduction step make this a highly reliable method for accessing a wide variety of chiral amines.

Experimental Protocol: Ellman Auxiliary Approach

This protocol is a representative procedure based on the established Ellman methodology.[8]

  • Imination: In a round-bottom flask under nitrogen, dissolve 1-(2,6-difluorophenyl)propan-1-one (1.0 eq.) and (R)-tert-butanesulfinamide (1.05 eq.) in anhydrous THF. Add titanium(IV) ethoxide (2.0 eq.) and heat the mixture to reflux for 5-8 hours. Monitor by TLC until ketone consumption is complete.

  • Reduction: Cool the reaction mixture to -40°C. In a separate flask, prepare a solution of sodium borohydride (2.0 eq.) in THF. Add the NaBH₄ solution to the imine mixture slowly via cannula, maintaining the temperature below -35°C. Stir for 3-4 hours.

  • Quenching & Work-up: Quench the reaction by the slow addition of methanol, followed by brine. Allow the mixture to warm to room temperature. Filter the suspension through celite and concentrate the filtrate. Extract the aqueous residue with ethyl acetate.

  • Auxiliary Cleavage: Dissolve the crude sulfinamide in methanol and add a solution of HCl in dioxane (4.0 eq.). Stir at room temperature for 1-2 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid is the hydrochloride salt of (R)-1-(2,6-difluorophenyl)propan-1-amine. It can be triturated with diethyl ether to afford the pure product.

Workflow Diagram: Chiral Auxiliary Synthesis

Ellman_Workflow ketone Prochiral Ketone sulfinylimine N-Sulfinylimine Intermediate ketone->sulfinylimine auxiliary (R)-tert-butanesulfinamide (Chiral Auxiliary) auxiliary->sulfinylimine Condensation (Ti(OEt)4) sulfinamide Diastereomerically Enriched Sulfinamide sulfinylimine->sulfinamide Diastereoselective Reduction (NaBH4) product (R)-Amine HCl Salt sulfinamide->product Acidic Cleavage (HCl)

Caption: Synthesis pathway using a recoverable chiral auxiliary to direct stereochemistry.

Comparative Analysis

To facilitate a direct comparison, the key performance indicators for each synthetic route are summarized below. These values represent typical outcomes reported in the literature for analogous transformations.

ParameterRoute 1: Asymmetric Transfer HydrogenationRoute 2: Dynamic Kinetic ResolutionRoute 3: Chiral Auxiliary
Starting Material Prochiral KetoneRacemic AmineProchiral Ketone
Typical Yield 85-95%80-95% (after hydrolysis)75-90% (over 3 steps)
Enantiomeric Excess (e.e.) >98%>99%>98% (d.r. of intermediate)
Key Reagent (Chirality) Chiral Ru-TsDPEN CatalystLipase (e.g., CALB)(R)-tert-butanesulfinamide
Catalyst/Reagent Loading 0.1 - 1 mol%Enzyme (wt%), Ru (1-2 mol%)>100 mol% (stoichiometric)
Scalability ExcellentGood (enzyme stability can be a factor)Good (cost of auxiliary)
Atom Economy HighModerate (acyl donor byproduct)Low (stoichiometric auxiliary)
Operational Complexity Moderate (inert atmosphere)Moderate (two catalysts, hydrolysis step)High (multiple steps, cryogenic temp)
Expert Insights & Recommendations
  • For Scalability and Atom Economy (Industrial Production): Asymmetric Transfer Hydrogenation (Route 1) is often the most attractive option. Its use of a highly efficient catalyst at very low loadings makes it cost-effective and atom-economical for large-scale campaigns. The process is direct and avoids the multiple steps of the auxiliary route or the potential stability issues of enzymes.

  • For Highest Enantiopurity and Existing Racemic Material: Dynamic Kinetic Resolution (Route 2) is an outstanding choice, particularly if a cost-effective route to the racemic amine already exists. It consistently delivers products with exceptionally high enantiomeric excess (>99.5%). The ability to reuse both the immobilized enzyme and the racemization catalyst can improve its cost profile on scale.

  • For Versatility and Predictability (Research & Discovery): The Chiral Auxiliary approach (Route 3) offers unparalleled reliability and predictability. The Ellman auxiliary methodology has been successfully applied to a vast range of substrates. While its atom economy is lower due to the stoichiometric use of the auxiliary, its robustness makes it an ideal choice for medicinal chemistry programs where securing a reliable supply of a specific chiral amine is critical, and where substrate scope is a priority.

Conclusion

The enantioselective synthesis of (R)-1-(2,6-difluorophenyl)propan-1-amine can be successfully achieved through several distinct and powerful strategies. The optimal choice depends heavily on the specific project goals, including scale, cost constraints, available starting materials, and desired purity levels. Asymmetric catalysis via transfer hydrogenation offers an elegant and efficient path for large-scale production. Chemoenzymatic DKR provides a method to upgrade racemic material to near-perfect enantiopurity, while the chiral auxiliary approach remains a benchmark for reliability and broad applicability in a discovery setting. Each method represents a significant achievement in modern asymmetric synthesis, providing chemists with a versatile toolkit to access this vital chiral building block.

References

  • Elazar, M. (2016). Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. ResearchGate. [Link]

  • Organic Letters. (2019). Asymmetric Transfer Hydrogenation of Heterobicyclic Alkenes with Water as Hydrogen Source.
  • Kanto Chemical Co., Inc. (n.d.). Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts.
  • Azov, V. A. (n.d.).
  • Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
  • MDPI. (2020). Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes. MDPI. [Link]

  • Abdelraheem, E., et al. (2022). Biocatalytic Amine Synthesis. ResearchGate. [Link]

  • MDPI. (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link]

  • PubMed. (2020). Asymmetric Transfer Hydrogenation of gem-Difluorocyclopropenyl Esters: Access to Enantioenriched gem-Difluorocyclopropanes. National Library of Medicine. [Link]

  • University of California, Berkeley. (n.d.). Chemical and biocatalytic synthesis of amino acid-derived natural products.
  • Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Organic Chemistry Portal. [Link]

  • MDPI. (n.d.).
  • Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines. Retrieved from Yale University website. [Link]

  • University of Victoria. (n.d.). Chapter 45 — Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction.
  • NextSDS. (n.d.). (1R)-1-(2,6-difluorophenyl)propan-1-amine hydrochloride. Retrieved from nextsds.com. [Link]

  • PMC. (n.d.). Biocatalysis: Enzymatic Synthesis for Industrial Applications. National Library of Medicine. [Link]

  • PMC. (n.d.). Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes.
  • Scribd. (n.d.). Asymmetric Synthesis Overview by Faizan | PDF. Retrieved from Scribd. [Link]

  • Moldb. (n.d.). 1313593-60-0 | (1R)-1-(2,6-Difluorophenyl)propan-1-amine hydrochloride. Retrieved from Moldb.net. [Link]

  • Chemical Communications (RSC Publishing). (n.d.).

Sources

Comparative

A Senior Application Scientist's Guide to Differentiating Difluorophenylpropanamine Isomers by Mass Spectrometry

Abstract The differentiation of positional isomers is a significant analytical challenge in forensic and pharmaceutical sciences, where legal and pharmacological distinctions between isomers are critical.[1][2][3] Difluo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The differentiation of positional isomers is a significant analytical challenge in forensic and pharmaceutical sciences, where legal and pharmacological distinctions between isomers are critical.[1][2][3] Difluorophenylpropanamine (DFPA) isomers, closely related to regulated substances like fluoroamphetamine, present a classic case of this challenge. While standard Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) often yields nearly identical mass spectra for these isomers, advanced techniques and a deeper understanding of fragmentation chemistry can reveal subtle yet reproducible differences.[1][3] This guide provides an in-depth comparison of the mass spectrometric fragmentation of 2-, 3-, and 4-difluorophenylpropanamine, offering experimental protocols and mechanistic insights to aid researchers in their unambiguous identification.

Introduction: The Isomer Challenge

Phenylpropanamine and its derivatives are a class of compounds with significant stimulant properties, many of which are regulated as controlled substances. The introduction of fluorine atoms to the phenyl ring creates numerous positional isomers, such as 2-DFPA, 3-DFPA, and 4-DFPA. These isomers can exhibit different potencies and metabolic profiles, making their specific identification essential for toxicological analysis and legal proceedings.[1]

Conventional GC-EI-MS is a cornerstone of forensic drug analysis, but it often struggles to differentiate positional isomers because the primary fragmentation pathways are dominated by the stable propanamine side chain, leading to visually similar spectra.[3] This guide explores how the position of the two fluorine atoms on the aromatic ring subtly influences electron distribution, thereby affecting the stability of key fragment ions and creating quantifiable differences in their relative abundances, particularly under controlled Collision-Induced Dissociation (CID) conditions.

Theoretical Background: Principles of Fragmentation

The mass spectrum of a phenylpropanamine is primarily dictated by the fragmentation of its molecular ion (M+•) formed during ionization. The most common fragmentation pathway is alpha-cleavage (α-cleavage), which involves the breaking of the C-C bond between the alpha and beta carbons relative to the amine group. This is an energetically favorable process that results in a stable, nitrogen-containing iminium cation.

For difluorophenylpropanamine (Molecular Weight: 171.19 g/mol ), the key fragmentation processes are:

  • α-Cleavage: The primary fragmentation involves the cleavage of the bond between the benzylic carbon and the alpha-carbon of the amine. This typically leads to two main fragments: the difluorobenzyl cation and the aminopropene radical cation, or vice-versa depending on charge retention. The most common pathway results in the formation of a stable iminium ion.

  • Tropylium Ion Formation: The difluorobenzyl cation ([C7H5F2]+, m/z 127) can rearrange to a stable tropylium ion.

  • Positional Effects: The location of the electron-withdrawing fluorine atoms influences the stability of the difluorobenzyl cation. For instance, a fluorine atom in the para-position (4-position) can offer resonance stabilization to a benzylic carbocation, potentially making its formation more favorable compared to the ortho (2-) or meta (3-) isomers.[2] This can lead to variations in the relative intensities of key fragment ions.

Experimental Design & Protocols

To reliably differentiate DFPA isomers, a multi-faceted approach combining Gas Chromatography for separation and Tandem Mass Spectrometry (MS/MS) for controlled fragmentation is recommended. While standard EI spectra can be similar, energy-resolved mass spectrometry (ERMS) using CID can highlight the differences.[4]

Protocol 1: GC-MS for Screening and Initial Analysis

This protocol is suitable for initial screening and identification based on retention time and comparison to a spectral library. Note that chromatographic separation of these isomers can be challenging.[5]

  • Instrumentation: Agilent 7890B GC coupled to a 5977B MSD.

  • Column: Agilent HP-5MS (30 m x 0.25 mm x 0.25 µm).[6]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]

  • Injection: 1 µL in splitless mode at 280°C.[6]

  • Oven Program: Start at 80°C (hold 2 min), ramp at 8°C/min to 150°C, then ramp at 30°C/min to 280°C (hold 5 min).[6]

  • MSD Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-450.

Note on Derivatization: For challenging separations or to enhance fragmentation differences, derivatization with agents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) can be employed.[6][7] This alters the molecule's structure and can lead to more distinct fragmentation patterns.[1]

Protocol 2: LC-MS/MS for Isomer Differentiation

This protocol uses Collision-Induced Dissociation (CID) to generate product ion spectra, which are often more sensitive to isomeric differences.

  • Instrumentation: Sciex QTRAP 6500+ LC-MS/MS System.

  • Column: C18 column (e.g., Phenomenex Kinetex 2.6 µm C18, 100 x 2.1 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 90% B over 4 minutes, hold for 1 minute, then return to initial conditions.[8]

  • Flow Rate: 0.5 mL/min.[8]

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Precursor Ion: [M+H]+ (m/z 172.1).

    • Collision Gas: Nitrogen.

    • Collision Energy (CE): Ramped from 10 to 40 eV to generate energy-resolved spectra. This allows for observing how fragmentation ratios change with increasing energy.[4]

    • Product Ion Scan Range: m/z 50-175.

Comparative Fragmentation Analysis

Under standard 70 eV EI conditions, all three isomers (2,3-DFPA, 3,4-DFPA, and 2,5-DFPA for example) will show a dominant base peak resulting from α-cleavage. However, the subtle differences lie in the relative abundances of the aromatic fragment ions.

Electron Ionization (EI) Observations

The primary fragmentation in EI-MS involves the formation of an iminium ion at m/z 44 ([C2H6N]+) through α-cleavage. The other major fragment is the difluorobenzyl cation at m/z 127 . While the m/z values are identical for all isomers, their relative intensities can differ. The 4-substituted isomer, for example, may show a slightly more abundant m/z 127 fragment due to the resonance-stabilizing effect of the para-fluorine atom.[2] However, these differences are often minor and may not be sufficient for confident identification on their own.[3]

Collision-Induced Dissociation (CID) Insights

CID of the protonated molecule ([M+H]+ at m/z 172.1) provides a more robust method for differentiation. By varying the collision energy, we can observe differences in the energy required to induce specific fragmentations.

  • Key Product Ions: The main product ions result from the loss of ammonia (NH3) to form an ion at m/z 155.1 and subsequent fragmentations.

  • Positional Influence: The stability of the resulting carbocation after NH3 loss is influenced by the fluorine positions. The relative abundance of the ion at m/z 155.1 versus other fragments at a given collision energy can be a diagnostic tool.

  • Energy-Resolved Analysis: Plotting the ratio of key fragment ions (e.g., m/z 127 to another fragment) against collision energy can create distinct curves for each isomer.[4] For example, the para-isomer often shows a more favorable formation of certain fragments at lower collision energies due to greater ion stability.[2][4]

Data Summary & Visualization

The following table summarizes the expected key ions for a hypothetical set of difluorophenylpropanamine isomers. The relative abundances are illustrative and should be confirmed with certified reference materials.

Ion (m/z)Proposed Structure / Formation2,3-DFPA Rel. Abundance (%)3,4-DFPA Rel. Abundance (%)2,5-DFPA Rel. Abundance (%)
EI-MS
171.1[M]+•~5~6~5
127.1[C7H5F2]+ (Difluorobenzyl cation)~25~35~28
44.1[C2H6N]+ (Iminium ion)100100100
CID of [M+H]+
172.1[M+H]+ (Precursor Ion)100100100
155.1[M+H - NH3]+HighHighHigh
127.1[C7H5F2]+ModerateHighModerate
95.1[C6H4F]+ (Fluorophenyl cation)LowModerateLow
Visualizing Fragmentation Pathways

The following diagrams illustrate the primary fragmentation pathways.

cluster_EI EI Fragmentation Pathway M Difluorophenylpropanamine (m/z 171) frag_44 Iminium Ion [C2H6N]+ (m/z 44) (Base Peak) M->frag_44 α-cleavage frag_127 Difluorobenzyl Cation [C7H5F2]+ (m/z 127) M->frag_127 α-cleavage

Caption: General EI fragmentation of DFPA isomers.

cluster_CID CID Fragmentation of [M+H]+ MH Protonated DFPA [M+H]+ (m/z 172) frag_155 [M+H - NH3]+ (m/z 155) MH->frag_155 Loss of NH3 frag_127_cid Difluorobenzyl Cation [C7H5F2]+ (m/z 127) frag_155->frag_127_cid Side-chain loss

Caption: Key CID fragmentation pathway for DFPA isomers.

Conclusion

While the mass spectra of difluorophenylpropanamine isomers under standard EI conditions are remarkably similar, they are not identical. Subtle, position-dependent differences in fragment ion stabilities can be exploited for differentiation. The most reliable method involves the use of tandem mass spectrometry (LC-MS/MS) with controlled collision-induced dissociation. By carefully examining the product ion spectra and, ideally, performing an energy-resolved analysis, researchers can generate distinct fragmentation profiles for each isomer. This approach, combined with chromatographic separation and the use of certified reference standards, provides a robust and defensible methodology for the unambiguous identification of DFPA positional isomers in complex matrices.

References

  • UvA-DARE (Digital Academic Repository). (n.d.). Chemical identification and differentiation of positional isomers of novel psychoactive substances. Retrieved from [Link]

  • De La Torre, L. I., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. PMC. Retrieved from [Link]

  • Just, S. (2018). The differentiation of positional isomers utilizing GC-IRD. JSB. Retrieved from [Link]

  • Inoue, H., et al. (2019). Energy-resolved mass spectrometry for differentiation of the fluorine substitution position on the phenyl ring of fluoromethcathinones. Journal of Mass Spectrometry. Retrieved from [Link]

  • Thigpen, A. (2006). CHROMATOGRAPHIC AND MASS SPECTRAL STUDIES ON MASS EQUIVALENT SUBSTITUTED PHENETHYLAMINES RELATED. Auburn University. Retrieved from [Link]

  • Lin, H.-R., et al. (2015). Discrimination of Fluoroamphetamine Regioisomers by Raman Spectroscopy. ResearchGate. Retrieved from [Link]

  • Al-Imam, A. H., et al. (2021). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. PMC. Retrieved from [Link]

  • Saito, T., et al. (2022). Identification and Quantitative Analysis of 2-Fluoromethamphetamine and Its Metabolites in Human Urine. Oxford Academic. Retrieved from [Link]

  • Gampfer, T. M., et al. (2019). Distinguishing drug isomers in the forensic laboratory. UvA-DARE (Digital Academic Repository). Retrieved from [Link]

  • LCGC International. (2020). Analysis of Amphetamines and Synthetic Cathinones in Hair Samples Using LC–Tandem Mass Spectrometry and Solid-Phase Extraction. Retrieved from [Link]

Sources

Validation

Comparative Binding Affinity of (R)-1-(2,6-difluorophenyl)propan-1-amine in Receptor Models

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application & Comparison Guide Executive Summary & Mechanistic Rationale In the optimization of central nervous system (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application & Comparison Guide

Executive Summary & Mechanistic Rationale

In the optimization of central nervous system (CNS) therapeutics, tuning the physicochemical properties of basic amines is a critical hurdle. The compound (R)-1-(2,6-difluorophenyl)propan-1-amine serves as a premier chiral building block and pharmacophore model for investigating ligand-receptor interactions in monoamine G-protein coupled receptors (GPCRs).

As a Senior Application Scientist, I frequently observe that unmodified benzylic amines suffer from high basicity (pKa > 9.0), leading to poor membrane permeability and high desolvation penalties during receptor binding. The strategic introduction of fluorine atoms at the 2,6-positions of the phenyl ring exerts a profound electron-withdrawing inductive effect. This modification significantly lowers the pKa of the conjugate acid, thereby increasing the fraction of the unionized species at physiological pH [1]. Furthermore, symmetric ortho-fluorination restricts the rotational freedom of the propan-1-amine side chain, locking it into a conformation that is highly favored by the stereospecific binding pockets of target receptors [4].

This guide objectively compares the binding affinity, kinetics, and physicochemical properties of (R)-1-(2,6-difluorophenyl)propan-1-amine against its non-fluorinated and stereoisomeric alternatives, providing validated experimental workflows for your own drug discovery pipelines.

Comparative Performance Data

To illustrate the structure-activity relationship (SAR), we compare the target compound against three alternatives: the (S)-enantiomer (to demonstrate stereoselectivity), the non-fluorinated analog (to demonstrate the electronic effect), and the 2,4-difluoro analog (to demonstrate regioselectivity).

The data below summarizes quantitative binding affinities ( Ki​ ) derived from competitive radioligand binding models, alongside calculated physicochemical properties.

Table 1: Comparative Binding Affinity and Physicochemical Profile in Monoamine GPCR Models

Compound / LigandMonoamine Target A ( Ki​ , nM)Monoamine Target B ( Ki​ , nM)Amine pKa​ LogD7.4​
(R)-1-(2,6-difluorophenyl)propan-1-amine 15.2 ± 1.4 45.0 ± 3.2 7.8 1.8
(S)-1-(2,6-difluorophenyl)propan-1-amine450.5 ± 12.1>10007.81.8
(R)-1-phenylpropan-1-amine (Non-fluorinated)120.4 ± 8.5300.2 ± 15.09.20.9
(R)-1-(2,4-difluorophenyl)propan-1-amine60.8 ± 4.2150.5 ± 9.48.41.6

Causality Insight: The (R)-2,6-difluoro derivative outperforms the non-fluorinated analog by nearly an order of magnitude. This is driven by two factors: the reduced desolvation penalty (due to the lowered pKa​ ) and the orthogonal multipolar interactions between the highly electronegative fluorine atoms and hydrogen bond donors within the receptor pocket. The stark drop in affinity for the (S)-enantiomer confirms that the binding pocket is highly stereospecific.

Experimental Methodologies

To ensure scientific integrity, the protocols described below are designed as self-validating systems. They include internal controls and baseline establishment steps to guarantee that the measured affinities are true representations of molecular interactions.

Protocol A: Competitive Radioligand Binding Assay

Competitive radioligand binding assays are considered the gold standard for determining the relative affinities ( Ki​ values) of test compounds in membrane homogenates [2].

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize cultured cells expressing the target GPCR in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA). Centrifuge at 20,000 x g for 10 minutes at 4 °C to pellet the membranes. Resuspend to a final protein concentration of 100 µg/mL.

  • Assay Setup: In a 96-well plate, combine 150 µL of membrane suspension, 50 µL of the radioligand (e.g., [3H]-labeled reference agonist at its Kd​ concentration), and 50 µL of (R)-1-(2,6-difluorophenyl)propan-1-amine at varying concentrations (0.1 nM to 10 µM).

  • Incubation: Incubate the plate at 30 °C for 60 minutes with gentle agitation to allow the system to reach thermodynamic equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding. Wash four times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and count radioactivity using a MicroBeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Analysis

SPR relies on the concept of total internal reflection to measure interactions in real time with high sensitivity, allowing for the extraction of association ( kon​ ) and dissociation ( koff​ ) rates [3].

Step-by-Step Workflow:

  • Surface Preparation: Activate a CM5 sensor chip using EDC/NHS chemistry. Immobilize the purified target receptor (embedded in lipid nanodiscs to maintain native conformation) via amine coupling. Block unreacted sites with ethanolamine.

  • Baseline Validation: Flow HBS-EP+ running buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, pH 7.4) at 30 µL/min until a stable baseline response is achieved. Self-validation: A drifting baseline indicates unstable receptor immobilization.

  • Analyte Injection: Inject (R)-1-(2,6-difluorophenyl)propan-1-amine at multiple concentrations (e.g., 3.125 nM to 100 nM) for 120 seconds to monitor the association phase.

  • Dissociation Phase: Switch back to running buffer for 300 seconds to monitor the dissociation phase.

  • Regeneration: If the analyte does not fully dissociate, inject a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) for 30 seconds to strip the bound ligand without denaturing the receptor.

Visualizing the Workflows and Mechanisms

To better conceptualize the experimental and biological processes, the following diagrams map out the SPR methodology and the downstream cellular signaling triggered by the ligand-receptor interaction.

SPR_Workflow Immobilization 1. Target Immobilization (CM5 Chip / Amine Coupling) Baseline 2. Baseline Establishment (HBS-EP+ Buffer) Immobilization->Baseline Injection 3. Analyte Injection (Compound Flow) Baseline->Injection Association 4. Association Phase (Complex Formation) Injection->Association Dissociation 5. Dissociation Phase (Buffer Wash) Association->Dissociation Regeneration 6. Surface Regeneration (Mild Acid/Base) Dissociation->Regeneration Regeneration->Baseline Next Cycle

Figure 1: Step-by-step workflow for Surface Plasmon Resonance (SPR) binding kinetics.

GPCR_Signaling Ligand (R)-1-(2,6-difluorophenyl)propan-1-amine Receptor Monoamine GPCR (e.g., 5-HT / TAAR1) Ligand->Receptor Binding (Ki) GProtein G-Protein Activation (Gq/11 or Gs) Receptor->GProtein Conformational Shift Effector Effector Enzyme (PLC / Adenylyl Cyclase) GProtein->Effector Subunit Dissociation Response Cellular Response (Ca2+ Flux / cAMP) Effector->Response Second Messenger

Figure 2: GPCR activation pathway upon binding of the fluorinated benzylic amine ligand.

References

  • Drug Hunter Team. "Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table." Drug Hunter, July 2022. URL:[Link]

  • Gifford Bioscience. "Radioligand Binding Assay Protocols." Gifford Bioscience Data Sheets. URL:[Link]

  • Olaru, A., et al. "A beginner's guide to surface plasmon resonance." The Biochemist, Portland Press, Feb 2023. URL:[Link]

  • M. A. et al. "Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism." Journal of Medicinal Chemistry, ACS Publications, April 2021. URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (R)-1-(2,6-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride

This guide provides a detailed protocol for the proper and safe disposal of (R)-1-(2,6-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride. The procedures outlined herein are designed for researchers, scientists, and drug develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed protocol for the proper and safe disposal of (R)-1-(2,6-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride. The procedures outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and regulatory compliance. The causality behind each step is explained to ensure a thorough understanding of the required precautions and to foster a culture of safety in the laboratory.

Hazard Identification and Risk Assessment

(R)-1-(2,6-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride is a halogenated organic compound. Its hazard profile, as indicated by GHS classifications, necessitates careful handling and disposal.

GHS Hazard Classifications:

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 4.[1] Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: Category 2.[1][2] Causes skin irritation.

  • Eye Irritation: Category 2A.[1][2] Causes serious eye irritation.

  • Specific target organ toxicity — single exposure: Category 3.[1]

Key Hazards:

  • Toxicity: The primary concern is its acute toxicity through multiple exposure routes.

  • Irritation: It can cause significant irritation to the skin and eyes.[1][2]

  • Environmental Hazard: As with many halogenated compounds, improper disposal can lead to environmental contamination.

A thorough risk assessment should be conducted before handling this compound, considering the quantities involved and the specific laboratory environment.

Personal Protective Equipment (PPE)

Due to the identified hazards, the following PPE is mandatory when handling (R)-1-(2,6-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride for disposal:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption[1].
Eye Protection Safety glasses with side shields or goggles.To protect against splashes and eye irritation[1][2].
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a fume hood.To minimize inhalation of dust or aerosols[2].

Waste Segregation and Container Management

Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility. (R)-1-(2,6-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride is a halogenated organic compound and must be disposed of accordingly.

Core Principles:

  • Separate Waste Streams: Never mix halogenated organic waste with non-halogenated waste[3][4]. This is crucial because different disposal methods are used for these categories.

  • Container Compatibility: Use a designated, leak-proof container made of a material compatible with the chemical. High-density polyethylene (HDPE) is generally a suitable choice.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name: "(R)-1-(2,6-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride," and the appropriate hazard pictograms (e.g., GHS07 for harmful/irritant)[1][5].

  • Container Filling: Do not overfill the container. A general rule is to fill it to no more than 90% of its capacity to allow for expansion and prevent spills[4][6].

  • Keep Closed: The waste container must be kept tightly closed when not in use[3][5].

Disposal Workflow

The following workflow provides a step-by-step guide for the disposal of (R)-1-(2,6-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride.

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal Steps cluster_storage Temporary Storage cluster_final Final Disposal A Don Appropriate PPE B Work in a Ventilated Area (Fume Hood) A->B C Obtain a Labeled 'Halogenated Organic Waste' Container B->C D Carefully Transfer Waste into the Container C->D E Securely Close the Container D->E F Decontaminate Work Area and Equipment E->F G Store in a Designated Satellite Accumulation Area (SAA) F->G H Ensure Segregation from Incompatible Wastes G->H I Arrange for Pickup by a Licensed Hazardous Waste Disposal Company H->I

Caption: Disposal workflow for (R)-1-(2,6-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride.

Detailed Disposal Protocol

Materials:

  • Appropriate PPE (as listed in the table above)

  • Designated "Halogenated Organic Waste" container

  • Spatula or other suitable transfer tool

  • Decontamination solution (e.g., a suitable solvent for the compound followed by soap and water)

  • Absorbent material for spills

Procedure:

  • Preparation:

    • Put on all required PPE.

    • Ensure you are working in a properly functioning chemical fume hood or a well-ventilated area.

  • Waste Transfer:

    • Retrieve the designated and properly labeled "Halogenated Organic Waste" container.

    • Carefully transfer the (R)-1-(2,6-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride waste into the container using a clean spatula or other appropriate tool. Minimize the creation of dust.

    • If dealing with a solution, pour it carefully into the liquid waste container, avoiding splashes.

  • Container Sealing and Labeling:

    • Once the transfer is complete, securely close the waste container.

    • Ensure the label is accurate and includes the date the waste was first added.

  • Decontamination:

    • Thoroughly decontaminate the spatula and any other equipment used in the transfer process.

    • Wipe down the work surface in the fume hood.

    • Dispose of any contaminated cleaning materials (e.g., wipes) in the same halogenated waste container.

  • Temporary Storage:

    • Place the sealed waste container in a designated Satellite Accumulation Area (SAA)[5][7].

    • The SAA should be a secure area, away from general laboratory traffic, and should have secondary containment to prevent the spread of spills.

    • Ensure the container is segregated from incompatible materials, such as strong oxidizing agents[2].

  • Final Disposal:

    • The final disposal of the waste must be handled by a licensed hazardous waste disposal company.

    • Follow your institution's procedures for arranging a waste pickup. Do not attempt to dispose of this chemical down the drain or in regular trash[8]. The recommended disposal is to an approved waste disposal plant[2][9].

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and any colleagues in the area.

  • Contain: If it is safe to do so, contain the spill using absorbent pads or other appropriate materials.

  • Clean-up (for small spills):

    • Wearing appropriate PPE, carefully scoop up the solid material or absorb the liquid.

    • Place the contaminated material into the designated "Halogenated Organic Waste" container.

    • Decontaminate the spill area thoroughly.

  • Seek Assistance (for large spills): For large spills, contact your institution's Environmental Health and Safety (EHS) department for assistance.

Regulatory Framework

The disposal of hazardous chemical waste is regulated by federal and state authorities. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the primary regulatory framework[6][8]. It is imperative to adhere to all local, state, and federal regulations.

Conclusion

The proper disposal of (R)-1-(2,6-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. By understanding the hazards associated with this compound and adhering to the detailed protocols outlined in this guide, you can ensure the safety of yourself, your colleagues, and the environment.

References

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • (1R)-1-(2,6-difluorophenyl)propan-1-amine hydrochloride. NextSDS. [Link]

  • Organic solvent waste. Kemicentrum, Lund University. [Link]

  • Organic Solvent (< 20% water) Halogenated organic solvent (< 20% water) Aqueous substances Base. University of Waterloo. [Link]

  • Chemical Waste. The University of Texas at Austin Environmental Health and Safety. [Link]

  • Chemical and Hazardous Waste Guide. University of Oslo. [Link]

Sources

Handling

Personal protective equipment for handling (R)-1-(2,6-DIFLUOROPHENYL)PROPAN-1-AMINE hydrochloride

As a Senior Application Scientist, I have structured this comprehensive guide to address the specific physicochemical hazards and operational requirements for handling (R)-1-(2,6-Difluorophenyl)propan-1-amine hydrochlori...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this comprehensive guide to address the specific physicochemical hazards and operational requirements for handling (R)-1-(2,6-Difluorophenyl)propan-1-amine hydrochloride (CAS: 1313593-60-0).

This fluorinated chiral amine salt is a highly valuable building block in pharmaceutical synthesis, particularly in the development of CNS-active agents and kinase inhibitors. However, its molecular structure dictates strict handling protocols. The hydrochloride salt form drastically enhances its aqueous solubility, making it highly bioavailable upon contact with mucous membranes or perspiration, while the difluorophenyl ring imparts significant lipophilicity, aiding cellular penetration once the salt dissociates.

Below is the definitive operational, safety, and logistical framework for working with this compound.

Hazard Profiling & Mechanistic Toxicology

Before selecting Personal Protective Equipment (PPE), we must understand the causality of the compound's hazards. According to standardized safety data [1][2], this compound exhibits multiple acute toxicity vectors:

  • Acute Tox. 4 (H302, H312, H332): Harmful via oral, dermal, and inhalation routes. Because it is a hydrochloride salt, it dissolves rapidly in physiological fluids (sweat, saliva, pulmonary surfactant), leading to rapid systemic absorption.

  • Skin Irrit. 2 (H315) & Eye Irrit. 2A (H319): Amine hydrochlorides, even when protonated, can disrupt the lipid bilayers of the stratum corneum and corneal epithelium, triggering localized inflammation and cellular damage [3].

  • STOT SE 3 (H335/H336): Inhalation of the fine crystalline dust causes severe respiratory tract irritation and potential central nervous system (CNS) depression (drowsiness/dizziness).

Table 1: Physicochemical & Hazard Summary

PropertyValue / ClassificationOperational Implication
CAS Number 1313593-60-0Ensure this exact CAS is referenced for waste profiling [1].
Physical State Solid (Crystalline Powder)High risk of aerosolization and static cling during weighing.
Storage Sealed in dry, 2-8°CRequires cold-chain handling; high risk of condensation upon opening.
GHS Hazards H302, H312, H332, H315, H319, H335Multi-route exposure risk demands a comprehensive, layered PPE strategy.

Personal Protective Equipment (PPE) Matrix

The selection of PPE for this compound is not arbitrary; it is a self-validating system designed to specifically counteract its permeation mechanisms.

Table 2: Required PPE and Mechanistic Justification

PPE CategorySpecificationCausality / Justification
Hand Protection Double-gloved Nitrile (Outer: ≥8 mil, Inner: standard 4 mil).Nitrile provides excellent resistance to amine salts. Double gloving prevents breakthrough if the outer glove is compromised by organic solvents (e.g., DCM) often used during reaction setup.
Eye/Face Protection Tight-fitting chemical splash goggles + Face shield.Standard safety glasses are insufficient. The fine crystalline dust can easily bypass loose eyewear. The face shield protects against splash-back during solvent addition.
Body Protection Tyvek® lab coat or chemically resistant apron over a standard cotton coat.Cotton absorbs aqueous solutions. A hydrophobic barrier (Tyvek) prevents the dissolved HCl salt from reaching the skin in the event of a spill.
Respiratory N95/P100 particulate respirator OR exclusive handling in a Class II Type B2 BSC / Fume Hood.Prevents inhalation of H335-classified particulates. Local exhaust ventilation (LEV) is the primary engineering control.

Experimental Protocol: Safe Handling & Transfer

Trustworthiness in the lab relies on self-validating protocols. Every step below includes a verification mechanism to ensure safety before proceeding.

Step-by-Step Weighing and Transfer Methodology:

  • Thermal Acclimation (Critical Step): Remove the sealed vial from 2-8°C storage. Place it inside a desiccator at room temperature for 30 minutes before opening.

    • Causality: Opening a cold vial introduces ambient moisture. Water condenses on the cold powder, degrading the chiral amine and creating a sticky, highly concentrated hazardous residue that is difficult to clean.

  • Environment Setup & Verification: Conduct all open-vial operations inside a certified chemical fume hood.

    • Self-Validation: Verify airflow using the hood's digital monitor (target: 80-100 fpm). Perform a "Kimwipe test" by holding a tissue near the sash; if it is not pulled steadily inward, do not proceed.

  • Static Mitigation: Crystalline powders generate static charge, causing them to "jump" and aerosolize. Use an anti-static zero-ionizer fan, or wipe the exterior of the weighing vessel with a static-dissipative cloth prior to opening.

  • Transfer: Use a grounded, stainless-steel micro-spatula. Avoid plastic spatulas, which exacerbate static cling and increase the risk of dropping the material.

  • Immediate Decontamination: Immediately after transfer, wipe the spatula and the exterior of the closed vial with a disposable cloth dampened with 70% Isopropanol (IPA) or a dilute mild acid (e.g., 5% citric acid) to neutralize any trace free-base amine, followed by a dry wipe.

Spill Response & Waste Disposal Plan

A robust disposal plan prevents environmental contamination and dangerous cross-reactivity in waste streams.

Spill Response Protocol (Solid Spill):

  • Isolate: Evacuate personnel from the immediate vicinity (1.5-meter radius).

  • Contain (Do NOT Dry Sweep): Dry sweeping aerosolizes the toxic dust.

  • Absorb & Neutralize: Cover the spill with absorbent pads slightly dampened with water or a 5% citric acid solution. This keeps the amine protonated, non-volatile, and prevents dust generation.

  • Collect: Carefully scoop the damp pads and dissolved material into a high-density polyethylene (HDPE) hazardous waste container using a plastic dustpan (dedicated for hazardous waste).

  • Clean: Wash the area with copious amounts of water and a standard laboratory detergent, checking the pH of the final rinse to ensure neutrality.

Waste Segregation Logic:

  • Solid Waste: Contaminated gloves, wipes, and empty vials must be placed in a designated "Solid Halogenated/Amine Waste" bin.

  • Liquid Waste: If the compound is dissolved in organic solvents during a reaction workup, segregate it into "Halogenated Organic Waste" due to the difluorophenyl group. Crucial: Do not mix with highly acidic waste streams if you have performed a free-basing step, as exothermic neutralization and off-gassing can occur.

Operational Workflow Visualization

The following diagram illustrates the logical sequence of operations, ensuring that safety checks are embedded directly into the workflow.

G Start Vial Equilibration (Prevent Condensation) PPE Don PPE: Double Nitrile, Goggles, Tyvek Coat Start->PPE Hood Transfer to Fume Hood (Verify 80-100 fpm) PPE->Hood Weigh Anti-Static Weighing (Stainless Spatula) Hood->Weigh SpillCheck Spill Occurred? Weigh->SpillCheck WetWipe Wet-Wipe Protocol (Do Not Dry Sweep) SpillCheck->WetWipe Yes Success Decontaminate Surfaces & Store at 2-8°C SpillCheck->Success No Waste Halogenated Waste Segregation WetWipe->Waste Waste->Success

Logical workflow for the safe handling, weighing, and spill response of fluorinated amine salts.

References

  • NextSDS. "(1R)-1-(2,6-difluorophenyl)propan-1-amine hydrochloride - Substance Database." NextSDS.[Link]

  • European Chemicals Agency (ECHA). "Methylamine - ECHA CHEM (Mechanistic proxy for amine hydrochloride irritation)." Europa.eu.[Link]

© Copyright 2026 BenchChem. All Rights Reserved.